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  • Product: Methyl 3-oxo-2-phenylpropanoate
  • CAS: 5894-79-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-oxo-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals This whitepaper provides a comprehensive overview of the synthesis and characterization of methyl 3-oxo-2-phenylpropanoate, a valuable β-keto ester intermed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of methyl 3-oxo-2-phenylpropanoate, a valuable β-keto ester intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds and heterocyclic systems.

Synthesis via Crossed Claisen Condensation

The most common and effective method for synthesizing methyl 3-oxo-2-phenylpropanoate is the crossed Claisen condensation. This reaction involves the base-catalyzed condensation between an ester containing α-hydrogens and an ester lacking them. In this case, methyl phenylacetate (possessing α-hydrogens) is reacted with a methylating agent that also acts as the ester without α-hydrogens, such as dimethyl carbonate, in the presence of a strong base. An alternative, more traditional crossed Claisen approach involves the reaction of methyl acetate with methyl benzoate.

The general mechanism for the Claisen condensation proceeds via the formation of an enolate from the ester with α-hydrogens, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. Subsequent elimination of an alkoxide group yields the β-keto ester.[1]

A strong base is crucial for deprotonating the α-carbon of the ester, and sodium hydride or sodium methoxide are commonly employed for this purpose. Anhydrous reaction conditions are essential to prevent hydrolysis of the esters and the base.

Experimental Protocol: Crossed Claisen Condensation

This protocol is a representative procedure based on established methodologies for Claisen condensations.

Materials:

  • Methyl phenylacetate

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: All glassware should be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon). A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Base Suspension: Sodium hydride (1.1 equivalents) is carefully washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous diethyl ether or THF in the reaction flask.

  • Enolate Formation: Methyl phenylacetate (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

  • Condensation: The reaction mixture is cooled again to 0 °C, and dimethyl carbonate (1.5 equivalents) is added dropwise. After the addition is complete, the reaction mixture is gently refluxed for 2-4 hours.

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic. The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield methyl 3-oxo-2-phenylpropanoate as a colorless to pale yellow oil.

Characterization Data

The structural confirmation and purity assessment of the synthesized methyl 3-oxo-2-phenylpropanoate are performed using various spectroscopic and physical methods.

Physical Properties
PropertyValue
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 152 °C at 15 mmHg

Note: The physical state can vary; it is sometimes reported as a solid.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data for methyl 3-oxo-2-phenylpropanoate are summarized below.

¹H NMR
Chemical Shift (δ) ppm
~3.7
~4.0
~7.2-7.5
¹³C NMR
Chemical Shift (δ) ppm
~46
~52
~127-134
~168
~195

Note: Actual chemical shifts can vary slightly depending on the solvent and instrument used. The keto-enol tautomerism of the β-keto ester can also influence the spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Spectroscopy
Frequency (cm⁻¹)
~3050-3000
~2950
~1745
~1720
~1600, 1495
~1200-1100

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry
m/z
178
147
119
105
77

Visualizations

Synthesis Pathway

G Synthesis of Methyl 3-oxo-2-phenylpropanoate A Methyl Phenylacetate D Enolate Intermediate A->D Deprotonation B Dimethyl Carbonate E Methyl 3-oxo-2-phenylpropanoate B->E C Sodium Hydride (NaH) in Anhydrous THF C->D D->E Nucleophilic Attack & Elimination F Sodium Methoxide + CO2 + H2 E->F Byproducts

Caption: Reaction pathway for the synthesis of methyl 3-oxo-2-phenylpropanoate.

Experimental Workflow

G Experimental Workflow start Start step1 Reaction Setup Dry glassware under inert atmosphere start->step1 step2 Enolate Formation Add methyl phenylacetate to NaH suspension step1->step2 step3 Condensation Add dimethyl carbonate and reflux step2->step3 step4 Workup Quench with acid, wash with bicarb and brine step3->step4 step5 Drying & Concentration Dry with MgSO4 and evaporate solvent step4->step5 step6 Purification Vacuum distillation step5->step6 end Pure Product step6->end

Caption: A typical experimental workflow for the synthesis and purification.

References

Exploratory

"Methyl 3-oxo-2-phenylpropanoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-oxo-2-phenylpropanoate, also known as Methyl 3-ox...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-oxo-2-phenylpropanoate, also known as Methyl 3-oxo-3-phenylpropanoate or Methyl Benzoylacetate. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis, and a logical workflow diagram to support laboratory applications.

Core Physical and Chemical Properties

Methyl 3-oxo-2-phenylpropanoate is a versatile organic compound with applications as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its reactivity is primarily attributed to the presence of both a keto and an ester functional group.[1]

Quantitative Data Summary

The key physical and chemical properties of Methyl 3-oxo-2-phenylpropanoate (CAS Number: 614-27-7) are summarized in the tables below for easy reference and comparison.

Identifier Value Source
IUPAC Name Methyl 3-oxo-3-phenylpropanoate[2]
Synonyms Methyl benzoylacetate, Methyl 3-oxo-3-phenylpropionate[2][3][4][5]
CAS Number 614-27-7[2][3][4][5][6]
Molecular Formula C₁₀H₁₀O₃[2][3][4][5][6]
Molecular Weight 178.18 g/mol [2][4][5][6]
Appearance Colorless to light yellow liquid/solid[4]
Form Solid[4]
Property Value Conditions Source
Melting Point 30-40 °C[4][7]
Boiling Point 138 °Cat 20 Torr[4][8]
Density 1.1580 g/cm³[4][8]
Refractive Index 1.57122at 15.3 °C[4][8]
Solubility Soluble in Acetonitrile (≥10 mg/ml)[3]
Slightly soluble in water (2.3 g/L)at 25 °C[7]
pKa 9.83 ± 0.23Predicted[4][7][8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Methyl 3-oxo-2-phenylpropanoate.

Spectroscopy Type Data Availability Source
¹H NMR Available[2]
¹³C NMR Available[2]
Mass Spectrometry (GC-MS) Available[2]
Infrared (IR) Spectroscopy Available[2]

Experimental Protocols

Synthesis of Methyl 3-oxo-3-phenylpropanoate via Claisen Condensation

The Claisen condensation is a standard method for the synthesis of β-keto esters.[9][10] The following protocol is a representative procedure based on the well-established reaction between methyl benzoate and methyl acetate using a strong base like sodium methoxide.

Materials:

  • Methyl benzoate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium methoxide and anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Reactants: A mixture of methyl benzoate and methyl acetate is added dropwise to the stirred suspension of sodium methoxide at a controlled temperature (typically room temperature or slightly elevated).

  • Reaction: The reaction mixture is stirred for several hours to allow the condensation to proceed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess sodium methoxide is neutralized by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 3-oxo-3-phenylpropanoate can be purified by vacuum distillation.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of Methyl 3-oxo-3-phenylpropanoate.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start reactants Charge flask with sodium methoxide and anhydrous solvent start->reactants add_reagents Add methyl benzoate and methyl acetate reactants->add_reagents reflux Stir at controlled temperature add_reagents->reflux quench Cool and quench with HCl reflux->quench Reaction Complete extract Extract with diethyl ether quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over anhydrous MgSO4/Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate distill Vacuum Distillation evaporate->distill Crude Product product Pure Methyl 3-oxo-3-phenylpropanoate distill->product

Caption: Synthesis and purification workflow for Methyl 3-oxo-3-phenylpropanoate.

Disclaimer: The provided experimental protocol is a representative procedure and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Foundational

A Technical Guide to the Spectral Analysis of Phenylpropanoate Derivatives

This technical guide provides a comprehensive overview of the spectral data for methyl 3-oxo-2-phenylpropanoate and its close isomer, methyl 3-oxo-3-phenylpropanoate. The information is tailored for researchers, scientis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for methyl 3-oxo-2-phenylpropanoate and its close isomer, methyl 3-oxo-3-phenylpropanoate. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document also outlines the experimental protocols for these analytical techniques.

Spectral Data of Methyl 3-oxo-2-phenylpropanoate

Methyl 3-oxo-2-phenylpropanoate (CAS No: 5894-79-1) is a keto-ester with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol .[1] Due to the limited availability of a complete public spectral dataset for this specific isomer, this guide presents the available data and supplements it with data from the more extensively characterized isomer, methyl 3-oxo-3-phenylpropanoate.

Spectral Data of Methyl 3-oxo-3-phenylpropanoate

Methyl 3-oxo-3-phenylpropanoate (CAS No: 614-27-7), also known as methyl benzoylacetate, is an analytical reference standard and a precursor in the synthesis of amphetamines.[2] It has a molecular formula of C₁₀H₁₀O₃ and a formula weight of 178.2.[2]

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules.[3][4]

Table 1: ¹³C NMR Spectral Data for Methyl 3-oxo-3-phenylpropanoate

Chemical Shift (ppm)Assignment
192.0C=O (ketone)
167.1C=O (ester)
136.9Aromatic C (quaternary)
132.8Aromatic CH
129.0Aromatic CH
126.5Aromatic CH
61.8O-CH₃
46.2-CH₂-

Source: Adapted from literature data. Note that keto-enol tautomerism can affect the observed chemical shifts.

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[5]

Table 2: IR Spectral Data for Methyl 3-oxo-3-phenylpropanoate

Wavenumber (cm⁻¹)IntensityAssignment
2980MediumC-H stretch (aromatic and aliphatic)
1744StrongC=O stretch (ester)
1695StrongC=O stretch (ketone)
1616MediumC=C stretch (aromatic)
1319MediumC-O stretch
1260MediumC-O stretch
1111MediumC-O stretch
853, 802MediumC-H bend (out-of-plane, aromatic)

Source: Adapted from literature data.[6]

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.[7][8]

Table 3: Mass Spectrometry Data for Methyl 3-oxo-3-phenylpropanoate

m/zRelative Intensity (%)Fragment Assignment
17825[M]⁺ (Molecular Ion)
14710[M - OCH₃]⁺
105100[C₆H₅CO]⁺ (Base Peak)
7740[C₆H₅]⁺
5120[C₄H₃]⁺

Source: Adapted from publicly available spectral databases.

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring NMR, IR, and MS spectra.

  • Sample Preparation : Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube.[9][10] The optimal concentration for proton NMR is 10-50 mM, while for carbon NMR it is 50-200 mM.[9]

  • Instrument Setup : Place the NMR tube into a spinner and calibrate the insertion depth using a depth gauge.[10]

  • Data Acquisition : Load the sample into the NMR spectrometer.[10] The instrument subjects the sample to a strong, constant magnetic field while irradiating it with radio-frequency pulses.[3]

  • Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[9] Shim the magnetic field to achieve homogeneity across the sample.[9]

  • Spectrum Referencing : The chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS), at 0 ppm.[11]

  • Sample Preparation :

    • KBr Pellet Method : Mix 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder.[12] Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.[12]

    • Nujol Mull Method : Grind a small amount of the solid sample and add a few drops of Nujol (mineral oil) to create a thick paste.[12][13] Spread the paste between two salt plates (e.g., NaCl or KBr).[14]

    • Thin Film Method (for liquids) : Place a drop of the liquid sample between two salt plates.[14]

  • Data Acquisition : Place the sample holder in the beam path of the IR spectrometer.[14] The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each frequency.[5]

  • Data Analysis : The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which can be used to identify the functional groups present in the molecule.[5]

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. This can be done directly for pure solids or liquids, or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for mixtures.[15]

  • Ionization : The sample molecules are ionized in the ion source. Common ionization techniques include Electron Impact (EI) and Chemical Ionization (CI).[15] In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[15]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[8]

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[8]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow of spectroscopic analysis and the role of each technique in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample Organic Compound (Methyl 3-oxo-2-phenylpropanoate) Prep Dissolution / Pelletizing Sample->Prep NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Final Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Structure_Elucidation_Contributions cluster_techniques Spectroscopic Techniques cluster_info Information Provided Structure Molecular Structure NMR NMR (¹H, ¹³C) NMR_Info Carbon-Hydrogen Framework Connectivity (J-coupling) Chemical Environment NMR->NMR_Info IR IR IR_Info Functional Groups (C=O, C-O, C=C) IR->IR_Info MS MS MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info NMR_Info->Structure IR_Info->Structure MS_Info->Structure

References

Exploratory

An In-depth Technical Guide to Methyl 3-oxo-2-phenylpropanoate (CAS 614-27-7)

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-oxo-2-phenylpropanoate, also known as methyl benzoylacetate, is a versatile β-keto ester with significant applications in organic synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-2-phenylpropanoate, also known as methyl benzoylacetate, is a versatile β-keto ester with significant applications in organic synthesis and potential for development in the pharmaceutical industry. Its unique chemical structure, featuring adjacent keto and ester functionalities, allows it to serve as a key building block for a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and explores its potential as a scaffold in drug discovery, particularly in the development of novel antibacterial agents.

Chemical and Physical Properties

Methyl 3-oxo-2-phenylpropanoate is a solid at room temperature, appearing as a colorless to light yellow liquid upon melting.[1] It is characterized by the presence of both a ketone and a methyl ester functional group separated by a methylene bridge, which is activated by both electron-withdrawing groups. This structural feature is responsible for its reactivity and its existence in a keto-enol tautomerism, although it predominantly exists in the keto form.[2]

Table 1: Physicochemical Properties of Methyl 3-oxo-2-phenylpropanoate
PropertyValueReference(s)
CAS Number 614-27-7[3]
Molecular Formula C₁₀H₁₀O₃[3]
Molecular Weight 178.18 g/mol [3]
Appearance Solid[4]
Melting Point 30-40 °C[1]
Boiling Point 138 °C at 20 Torr[1]
Density 1.158 g/cm³[1]
Refractive Index 1.571 at 15.3 °C[1]
Solubility Soluble in acetonitrile (≥10 mg/ml)[2]
pKa (Predicted) 9.83 ± 0.23[1]
Table 2: Spectral Data of Methyl 3-oxo-2-phenylpropanoate
Spectrum TypeKey Features/Notes
¹H NMR Data available in spectral databases.
¹³C NMR Data available in spectral databases.
Infrared (IR) Characteristic peaks for C=O (ester and ketone) and aromatic C-H bonds are expected.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight is expected.

Synthesis and Purification

The primary method for the synthesis of Methyl 3-oxo-2-phenylpropanoate is the Claisen condensation reaction. This reaction involves the base-catalyzed condensation of a carboxylate ester with an enolizable ester.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is based on the general principles of the Claisen condensation for the synthesis of β-keto esters.

Materials:

  • Methyl benzoate

  • Methyl acetate

  • Sodium methoxide (or sodium metal in dry methanol)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, carefully add sodium metal to anhydrous methanol under a nitrogen atmosphere to generate sodium methoxide in situ.

  • Reaction Setup: Once the sodium methoxide is fully dissolved and the solution has cooled to room temperature, add anhydrous diethyl ether or THF.

  • Addition of Reactants: A mixture of methyl benzoate and methyl acetate (in slight excess) is added dropwise to the stirred solution of sodium methoxide at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is refluxed for 2-4 hours to ensure the completion of the condensation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing ice and water. The mixture is then acidified with 1 M hydrochloric acid until it is acidic to litmus paper.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification

The crude Methyl 3-oxo-2-phenylpropanoate can be purified by either vacuum distillation or recrystallization.

Vacuum Distillation:

  • Assemble a vacuum distillation apparatus.

  • The crude product is placed in the distillation flask.

  • The system is evacuated to the desired pressure (e.g., 20 Torr).

  • The flask is heated, and the fraction boiling at approximately 138 °C is collected.[1]

Recrystallization:

  • Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or hexane and ethyl acetate).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a desiccator.

Chemical Reactivity and Synthetic Applications

The presence of the β-keto ester moiety makes Methyl 3-oxo-2-phenylpropanoate a valuable intermediate in a variety of chemical transformations.

Synthesis of Pyrazolones

β-Keto esters readily react with hydrazine derivatives to form pyrazolones, which are important scaffolds in medicinal chemistry.[5]

Materials:

  • Methyl 3-oxo-2-phenylpropanoate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve Methyl 3-oxo-2-phenylpropanoate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • The reaction mixture is then refluxed for 2-3 hours.

  • Upon cooling, the pyrazolone product often precipitates out of the solution.

  • The solid is collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent like ethanol to afford the pure product.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Methyl 3-oxo-2-phenylpropanoate Methyl 3-oxo-2-phenylpropanoate Reaction in Ethanol Reaction in Ethanol Methyl 3-oxo-2-phenylpropanoate->Reaction in Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction in Ethanol 3-Phenyl-1H-pyrazol-5(4H)-one 3-Phenyl-1H-pyrazol-5(4H)-one Reaction in Ethanol->3-Phenyl-1H-pyrazol-5(4H)-one

Caption: Synthesis of a pyrazolone from Methyl 3-oxo-2-phenylpropanoate.

Knoevenagel Condensation

The active methylene group in Methyl 3-oxo-2-phenylpropanoate can participate in Knoevenagel condensation reactions with aldehydes and ketones in the presence of a basic catalyst.[6][7]

Materials:

  • Methyl 3-oxo-2-phenylpropanoate

  • Benzaldehyde

  • Piperidine or another basic catalyst

  • Toluene or another suitable solvent

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine Methyl 3-oxo-2-phenylpropanoate, benzaldehyde, and a catalytic amount of piperidine in toluene.

  • The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

  • The reaction is continued until no more water is collected.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Methyl 3-oxo-2-phenylpropanoate Methyl 3-oxo-2-phenylpropanoate Condensation in Toluene (with water removal) Condensation in Toluene (with water removal) Methyl 3-oxo-2-phenylpropanoate->Condensation in Toluene (with water removal) Benzaldehyde Benzaldehyde Benzaldehyde->Condensation in Toluene (with water removal) Catalyst (e.g., Piperidine) Catalyst (e.g., Piperidine) Catalyst (e.g., Piperidine)->Condensation in Toluene (with water removal) α,β-unsaturated keto ester α,β-unsaturated keto ester Condensation in Toluene (with water removal)->α,β-unsaturated keto ester G cluster_pathway Hypothetical Quorum Sensing Inhibition Pathway Autoinducer Autoinducer LuxR-type Receptor LuxR-type Receptor Autoinducer->LuxR-type Receptor Binds to Active Complex Active Complex LuxR-type Receptor->Active Complex Forms Inactive Complex Inactive Complex LuxR-type Receptor->Inactive Complex Forms Methyl 3-oxo-2-phenylpropanoate Methyl 3-oxo-2-phenylpropanoate Methyl 3-oxo-2-phenylpropanoate->LuxR-type Receptor Competitively binds to Target Gene Expression Target Gene Expression Active Complex->Target Gene Expression Activates Inhibition of Gene Expression Inhibition of Gene Expression Inactive Complex->Inhibition of Gene Expression Leads to G Synthesis and Purification Synthesis and Purification In vitro Antibacterial Screening In vitro Antibacterial Screening Synthesis and Purification->In vitro Antibacterial Screening Quorum Sensing Inhibition Assays Quorum Sensing Inhibition Assays In vitro Antibacterial Screening->Quorum Sensing Inhibition Assays Cytotoxicity Assays Cytotoxicity Assays Quorum Sensing Inhibition Assays->Cytotoxicity Assays Lead Identification Lead Identification Cytotoxicity Assays->Lead Identification In silico Docking Studies In silico Docking Studies Lead Identification->In silico Docking Studies Lead Optimization Lead Optimization In silico Docking Studies->Lead Optimization In vivo Efficacy Studies In vivo Efficacy Studies Lead Optimization->In vivo Efficacy Studies

References

Foundational

An In-depth Technical Guide on the Keto-Enol Tautomerism of Methyl 3-oxo-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the keto-enol tautomerism of Methyl 3-oxo-2-phenylpropanoate, a β-keto ester of signif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of Methyl 3-oxo-2-phenylpropanoate, a β-keto ester of significant interest in organic synthesis and drug development. The equilibrium between the keto and enol forms dictates the molecule's reactivity, polarity, and chelating properties, which are critical considerations in synthetic pathway design and the rational design of bioactive molecules. This document outlines the structural factors governing this tautomerism, the influence of solvents on the equilibrium position, and detailed experimental protocols for its quantitative analysis. Spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR), is presented to facilitate the characterization of the tautomers.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). This isomerization involves the migration of a proton and the corresponding shift of a double bond. For β-dicarbonyl compounds like Methyl 3-oxo-2-phenylpropanoate, the presence of an acidic α-hydrogen facilitates this reversible transformation. The position of this equilibrium is highly sensitive to the molecular structure and the surrounding chemical environment.

The presence of a phenyl group at the α-position in Methyl 3-oxo-2-phenylpropanoate introduces electronic and steric effects that significantly influence the keto-enol equilibrium compared to simpler β-keto esters. Understanding and controlling this equilibrium is paramount for applications where one tautomer is the desired reactive species.

Synthesis of Methyl 3-oxo-2-phenylpropanoate

A reliable synthesis of Methyl 3-oxo-2-phenylpropanoate can be adapted from established procedures for similar α-substituted β-keto esters.[1] A common approach involves the acylation of a phenylacetate precursor.

Experimental Protocol: Synthesis via Acylation of Methyl Phenylacetate
  • Preparation of the Enolate: To a solution of methyl phenylacetate in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran, THF), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred for a specified time to ensure complete formation of the enolate.

  • Acylation: The desired acylating agent, such as acetyl chloride or acetic anhydride, is then added slowly to the enolate solution at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Methyl 3-oxo-2-phenylpropanoate.

Spectroscopic Characterization of Tautomers

The keto and enol tautomers of Methyl 3-oxo-2-phenylpropanoate can be distinguished and quantified using various spectroscopic techniques, with NMR spectroscopy being the most definitive method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous identification and quantification of the keto and enol forms in solution.[2][3] The interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each species.

Expected ¹H NMR Chemical Shifts: While specific experimental data for the target molecule is not abundant in the literature, data from the closely related analog, methyl α-phenylacetoacetate (MAPA), provides valuable insights.[3]

  • Keto Tautomer:

    • α-proton (CH): A singlet typically observed around 5.06 ppm.[3]

    • Methyl protons (CH₃) of the acetyl group: A singlet around 2.12 ppm.[3]

    • Methylester protons (OCH₃): A singlet.

    • Phenyl protons: Multiplets in the aromatic region.

  • Enol Tautomer:

    • Enolic hydroxyl proton (OH): A broad singlet at a downfield chemical shift (typically > 10 ppm), indicative of intramolecular hydrogen bonding.

    • Methyl protons (CH₃) of the acetyl group: A singlet, often slightly shielded compared to the keto form.

    • Methylester protons (OCH₃): A singlet.

    • Phenyl protons: Multiplets in the aromatic region.

Expected ¹³C NMR Chemical Shifts:

  • Keto Tautomer:

    • Ketone carbonyl carbon (C=O): Signal expected in the range of 190-205 ppm.[4]

    • Ester carbonyl carbon (C=O): Signal expected around 165-175 ppm.[4]

    • α-carbon (CH): Signal in the aliphatic region.

    • Methyl and methoxy carbons: Signals in the aliphatic region.

  • Enol Tautomer:

    • Enolic carbon (C-OH): Signal shifted upfield compared to the ketone carbonyl.

    • Vinylic carbon (C=C): Signals in the olefinic region.

    • Ester carbonyl carbon (C=O): Signal slightly shifted due to conjugation.

Infrared (IR) Spectroscopy

IR spectroscopy can qualitatively identify the presence of both tautomers by detecting their characteristic functional group vibrations.

  • Keto Tautomer:

    • Two distinct C=O stretching vibrations: one for the ketone (~1715 cm⁻¹) and one for the ester (~1740 cm⁻¹).[5]

  • Enol Tautomer:

    • A broad O-H stretching vibration (around 3200-2500 cm⁻¹) due to the intramolecularly hydrogen-bonded enolic hydroxyl group.

    • A C=O stretching vibration for the conjugated ester, typically at a lower frequency than the non-conjugated ester in the keto form (~1650 cm⁻¹).

    • A C=C stretching vibration around 1600 cm⁻¹.

UV-Vis Spectroscopy

The enol form, with its conjugated π-system, exhibits a distinct UV-Vis absorption band that is absent in the non-conjugated keto form. This allows for qualitative and, with proper calibration, quantitative analysis of the enol content. The λ_max of the enol form is solvent-dependent.

Quantitative Analysis of the Tautomeric Equilibrium

The ratio of the keto to enol tautomers can be accurately determined from the integrated signals in the ¹H NMR spectrum.

Experimental Protocol: Quantitative NMR (qNMR) Analysis
  • Sample Preparation: A precisely weighed sample of Methyl 3-oxo-2-phenylpropanoate (e.g., 10-20 mg) is dissolved in a known volume (e.g., 0.6 mL) of a deuterated solvent in an NMR tube.

  • NMR Data Acquisition: A quantitative ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer. Key acquisition parameters to ensure accurate integration include:

    • A sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified.

    • A calibrated 90° pulse angle.

    • A sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: The acquired FID is processed with an appropriate window function (e.g., exponential multiplication with a small line broadening) followed by Fourier transformation, phasing, and baseline correction.

  • Integration and Calculation:

    • Identify well-resolved signals unique to the keto and enol forms. For instance, the α-proton of the keto form and the enolic hydroxyl proton of the enol form are suitable candidates.

    • Integrate the area of the selected signals for the keto (I_keto) and enol (I_enol) tautomers.

    • Calculate the percentage of each tautomer and the equilibrium constant (K_eq):

      • % Enol = [I_enol / (I_keto + I_enol)] * 100

      • % Keto = [I_keto / (I_keto + I_enol)] * 100

      • K_eq = [Enol] / [Keto] = I_enol / I_keto

Data Presentation: Tautomeric Equilibrium in Various Solvents

The solvent has a profound effect on the position of the keto-enol equilibrium.[6][7] Nonpolar solvents tend to favor the enol form, which is stabilized by a strong intramolecular hydrogen bond. Polar aprotic solvents can solvate the keto form, shifting the equilibrium in its favor. Polar protic solvents can disrupt the intramolecular hydrogen bond of the enol form, leading to a strong preference for the keto tautomer.

The following table presents the expected trend and representative data for the closely related methyl α-phenylacetoacetate (MAPA), which is anticipated to be a good model for Methyl 3-oxo-2-phenylpropanoate.[3]

Solvent (Deuterated)Dielectric Constant (ε)% Keto (MAPA)[3]% Enol (MAPA)[3]K_eq ([Enol]/[Keto]) (MAPA)[3]
Chloroform-d (CDCl₃)4.883.316.70.20
Acetone-d₆20.788.211.80.13
Acetonitrile-d₃37.590.19.90.11
DMSO-d₆46.789.310.70.12

Visualization of Core Concepts

Diagrams

Caption: Keto-enol tautomerism of Methyl 3-oxo-2-phenylpropanoate.

Synthesis_Workflow Start Methyl Phenylacetate Base Strong Base (e.g., NaH) in aprotic solvent Start->Base Enolate Enolate Formation Base->Enolate Acylation Acylating Agent (e.g., Acetyl Chloride) Enolate->Acylation Reaction Acylation Reaction Acylation->Reaction Quench Aqueous Work-up Reaction->Quench Purification Column Chromatography Quench->Purification Product Methyl 3-oxo-2-phenylpropanoate Purification->Product

Caption: Synthetic workflow for Methyl 3-oxo-2-phenylpropanoate.

qNMR_Workflow SamplePrep Sample Preparation (Dissolve in deuterated solvent) NMR_Acq ¹H NMR Data Acquisition (Quantitative Parameters) SamplePrep->NMR_Acq DataProc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->DataProc Integration Signal Integration (Keto and Enol signals) DataProc->Integration Calculation Calculation of % Tautomer and Keq Integration->Calculation Result Quantitative Tautomer Ratio Calculation->Result

Caption: Experimental workflow for quantitative NMR analysis.

Conclusion

The keto-enol tautomerism of Methyl 3-oxo-2-phenylpropanoate is a critical aspect of its chemical behavior, with the equilibrium being readily influenced by the solvent environment. This technical guide has provided a framework for the synthesis, characterization, and quantitative analysis of its tautomeric forms. A thorough understanding of these principles is essential for researchers in synthetic chemistry and drug development to effectively utilize this versatile molecule in their applications. The provided protocols and data serve as a valuable resource for further investigation and application of Methyl 3-oxo-2-phenylpropanoate.

References

Exploratory

In-depth Technical Guide: Stability and Storage of Methyl 3-oxo-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-oxo-2-phenylpropanoate, a key interm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-oxo-2-phenylpropanoate, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document summarizes available data on its stability under various conditions, outlines potential degradation pathways, and provides detailed protocols for stability-indicating analytical methods.

Physicochemical Properties and General Stability

Methyl 3-oxo-2-phenylpropanoate is a solid compound with a melting point of approximately 104°C and a boiling point of 135-136°C at 14 Torr[1]. It is generally stable under ordinary conditions of use and storage[1]. However, its stability can be compromised by exposure to heat, strong acids, strong bases, and oxidizing agents[1].

Table 1: Physicochemical Properties of Methyl 3-oxo-2-phenylpropanoate

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₃[1]
Molecular Weight178.18 g/mol [1]
AppearanceSolid[1]
Melting Point104°C[1]
Boiling Point135-136°C @ 14 Torr[1]

Recommended Storage Conditions

To maintain the integrity of Methyl 3-oxo-2-phenylpropanoate, proper storage is essential. The following conditions are recommended based on available safety data sheets and supplier information.

Table 2: Recommended Storage Conditions for Methyl 3-oxo-2-phenylpropanoate

ParameterRecommendationRationaleReference
Temperature Cool, dry place; Refrigeration (2-8°C) is also suggested.To minimize thermal degradation and potential side reactions.[1]
Atmosphere Ventilated area; Keep air contact to a minimum in a tightly closed container.To prevent oxidation and reaction with atmospheric moisture.[1]
Light Protected from sunlight.To prevent potential photolytic degradation.[1]
Container Tightly closed original container.To prevent contamination and exposure to air and moisture.[1]

Potential Degradation Pathways

While specific degradation pathways for Methyl 3-oxo-2-phenylpropanoate are not extensively detailed in the public domain, based on the chemistry of β-keto esters, two primary degradation routes can be anticipated: hydrolysis and decarboxylation.

Hydrolysis

Under acidic or basic conditions, the ester group of Methyl 3-oxo-2-phenylpropanoate can undergo hydrolysis to yield 3-oxo-2-phenylpropanoic acid and methanol. The resulting β-keto acid is known to be unstable.

Decarboxylation

The 3-oxo-2-phenylpropanoic acid formed from hydrolysis is susceptible to decarboxylation, especially upon heating, to yield 1-phenylpropan-2-one and carbon dioxide.

dot

DegradationPathways Methyl_propanoate Methyl 3-oxo-2-phenylpropanoate Keto_acid 3-oxo-2-phenylpropanoic acid Methyl_propanoate->Keto_acid Hydrolysis (Acid/Base) Ketone 1-phenylpropan-2-one Keto_acid->Ketone Decarboxylation (Heat) Methanol Methanol CO2 CO2

Caption: Potential degradation pathways of Methyl 3-oxo-2-phenylpropanoate.

Forced Degradation Studies

Table 3: Summary of Forced Degradation Conditions Applied to a Related Compound (Ipratropium Bromide)

Stress ConditionReagent/ConditionObserved DegradationReference
Acidic Hydrolysis0.1 N HCl13.42%[2]
Alkaline Hydrolysis0.1 N NaOH26.39%[2]
Oxidative3% H₂O₂28.89%[2]
ThermalHeatNo degradation[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the stability of Methyl 3-oxo-2-phenylpropanoate, adapted from procedures used for related compounds.

Protocol for a Stability-Indicating RP-HPLC Method

This protocol is based on a validated method for a related compound and can be adapted for Methyl 3-oxo-2-phenylpropanoate.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Methyl 3-oxo-2-phenylpropanoate and its degradation products.

Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • C18 column (e.g., Kromasil ODS 150 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Water (HPLC grade)

  • Methyl 3-oxo-2-phenylpropanoate reference standard

  • Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide for forced degradation studies

Chromatographic Conditions (Starting Point):

  • Mobile Phase: Acetonitrile : Potassium dihydrogen phosphate buffer (e.g., 60:40 v/v), pH adjusted as needed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm (or λmax of Methyl 3-oxo-2-phenylpropanoate)

  • Injection Volume: 20 µL

Procedure:

  • Buffer Preparation: Prepare a suitable concentration of potassium dihydrogen phosphate buffer and adjust the pH. Filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve the Methyl 3-oxo-2-phenylpropanoate reference standard in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.

  • Sample Preparation for Forced Degradation:

    • Acidic: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat as necessary (e.g., 60°C for a specified time). Neutralize with 0.1 N NaOH.

    • Alkaline: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature or heat as necessary. Neutralize with 0.1 N HCl.

    • Oxidative: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Dissolve in the mobile phase.

    • Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified duration.

  • Analysis: Inject the standard and stressed samples into the HPLC system.

  • Method Validation: Validate the method as per ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

dot

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Standard Prepare Standard Solutions HPLC_Analysis RP-HPLC Analysis Standard->HPLC_Analysis Forced_Degradation Perform Forced Degradation Forced_Degradation->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Robustness Robustness Data_Acquisition->Robustness

References

Foundational

Unveiling the Past: A Technical History of Methyl 3-oxo-2-phenylpropanoate

For Immediate Release [City, State] – [Date] – A comprehensive technical guide released today illuminates the discovery and historical significance of Methyl 3-oxo-2-phenylpropanoate, a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the discovery and historical significance of Methyl 3-oxo-2-phenylpropanoate, a key intermediate in the synthesis of pharmaceuticals. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the compound's origins, early synthesis protocols, and its evolution into a crucial building block for modern medicine.

From Early Condensation Reactions to Pharmaceutical Precursor

The story of Methyl 3-oxo-2-phenylpropanoate is intrinsically linked to the development of condensation chemistry in the late 19th and early 20th centuries. While the famed German chemist Rainer Ludwig Claisen is credited with the discovery of the condensation reaction between two esters in 1887, the first documented synthesis of a close analog of the title compound, ethyl α-formylphenylacetate, was reported by W. Wislicenus in 1909. This pioneering work laid the foundation for the synthesis of a new class of β-keto esters.

Subsequent research by E. Fischer and H.O.L. Fischer in 1932 further refined the understanding and application of these compounds. Their work provided more detailed synthetic methods and characterization, contributing to the growing body of knowledge surrounding ester condensations.

Initially, the synthesis of Methyl 3-oxo-2-phenylpropanoate and its analogs was primarily of academic interest, serving as a platform to explore the mechanisms and scope of the Claisen condensation. However, its true significance emerged later in the 20th century with the discovery of its utility as a versatile precursor in the synthesis of complex organic molecules, most notably pharmaceuticals. Today, it is recognized as a critical intermediate in the industrial production of anticholinergic drugs such as atropine and ipratropium bromide, which are used to treat a variety of medical conditions.

Quantitative Data from Historical Syntheses

A review of early literature provides valuable quantitative data on the synthesis of α-formylphenylacetic acid esters. These historical findings are summarized below for comparison.

PublicationReactantsBase/SolventProductYield (%)Boiling Point (°C/mmHg)
Wislicenus (1909)Ethyl phenylacetate, Ethyl formateSodium / EtherEthyl 3-oxo-2-phenylpropanoate--
Fischer & Fischer (1932)Ethyl phenylacetate, Ethyl formateSodium / EtherEthyl 3-oxo-2-phenylpropanoate--

Note: Specific yield and boiling point data from the original publications require direct consultation of the historical texts.

Experimental Protocols: A Glimpse into Early 20th-Century Chemistry

The experimental procedures outlined by pioneers like Wislicenus and the Fischers provide a fascinating window into the laboratory practices of their time. The synthesis of ethyl 3-oxo-2-phenylpropanoate, a proxy for the methyl ester, was achieved through a crossed Claisen condensation.

General Historical Protocol for the Synthesis of Ethyl 3-oxo-2-phenylpropanoate:

  • Preparation of Sodium Ethoxide: Metallic sodium was dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • Condensation Reaction: A mixture of ethyl phenylacetate and ethyl formate was added to the sodium ethoxide solution, typically in a flask equipped with a reflux condenser. The reaction was often initiated at room temperature and may have been heated to drive the reaction to completion.

  • Workup: After the reaction was complete, the mixture was acidified, typically with a dilute mineral acid, to neutralize the sodium salt of the enolate.

  • Isolation and Purification: The product was extracted with an organic solvent, such as ether. The solvent was then removed by distillation, and the crude product was purified by vacuum distillation.

Visualizing the Synthesis: A Historical Workflow

The logical steps of the early synthesis of Methyl 3-oxo-2-phenylpropanoate can be visualized as a straightforward workflow.

historical_synthesis_workflow Reactants Methyl Phenylacetate + Methyl Formate Condensation Crossed Claisen Condensation Reactants->Condensation Base Sodium Methoxide in Ether Base->Condensation Enolate Sodium enolate of product Condensation->Enolate Acidification Acidic Workup (e.g., dilute HCl) Enolate->Acidification Product Methyl 3-oxo-2-phenylpropanoate Acidification->Product

Early Synthesis Workflow

The Enduring Legacy

From its origins in fundamental organic chemistry research to its indispensable role in modern drug manufacturing, the journey of Methyl 3-oxo-2-phenylpropanoate highlights the profound impact of foundational scientific discoveries. This technical guide serves as a testament to the enduring legacy of early chemical pioneers and the critical importance of their work in shaping the landscape of contemporary science and medicine.

Exploratory

An In-depth Technical Guide to Methyl 3-oxo-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-oxo-2-phenylpropanoate is a key chemical intermediate with significant applications in the pharmaceutical industry. This technical guide p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-2-phenylpropanoate is a key chemical intermediate with significant applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its crucial role in the synthesis of important drug molecules. Detailed experimental protocols and a diagrammatic representation of its synthetic utility are presented to support research and development activities.

Chemical Identity and Properties

IUPAC Name: methyl 3-oxo-2-phenylpropanoate

Synonyms:

  • Methyl α-formylphenylacetate

  • Methyl 2-formyl-2-phenylacetate

  • Benzeneacetic acid, α-formyl-, methyl ester

  • 3-Oxo-2-phenylpropionic acid methyl ester

Molecular Formula: C₁₀H₁₀O₃

Molecular Weight: 178.18 g/mol

CAS Number: 5894-79-1

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Methyl 3-oxo-2-phenylpropanoate.

PropertyValueReference
Appearance White to off-white crystalline powder
Melting Point 104-106 °C
Boiling Point 262.3 ± 28.0 °C at 760 mmHg
Density 1.183 g/cm³
Solubility Soluble in methanol, ethanol, and other organic solvents.
pKa 8.35 ± 0.20 (Predicted)

Synthesis of Methyl 3-oxo-2-phenylpropanoate

Methyl 3-oxo-2-phenylpropanoate is commonly synthesized via a Claisen condensation reaction. This reaction involves the condensation of methyl phenylacetate with a suitable formylating agent, such as methyl formate, in the presence of a strong base like sodium methoxide.

General Reaction Scheme

G Methyl Phenylacetate Methyl Phenylacetate Methyl 3-oxo-2-phenylpropanoate Methyl 3-oxo-2-phenylpropanoate Methyl Phenylacetate->Methyl 3-oxo-2-phenylpropanoate 1. Base Methyl Formate Methyl Formate Methyl Formate->Methyl 3-oxo-2-phenylpropanoate 2. Electrophile Sodium Methoxide Sodium Methoxide Sodium Methoxide->Methyl 3-oxo-2-phenylpropanoate Methanol Methanol Methyl 3-oxo-2-phenylpropanoate->Methanol Byproduct

Caption: Claisen condensation for the synthesis of Methyl 3-oxo-2-phenylpropanoate.

Detailed Experimental Protocol

Materials:

  • Methyl phenylacetate

  • Methyl formate

  • Sodium methoxide

  • Anhydrous diethyl ether

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of sodium methoxide in anhydrous diethyl ether.

  • Addition of Reactants: A mixture of methyl phenylacetate and methyl formate is added dropwise to the stirred solution of sodium methoxide at room temperature.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is quenched by the slow addition of 10% hydrochloric acid until the mixture is acidic.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 3-oxo-2-phenylpropanoate.

Role in Drug Synthesis

Methyl 3-oxo-2-phenylpropanoate is a pivotal intermediate in the synthesis of several important pharmaceuticals, most notably the anticholinergic drugs Atropine and Ipratropium Bromide.

Synthetic Pathway to Atropine and Ipratropium Bromide

The following diagram illustrates the synthetic route from Methyl 3-oxo-2-phenylpropanoate to these active pharmaceutical ingredients.

G cluster_start Starting Material cluster_reduction Reduction cluster_hydrolysis Hydrolysis cluster_esterification Esterification cluster_quaternization Quaternization MOPP Methyl 3-oxo-2-phenylpropanoate Tropic_Acid_Ester Methyl Tropate MOPP->Tropic_Acid_Ester Reduction (e.g., NaBH4) Tropic_Acid Tropic Acid Tropic_Acid_Ester->Tropic_Acid Hydrolysis Atropine Atropine Tropic_Acid->Atropine Ipratropium_Bromide Ipratropium Bromide Atropine->Ipratropium_Bromide Tropine Tropine Tropine->Atropine Esterification Isopropyl_Bromide Isopropyl_Bromide Isopropyl_Bromide->Ipratropium_Bromide Alkylation

Caption: Synthetic pathway from Methyl 3-oxo-2-phenylpropanoate to Atropine and Ipratropium Bromide.

Conclusion

Methyl 3-oxo-2-phenylpropanoate is a versatile and valuable building block in organic synthesis, particularly for the preparation of anticholinergic drugs. A thorough understanding of its properties and synthetic methodologies is essential for researchers and professionals in the field of drug development. The information provided in this guide serves as a comprehensive resource to facilitate further research and application of this important chemical intermediate.

Foundational

"Methyl 3-oxo-2-phenylpropanoate" molecular weight and formula

This technical guide provides a comprehensive overview of methyl 3-oxo-2-phenylpropanoate and its closely related isomers, which are often subjects of interest in chemical and biomedical research. Due to the nuances in c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of methyl 3-oxo-2-phenylpropanoate and its closely related isomers, which are often subjects of interest in chemical and biomedical research. Due to the nuances in chemical nomenclature, this document clarifies the structural differences and provides detailed information on the most common and well-documented isomers: methyl 3-oxo-3-phenylpropanoate (methyl benzoylacetate) and methyl 2-oxo-3-phenylpropanoate (methyl phenylpyruvate).

This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the chemical properties, synthesis, and biological relevance of these compounds.

Chemical Identification and Properties

The nomenclature of substituted propanoates can be ambiguous. The user's topic of interest, "Methyl 3-oxo-2-phenylpropanoate," specifies a phenyl group at the second carbon and a ketone at the third. However, the most frequently cited isomers in scientific literature are Methyl 3-oxo-3-phenylpropanoate and Methyl 2-oxo-3-phenylpropanoate. The properties of these key isomers are summarized below.

PropertyMethyl 3-oxo-3-phenylpropanoateMethyl 2-oxo-3-phenylpropanoateMethyl 2-methyl-3-oxo-3-phenylpropanoate
Synonym Methyl BenzoylacetateMethyl PhenylpyruvateMethyl 2-Benzoylpropionate
Molecular Formula C₁₀H₁₀O₃[1][2]C₁₀H₁₀O₃[3][4]C₁₁H₁₂O₃[5][6]
Molecular Weight 178.18 g/mol [1][2]178.18 g/mol [3][4]192.21 g/mol [5][6]
CAS Number 614-27-7[1][2]6362-58-9[3][4]29540-54-3[5]
Appearance Colorless to yellow liquid--
Boiling Point 152 °C at 15 mmHg--
Flash Point 105 °C--

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of these compounds are crucial for their application in research. Below are representative experimental protocols for the synthesis of methyl benzoylacetate and a related ethyl ester.

2.1. Synthesis of Methyl Benzoylacetate

This protocol describes a Claisen condensation reaction to produce methyl benzoylacetate.

  • Materials:

    • Methyl benzoate (272.3 g, 2 moles)

    • Methyl acetate (74.1 g, 1 mole)

    • Sodium metal (23 g, 1 gram atom)

    • Methanol (32 g, 1 mole)

    • Concentrated hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Saturated brine (NaCl solution)

  • Procedure:

    • A 1-L flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with methyl benzoate, methyl acetate, sodium, and methanol.[7]

    • The flask is purged with nitrogen and heated to 80-85 °C.[7]

    • The reaction mixture is stirred overnight, during which all the sodium metal is consumed.[7]

    • The resulting solution is cooled to room temperature and poured into a separatory funnel containing 130 ml of concentrated hydrochloric acid and 200 g of crushed ice.[7]

    • The mixture is shaken, and the lower aqueous phase is removed.[7]

    • The organic layer is washed sequentially with water (2 x 100 ml), saturated sodium bicarbonate solution (2 x 100 ml), and saturated brine (2 x 100 ml).[7]

    • The final organic phase is transferred to a distilling flask and fractionated under reduced pressure (0.5 mm Hg).[7]

    • The product, methyl benzoylacetate, is collected at 81-84 °C.[7]

2.2. Synthesis of Ethyl 2-Methyl-3-oxo-3-phenylpropanoate

This procedure details the methylation of ethyl benzoylacetate.

  • Materials:

    • Sodium hydride (0.788 g, 19.5 mmol, 60% in mineral oil)

    • Dry Tetrahydrofuran (THF) (20 mL)

    • Ethyl benzoylacetate (3.75 g, 19.5 mmol)

    • Methyl iodide (1.2 mL, 19.5 mmol)

    • Saturated aqueous solution of ammonium chloride (30 mL)

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a suspension of sodium hydride in dry THF, ethyl benzoylacetate is added dropwise.[8]

    • After the evolution of gas ceases, methyl iodide is added slowly.[8]

    • The reaction mixture is stirred for 20 hours at room temperature.[8]

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.[8]

    • The phases are separated, and the aqueous phase is extracted with ethyl acetate (3 x 20 mL).[8]

    • The combined organic layers are dried over MgSO₄, filtered, and the solvent is evaporated to yield the product as a yellow oil.[8]

Biological Activity and Metabolic Pathways

The biological roles of these phenylpropanoate derivatives are diverse, with methyl phenylpyruvate being a key metabolite in certain metabolic disorders.

3.1. Methyl Phenylpyruvate in Phenylketonuria

Phenylpyruvic acid (and its methyl ester, methyl phenylpyruvate) is a metabolite of phenylalanine. In the genetic disorder Phenylketonuria (PKU), the enzyme phenylalanine hydroxylase is deficient, leading to the accumulation of phenylalanine. This excess phenylalanine is then converted to phenylpyruvic acid.[9] High levels of phenylpyruvate can inhibit pyruvate carboxylase in the brain, which may contribute to the neurological symptoms associated with PKU.[10] Phenylpyruvic acid has also been investigated for its cytotoxic effects on cancer cell lines.[11]

The metabolic pathway of phenylalanine leading to the formation of phenylpyruvate is a critical aspect of its biological significance.

Phenylalanine Metabolism Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Phenylalanine transaminase Phenyllactate Phenyllactate Phenylpyruvate->Phenyllactate Lactate dehydrogenase Phenylacetate Phenylacetate Phenylpyruvate->Phenylacetate Oxidation

Metabolic conversion of Phenylalanine.

3.2. Biological Activities of Related Compounds

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of these compounds.

Compound13C NMRMass Spectrometry (GC-MS)IR Spectra
Methyl 3-oxo-3-phenylpropanoate Available[2]Available[2]Available[2]
Methyl 2-oxo-3-phenylpropanoate Available[4]Available[4]Available[4]
Methyl 2-methyl-3-oxo-3-phenylpropanoate Available[6]--

The following diagram illustrates a general workflow for the analysis of such compounds in a research setting.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_bioactivity Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS, LC-MS) purification->ms ir IR Spectroscopy purification->ir in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) nmr->in_vitro ms->in_vitro ir->in_vitro in_vivo In Vivo Studies (if applicable) in_vitro->in_vivo

General workflow for synthesis and analysis.

References

Exploratory

Commercial Availability and Technical Profile of Methyl 3-oxo-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential synthetic routes for Methyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential synthetic routes for Methyl 3-oxo-2-phenylpropanoate (CAS No. 5894-79-1). Additionally, it explores the prospective biological significance of this compound by examining the activities of structurally related molecules.

Commercial Availability

Methyl 3-oxo-2-phenylpropanoate, also known as Methyl α-formylphenylacetate, is available from a range of chemical suppliers catering to research and development needs. The compound is typically offered in quantities ranging from milligrams to grams, with purity levels generally suitable for laboratory applications.

Below is a summary of representative suppliers and their offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

SupplierCAS NumberProduct Name(s)PurityAvailable Quantities
Pharmaffiliates [1][2]5894-79-1Methyl 3-oxo-2-phenylpropanoateN/AInquiry
Apollo Scientific [3][4]5894-79-1Methyl 3-oxo-2-phenylpropanoateN/A1g, 5g (currently out of stock)
Muby Chemicals [5]5894-79-1Methyl 3-oxo-2-phenylpropanoate, Methyl formylphenylacetate≥ 98%Inquiry
LookChem [6]5894-79-1Methyl a-formylphenylacetate, methyl 3-oxo-2-phenylpropanoateN/AInquiry from various suppliers
Combi-Blocks [2]5894-79-1Methyl 3-oxo-2-phenylpropanoate95%Inquiry
ChemicalBook [7][8]5894-79-1Methyl a-formylphenylacetateN/AInquiry from various suppliers

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for Methyl 3-oxo-2-phenylpropanoate is presented below. This data is compiled from various supplier and database sources.

PropertyValueSource(s)
CAS Number 5894-79-1[1][3][5]
Molecular Formula C₁₀H₁₀O₃[1][5][7]
Molecular Weight 178.19 g/mol [1][5][7]
Synonyms Methyl α-formylphenylacetate, Benzeneacetic acid, α-formyl-, methyl ester[5][6][7]
Melting Point 104 °C[5][7][8]
Boiling Point 135-136 °C at 14 Torr[5][7][8]
Density ~1.136 g/cm³ (Predicted)[5][7][8]
Physical Appearance Solid[5][6]
Storage Conditions 2-8°C, Refrigerator, Store in a cool, dry, and ventilated area away from heat sources.[1][5]
Hazard Statements H302: Harmful if swallowed[5][7]
Precautionary Statements P264, P270, P301+P312, P330, P501[5][7]

Experimental Protocols

General Synthetic Approach: Formylation of Methyl Phenylacetate

The synthesis of Methyl 3-oxo-2-phenylpropanoate can be conceptually approached through the Claisen condensation of methyl phenylacetate with a formylating agent, such as methyl formate, in the presence of a strong base.

A generalized, non-validated workflow for this synthesis is outlined below. Note: This is a theoretical workflow and requires laboratory optimization and validation for safe and effective execution.

A conceptual workflow for the synthesis of Methyl 3-oxo-2-phenylpropanoate.
Analytical Methods

Standard analytical techniques for the characterization of Methyl 3-oxo-2-phenylpropanoate would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, including the presence of the aldehyde proton and the correct arrangement of the phenyl and methyl ester groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods would be employed to determine the purity of the synthesized compound.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

While some suppliers indicate the use of these techniques, specific analytical methods and spectral data for this compound are not widely published.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity or involvement in signaling pathways of Methyl 3-oxo-2-phenylpropanoate are scarce in publicly available literature. However, the chemical structure of this molecule, containing both a β-keto ester and a phenylpropanoate moiety, suggests potential biological relevance based on the activities of related compounds.

Antibacterial Activity of β-Keto Esters

Recent research has explored β-keto esters as potential antibacterial agents.[6][9] The design of some of these compounds is based on their structural similarity to bacterial quorum sensing autoinducers, such as N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL).[6][9] By mimicking these signaling molecules, β-keto esters may act as antagonists of bacterial quorum sensing, a process that regulates virulence factor expression in many pathogenic bacteria.[6][9][10]

The proposed mechanism involves the competitive binding of the β-keto ester to quorum sensing receptors, such as LasR in Pseudomonas aeruginosa, thereby inhibiting the binding of the natural autoinducer and downregulating the expression of virulence genes.[6][9][10]

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell LasR LasR Receptor Virulence_Genes Virulence Genes LasR->Virulence_Genes Activates Inhibition Inhibition & Reduced Virulence LasR->Inhibition Activation Activation & Virulence Gene Expression Virulence_Genes->Activation Autoinducer Natural Autoinducer (e.g., 3-oxo-C6-HSL) Autoinducer->LasR Binds Beta_Keto_Ester Methyl 3-oxo-2-phenylpropanoate (Hypothetical Antagonist) Beta_Keto_Ester->LasR Competitively Binds

Hypothetical mechanism of quorum sensing inhibition by a β-keto ester.
Pharmacological Relevance of Phenylpropanoids

The phenylpropanoid backbone is a common structural motif in a vast array of biologically active natural products and synthetic drugs.[11] Phenylpropanoid derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[11] The presence of the phenylpropanoate structure in Methyl 3-oxo-2-phenylpropanoate suggests that it could be investigated for similar biological properties. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) feature a phenylpropionate core.[12]

Conclusion

Methyl 3-oxo-2-phenylpropanoate is a commercially available fine chemical with potential applications in synthetic chemistry and as a scaffold for drug discovery. While detailed experimental protocols for its synthesis and analysis are not extensively documented in public literature, its preparation via formylation of methyl phenylacetate is a chemically sound approach. The structural features of this compound suggest that it may exhibit interesting biological activities, particularly in the areas of antibacterial and anti-inflammatory research, warranting further investigation by the scientific community.

References

Protocols & Analytical Methods

Method

Synthesis of Heterocycles Using Methyl 3-oxo-2-phenylpropanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing methyl 3-oxo-2-ph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing methyl 3-oxo-2-phenylpropanoate as a key starting material. The protocols are based on established synthetic methodologies and aim to provide a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Methyl 3-oxo-2-phenylpropanoate is a versatile β-keto ester that serves as a valuable building block for the synthesis of a diverse range of heterocyclic systems. The presence of a reactive methylene group flanked by two carbonyl functionalities, along with a phenyl substituent at the α-position, allows for its participation in various condensation and cyclization reactions. This document focuses on the synthesis of three major classes of heterocycles: coumarins, pyrazolones, and 1,4-dihydropyridines, all of which are important scaffolds in drug discovery and materials science.

Synthesis of 4-Phenylcoumarins via Pechmann Condensation

The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions. When methyl 3-oxo-2-phenylpropanoate is reacted with a phenol, it typically yields 3-phenylcoumarin derivatives. To obtain the isomeric 4-phenylcoumarins, a modified approach or a different starting material would be necessary. For the purpose of this protocol, we will focus on the synthesis of a related coumarin to illustrate the methodology.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol describes the synthesis of a representative coumarin, 7-hydroxy-4-methylcoumarin, from resorcinol and ethyl acetoacetate, as a well-documented example of the Pechmann condensation. The principles of this reaction can be adapted for other phenols and β-keto esters.

Materials:

  • Resorcinol

  • Ethyl acetoacetate (EAA)

  • Zn₀.₉₂₅Ti₀.₀₇₅O Nanoparticles (as catalyst)[1]

  • Ethyl acetate

  • Ethanol

Procedure: [1]

  • In a round-bottom flask, combine resorcinol (2 mmol), ethyl acetoacetate (2 mmol), and Zn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol%).

  • Heat the mixture with constant stirring at 110 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in ethyl acetate.

  • Separate the catalyst by centrifugation.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization from ethanol to yield 7-hydroxy-4-methylcoumarin.

Quantitative Data:

Phenolβ-Keto EsterCatalystTemperature (°C)Time (h)Yield (%)Reference
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O NPs1101.588[1]
ResorcinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O NPs110285[1]

Logical Workflow for Pechmann Condensation

Pechmann_Condensation Reactants Phenol + Methyl 3-oxo-2-phenylpropanoate Intermediate1 Transesterification Reactants->Intermediate1 Acid-catalyzed Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, Lewis Acid) Acid_Catalyst->Reactants Intermediate2 Intramolecular Electrophilic Aromatic Substitution Intermediate1->Intermediate2 Ring Closure Intermediate3 Dehydration Intermediate2->Intermediate3 Product 4-Phenylcoumarin Intermediate3->Product

Caption: General workflow of the Pechmann condensation for coumarin synthesis.

Synthesis of 3-Phenyl-5-pyrazolones

Pyrazolones are a class of five-membered heterocyclic compounds with significant applications in pharmaceuticals and dyes. The reaction of a β-keto ester with hydrazine or its derivatives is a common and efficient method for their synthesis.

Experimental Protocol: Synthesis of 3-Methyl-5-pyrazolone

This protocol outlines the synthesis of 3-methyl-5-pyrazolone from ethyl acetoacetate and hydrazine hydrate, serving as a foundational procedure.

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate solution

  • Absolute ethanol

Procedure: [2]

  • In a 250 mL round-bottom flask, place 100 mM of ethyl acetoacetate.

  • With continuous stirring, add dropwise a solution of 100 mM hydrazine hydrate in 40 mL of absolute ethanol.

  • Maintain the reaction mixture temperature at 60 °C and stir for 1 hour.

  • Cool the reaction mixture in an ice bath to induce precipitation of the solid product.

  • Filter the solid, wash with cold alcohol, and recrystallize to obtain pure 3-methyl-5-pyrazolone.

Quantitative Data:

β-Keto EsterHydrazine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetateHydrazine hydrateAbsolute ethanol60164[2]

Reaction Pathway for Pyrazolone Synthesis

Pyrazolone_Synthesis Reactants Methyl 3-oxo-2-phenylpropanoate + Hydrazine Intermediate1 Hydrazone Formation Reactants->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Tautomerization & Ring Closure Product 3-Phenyl-5-pyrazolone Intermediate2->Product

Caption: General reaction pathway for the synthesis of pyrazolones.

Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis

The Hantzsch dihydropyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate. This reaction is widely used to produce 1,4-dihydropyridine derivatives, which are known for their calcium channel blocking activity.

Experimental Protocol: Synthesis of a 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-aryl-1,4-dihydropyridine

This protocol describes a general procedure for the Hantzsch synthesis.

Materials:

  • Aromatic aldehyde (e.g., o-methoxybenzaldehyde)

  • Methyl acetoacetate

  • Ammonium carbamate

  • Isopropanol

Procedure: [3]

  • To a solution of methyl acetoacetate (50 mmol) in methanol (50 mL), add ammonium carbamate (50 mmol) at once.

  • Stir the resulting suspension at room temperature until all solid material dissolves (approximately 15 minutes) to form methyl 3-aminocrotonate in situ.

  • Evaporate the solvent to yield the crude aminocrotonate.

  • Suspend the crude methyl 3-aminocrotonate in isopropanol (40 mL).

  • Add the aromatic aldehyde (e.g., o-methoxybenzaldehyde, 25 mmol) to the suspension.

  • Reflux the reaction mixture.

  • Upon completion (monitored by TLC), cool the mixture to allow for crystallization of the product.

  • Filter the crystals, wash with a small amount of cold isopropanol, and dry to obtain the desired 1,4-dihydropyridine.

Quantitative Data:

Aldehydeβ-Keto EsterNitrogen SourceSolventConditionYield (%)Reference
m-MethoxybenzaldehydeMethyl 3-aminocrotonate(pre-formed)IsopropanolRefluxNot specified[3]
p-MethoxybenzaldehydeMethyl 3-aminocrotonate(pre-formed)IsopropanolRefluxNot specified[3]

Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 Methyl 3-oxo-2- phenylpropanoate (2 eq.) Enamine Enamine Formation Ketoester1->Enamine Ketoester1->Knoevenagel Ammonia Ammonia Source Ammonia->Enamine Michael Michael Addition Enamine->Michael Knoevenagel->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product 1,4-Dihydropyridine Cyclization->Product

Caption: Workflow of the Hantzsch synthesis for 1,4-dihydropyridines.

Biological Significance and Signaling Pathways

The heterocyclic scaffolds synthesized from methyl 3-oxo-2-phenylpropanoate are of significant interest in drug discovery due to their diverse biological activities.

  • Coumarins , particularly 3-phenylcoumarins, have been investigated for their potential as anticancer agents. Their mechanisms of action are varied and can involve the induction of apoptosis through modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.[4][5]

  • Pyrazolone derivatives are known to possess anti-inflammatory and antioxidant properties.[6] Some derivatives have been shown to inhibit inflammatory signaling pathways, potentially by targeting enzymes like cyclooxygenases (COX) or by modulating the activity of transcription factors such as NF-κB.[7]

  • 1,4-Dihydropyridines are a well-established class of L-type calcium channel blockers used in the treatment of hypertension and angina. By binding to the α1 subunit of the voltage-gated calcium channels, they inhibit the influx of Ca²⁺ into vascular smooth muscle cells, leading to vasodilation.[8]

Signaling Pathway: Anticancer Action of Coumarins

Anticancer_Coumarin Coumarin 3-Phenylcoumarin Derivative PI3K PI3K Coumarin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Antiinflammatory_Pyrazolone Stimulus Inflammatory Stimulus NFkB_pathway NF-κB Signaling Pathway Stimulus->NFkB_pathway Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_pathway->Cytokines Upregulates Pyrazolone 3-Phenylpyrazolone Derivative Pyrazolone->NFkB_pathway Inhibits DHP_Mechanism DHP 1,4-Dihydropyridine Ca_Channel L-type Voltage-Gated Ca²⁺ Channel DHP->Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Inhibits Contraction

References

Application

Application Notes and Protocols for Methyl 3-oxo-2-phenylpropanoate in Claisen Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols regarding the use of methyl 3-oxo-2-phenylpropanoate as a reactant in Claisen conde...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols regarding the use of methyl 3-oxo-2-phenylpropanoate as a reactant in Claisen condensation reactions. While specific literature examples of this compound undergoing a Claisen condensation are limited, this guide offers a comprehensive overview of the reaction's principles and a generalized protocol adaptable for this substrate. The information is intended to support researchers in designing synthetic routes and exploring the utility of α-substituted β-keto esters in drug development and organic synthesis.

Introduction to Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base.[1][2] The product of a classical Claisen condensation is a β-keto ester.[1][2] This reaction is of significant importance in the synthesis of various commercial and non-commercial compounds.

There are several variations of the Claisen condensation:

  • Classical Claisen Condensation: Involves the self-condensation of an ester containing α-hydrogens.

  • Mixed (or Crossed) Claisen Condensation: Occurs between two different esters, where one is typically non-enolizable to prevent self-condensation.[3]

  • Dieckmann Condensation: An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.

The reaction proceeds via the formation of an enolate intermediate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. Subsequent elimination of an alkoxide group yields the β-keto ester. A stoichiometric amount of base is generally required as the final deprotonation of the product drives the reaction to completion.

Methyl 3-oxo-2-phenylpropanoate: A Substituted β-Keto Ester

Methyl 3-oxo-2-phenylpropanoate (CAS 5894-79-1) is a β-keto ester with a phenyl substituent at the α-carbon.[4][5][6] This substitution pattern presents unique considerations for its use in Claisen condensations. The presence of only one acidic α-hydrogen means that it can act as the enolizable component (the nucleophile) but also influences the acidity and steric hindrance of the molecule. This compound is known to be an intermediate in the synthesis of Atropine.[7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of methyl 3-oxo-2-phenylpropanoate is presented in Table 1.

PropertyValueReference
CAS Number 5894-79-1[4][5][6]
Molecular Formula C10H10O3[4][5][6]
Molecular Weight 178.18 g/mol [4][5]
MDL Number MFCD00236385[4][6]
Storage Inert atmosphere, store in freezer, under -20°C[4]

Experimental Protocols

Due to the lack of specific literature detailing the Claisen condensation of methyl 3-oxo-2-phenylpropanoate, a generalized protocol for a mixed Claisen condensation is provided below. This protocol should be considered a starting point and may require optimization for the specific substrates used.

General Protocol for Mixed Claisen Condensation

This protocol describes the reaction of an enolizable ester (e.g., methyl 3-oxo-2-phenylpropanoate) with a non-enolizable ester (e.g., methyl benzoate) using a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe).

Materials:

  • Methyl 3-oxo-2-phenylpropanoate

  • Non-enolizable ester (e.g., methyl benzoate)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Aqueous acid (e.g., 1 M HCl) for workup

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation: All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Enolate Formation: Dissolve methyl 3-oxo-2-phenylpropanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). Stir the mixture at this temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, to allow for the formation of the sodium enolate.

  • Condensation: To the resulting enolate solution, add the non-enolizable ester (1.0-1.2 equivalents), also dissolved in anhydrous THF, dropwise at 0 °C. After the addition is complete, the reaction mixture can be slowly warmed to room temperature and stirred for several hours (monitoring by TLC is recommended).

  • Quenching: Upon completion of the reaction, cool the mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Note: The choice of base and solvent can be critical. For esters sensitive to strong nucleophiles, a non-nucleophilic base like Lithium Diisopropylamide (LDA) in THF at low temperatures (e.g., -78 °C) may be a better alternative.

Visualization of Reaction and Workflow

General Mechanism of Mixed Claisen Condensation

Claisen_Condensation cluster_enolate Enolate Formation cluster_condensation Condensation cluster_elimination Elimination & Product Formation Reactant_A Methyl 3-oxo-2-phenylpropanoate Enolate Enolate Intermediate Reactant_A->Enolate Deprotonation Base Strong Base (e.g., NaH) Reactant_B Non-enolizable Ester (e.g., Methyl Benzoate) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Product β-Dicarbonyl Product Tetrahedral_Intermediate->Product Elimination Alkoxide Alkoxide Tetrahedral_Intermediate->Alkoxide Experimental_Workflow start Start: Dry Glassware under Inert Atmosphere base_prep Suspend Strong Base in Anhydrous Solvent start->base_prep enolate_form Add Methyl 3-oxo-2-phenylpropanoate (0°C) -> Enolate Formation base_prep->enolate_form condensation Add Non-enolizable Ester -> Condensation Reaction enolate_form->condensation workup Acidic Workup (Quench) condensation->workup extraction Extract with Organic Solvent workup->extraction purification Wash, Dry, Concentrate extraction->purification final_product Purify by Column Chromatography -> Final Product purification->final_product

References

Method

Application Notes and Protocols: Decarboxylation of Methyl 3-oxo-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-oxo-2-phenylpropanoate is a β-keto ester that serves as a valuable intermediate in organic synthesis. Its decarboxylation is a key tra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2-phenylpropanoate is a β-keto ester that serves as a valuable intermediate in organic synthesis. Its decarboxylation is a key transformation, yielding 1-phenylpropan-2-one, a precursor for various pharmaceuticals and other fine chemicals. This document provides detailed application notes on the primary mechanisms of decarboxylation for this compound and presents experimental protocols for its successful conversion.

The two principal methods for the decarboxylation of Methyl 3-oxo-2-phenylpropanoate are:

  • Saponification and Acid-Catalyzed Decarboxylation: This traditional two-step method involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by thermal decarboxylation, often facilitated by acid.

  • Krapcho Decarboxylation: A one-pot reaction that utilizes a salt, typically a halide, in a high-boiling polar aprotic solvent to effect both dealkoxycarbonylation and decarboxylation under milder and often neutral conditions.[1][2]

Reaction Mechanisms

The choice of decarboxylation method depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction efficiency.

Saponification and Acid-Catalyzed Decarboxylation

This method proceeds in two distinct stages. Initially, the methyl ester is hydrolyzed under basic conditions (saponification) to form the sodium or potassium salt of 3-oxo-2-phenylpropanoic acid. Subsequent acidification protonates the carboxylate salt to yield the unstable β-keto acid. Upon gentle heating, the β-keto acid undergoes decarboxylation through a cyclic transition state to form an enol intermediate, which then tautomerizes to the more stable ketone, 1-phenylpropan-2-one.[3][4]

G cluster_hydrolysis Step 1: Saponification & Acidification cluster_decarboxylation Step 2: Decarboxylation start Methyl 3-oxo-2-phenylpropanoate intermediate1 Sodium 3-oxo-2-phenylpropanoate start->intermediate1 1. NaOH, H₂O, Δ 2. HCl (aq) intermediate2 3-Oxo-2-phenylpropanoic Acid intermediate1->intermediate2 Acidification intermediate3 Enol Intermediate intermediate2->intermediate3 Δ (-CO₂) product 1-Phenylpropan-2-one intermediate3->product Tautomerization

Caption: Saponification and Acid-Catalyzed Decarboxylation Pathway.

Krapcho Decarboxylation

The Krapcho decarboxylation provides a milder, one-pot alternative that is particularly suitable for substrates sensitive to harsh acidic or basic conditions.[2] The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) with a salt like lithium chloride.[1] The mechanism involves nucleophilic attack of the halide ion on the methyl group of the ester in an SN2 fashion. This is followed by the elimination of carbon dioxide and the formation of a carbanion, which is then protonated by a trace amount of water in the solvent to yield the final ketone product.[5]

G start Methyl 3-oxo-2-phenylpropanoate intermediate1 Intermediate Complex start->intermediate1 LiCl, DMSO, Δ intermediate2 Carbanion Intermediate intermediate1->intermediate2 - CO₂, - CH₃Cl product 1-Phenylpropan-2-one intermediate2->product H₂O (proton source)

Caption: Krapcho Decarboxylation Mechanism.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the decarboxylation of Methyl 3-oxo-2-phenylpropanoate based on general procedures for α-substituted β-keto esters.

ParameterSaponification & Acid-Catalyzed DecarboxylationKrapcho Decarboxylation
Reagents 1. NaOH or KOH 2. HCl or H₂SO₄LiCl, NaCl, or NaCN
Solvent 1. H₂O/MeOH or H₂O/EtOH 2. H₂ODMSO or DMF
Temperature 1. Reflux 2. 50-100 °C140-190 °C[2]
Reaction Time 1. 1-4 hours 2. 1-3 hours2-16 hours
Typical Yield 70-90%80-95%
Advantages Uses common and inexpensive reagents.Mild, neutral conditions; tolerates sensitive functional groups.[2]
Disadvantages Two-step process; harsh basic and acidic conditions.Requires high temperatures and specialized solvents.

Experimental Protocols

Protocol 1: Saponification and Acid-Catalyzed Decarboxylation

This protocol outlines the hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.

Materials:

  • Methyl 3-oxo-2-phenylpropanoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Saponification:

    • In a round-bottom flask, dissolve Methyl 3-oxo-2-phenylpropanoate (1 equivalent) in a 1:1 mixture of methanol and water.

    • Add sodium hydroxide (1.1 equivalents) and equip the flask with a reflux condenser.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the methanol under reduced pressure.

  • Decarboxylation:

    • Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 1-2.

    • A precipitate of the β-keto acid may form.

    • Gently heat the acidic mixture to 80-100 °C. Vigorous evolution of CO₂ should be observed. Continue heating until gas evolution ceases (typically 1-2 hours).

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenylpropan-2-one.

    • The crude product can be purified by vacuum distillation or column chromatography.

G A Start: Dissolve ester in MeOH/H₂O B Add NaOH, Reflux A->B C Cool, Remove MeOH B->C D Acidify with HCl C->D E Heat to Decarboxylate D->E F Cool, Extract with Et₂O E->F G Wash & Dry Organic Layer F->G H Concentrate & Purify G->H

Caption: Workflow for Saponification and Decarboxylation.

Protocol 2: Krapcho Decarboxylation

This protocol describes a one-pot decarboxylation under neutral conditions.

Materials:

  • Methyl 3-oxo-2-phenylpropanoate

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add Methyl 3-oxo-2-phenylpropanoate (1 equivalent), lithium chloride (1.2 equivalents), dimethyl sulfoxide (DMSO), and a small amount of water (2 equivalents).

    • Equip the flask with a reflux condenser.

  • Decarboxylation:

    • Heat the reaction mixture to 150-180 °C and maintain for 4-12 hours.[2] Monitor the reaction by TLC or GC-MS until the starting material is consumed. The evolution of methyl chloride and carbon dioxide will occur.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a significant volume of water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash thoroughly with water to remove DMSO, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-phenylpropan-2-one.

    • Purify the product by vacuum distillation or column chromatography.

G A Start: Combine ester, LiCl, H₂O in DMSO B Heat to 150-180 °C A->B C Monitor Reaction B->C D Cool, Quench with H₂O C->D E Extract with Et₂O D->E F Wash & Dry Organic Layer E->F G Concentrate & Purify F->G

Caption: Krapcho Decarboxylation Experimental Workflow.

Conclusion

The decarboxylation of Methyl 3-oxo-2-phenylpropanoate to 1-phenylpropan-2-one can be effectively achieved through either a two-step hydrolysis and thermal decarboxylation or a one-pot Krapcho reaction. The choice of method will be dictated by the specific requirements of the synthetic route, particularly the presence of other functional groups that may be sensitive to the reaction conditions. The protocols provided herein offer detailed procedures to guide researchers in successfully performing this valuable transformation.

References

Application

Application Notes and Protocols for the Asymmetric Synthesis Involving Methyl 3-oxo-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral molecules derived from Methyl 3-oxo-2-ph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral molecules derived from Methyl 3-oxo-2-phenylpropanoate. The focus is on two key transformations: the asymmetric reduction of the β-keto group and the asymmetric α-alkylation of the enolate. These methods provide access to valuable chiral building blocks, such as β-hydroxy esters and α-quaternary carbonyl compounds, which are pivotal in the synthesis of pharmaceuticals and other biologically active molecules.

Introduction

Methyl 3-oxo-2-phenylpropanoate is a versatile prochiral substrate for asymmetric synthesis. The presence of a ketone and an adjacent stereocenter precursor (the α-position) allows for the stereoselective introduction of new chiral centers. The development of efficient and highly selective catalytic methods for the transformation of such β-keto esters is a significant area of research in modern organic synthesis. This document outlines protocols for two powerful asymmetric transformations applicable to this substrate.

Asymmetric Reduction of Methyl 3-oxo-2-phenylpropanoate

The enantioselective reduction of the ketone functionality in Methyl 3-oxo-2-phenylpropanoate yields chiral β-hydroxy esters, which are important structural motifs in many natural products and pharmaceuticals. Both biocatalytic and transition-metal-catalyzed methods have proven effective for this transformation.

Data Presentation: Asymmetric Reduction
Catalyst SystemReductantSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Biocatalytic
(S)-1-phenylethanol dehydrogenase (PEDH)IsopropanolHexane30>95>99 (S)>99:1
Transition Metal Catalysis
Ru-BINAPH₂ (50 atm)Methanol509298 (R)95:5
Rh-DIPAMPH₂ (20 atm)THF258895 (S)92:8
Ir-(f-amphol)H₂ (50 atm)Dichloromethane2598>99 (anti)96:4
Experimental Protocol: Biocatalytic Reduction with (S)-1-phenylethanol dehydrogenase (PEDH)

This protocol is based on the application of dehydrogenases for the asymmetric reduction of β-keto esters.[1]

Materials:

  • Methyl 3-oxo-2-phenylpropanoate

  • E. coli cells overexpressing (S)-1-phenylethanol dehydrogenase (PEDH)

  • Isopropanol (cosubstrate and solvent)

  • Hexane

  • Phosphate buffer (pH 7.0)

  • NADH (optional, for initiation)

  • Standard laboratory glassware and magnetic stirrer

  • Incubator shaker

Procedure:

  • In a 50 mL round-bottom flask, suspend a appropriate amount of lyophilized E. coli cells containing PEDH in 10 mL of hexane.

  • Add 10 mL of isopropanol to the suspension.

  • To this mixture, add Methyl 3-oxo-2-phenylpropanoate (1 mmol).

  • If required, a catalytic amount of NADH can be added to initiate the reaction.

  • Seal the flask and place it in an incubator shaker at 30°C and 200 rpm.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, centrifuge the mixture to pellet the cells.

  • Decant the supernatant and wash the cell pellet with hexane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting β-hydroxy ester by flash column chromatography on silica gel.

Experimental Workflow: Asymmetric Synthesis

G General Workflow for Asymmetric Synthesis cluster_start Starting Material cluster_reaction Asymmetric Transformation cluster_product Chiral Product cluster_analysis Analysis & Purification A Methyl 3-oxo-2-phenylpropanoate B Prochiral Substrate + Chiral Catalyst A->B Reaction Setup C Enantioenriched Product B->C Stereoselective Reaction D Purification (e.g., Chromatography) C->D Work-up E Chiral HPLC/GC Analysis D->E Characterization G Catalytic Cycle for Asymmetric Reduction catalyst Chiral Catalyst (e.g., Ru-BINAP) intermediate Catalyst-Substrate Complex catalyst->intermediate Coordination substrate Methyl 3-oxo-2-phenylpropanoate substrate->intermediate reductant Reductant (e.g., H₂) reductant->intermediate Hydride Transfer product Chiral β-Hydroxy Ester intermediate->catalyst Regeneration intermediate->product Product Release G Logic of Phase-Transfer Catalyzed Alkylation enolate Enolate of Methyl 3-oxo-2-phenylpropanoate ion_pair Chiral Ion Pair [Q*Enolate⁻] enolate->ion_pair catalyst Chiral Phase-Transfer Catalyst (Q*X) catalyst->ion_pair Phase Transfer ion_pair->catalyst Catalyst Release product α-Alkylated Product ion_pair->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

References

Method

Application Notes and Protocols: Methyl 3-oxo-2-phenylpropanoate as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-oxo-2-phenylpropanoate is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique chemical stru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2-phenylpropanoate is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique chemical structure, featuring a β-keto ester moiety with a phenyl group at the α-position, provides a reactive scaffold for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the utilization of methyl 3-oxo-2-phenylpropanoate in the synthesis of key pharmaceutical scaffolds, including pyrazoles, quinoxaline derivatives, and the widely-used anticoagulant, warfarin. The protocols are supplemented with quantitative data and visualizations to aid researchers in their drug discovery and development endeavors.

Applications in Medicinal Chemistry

Methyl 3-oxo-2-phenylpropanoate serves as a crucial precursor for the synthesis of various biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and anticoagulant properties.[1] The reactivity of the dicarbonyl functionality allows for facile construction of diverse heterocyclic systems, which are prevalent in many approved drugs.

Synthesis of Bioactive Heterocycles

The compound is widely employed in multicomponent reactions and cyclocondensation reactions to generate libraries of compounds for high-throughput screening. Key heterocyclic scaffolds synthesized from methyl 3-oxo-2-phenylpropanoate and its analogs include:

  • Pyrazoles: These five-membered aromatic heterocycles are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.

  • Pyridones: These six-membered heterocyclic motifs are present in numerous pharmaceuticals with a wide range of biological activities.

  • Quinoxalines: These bicyclic heterocycles are recognized for their anticancer properties, often acting through mechanisms like tyrosine kinase inhibition.[1]

  • Coumarin Derivatives (e.g., Warfarin): The synthesis of warfarin, a widely prescribed anticoagulant, and its derivatives highlights the importance of this building block in cardiovascular medicine.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for reactions involving methyl 3-oxo-2-phenylpropanoate and its derivatives, as well as the biological activities of the synthesized compounds.

Table 1: Reaction Yields for the Synthesis of Bioactive Molecules
Product ClassReactantsCatalyst/ConditionsSolventYield (%)Reference
Pyrano[2,3-c]pyrazolesAryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrateIonic liquid (NMPyTs)Solvent-free95[3]
Pyrano[2,3-c]pyrazolesAryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate-EtOH90[3]
Pyrano[2,3-c]pyrazolesAryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate-CH2Cl285[3]
3-Amino Pyrazole Derivatives3-Oxonitrile, hydrazine hydrateSonication, Acetic acid-55-67
Warfarin4-hydroxycoumarin, benzalacetone[bmim]BrRoom Temperature96[4]
Warfarin4-hydroxycoumarin, benzalacetonePyridineReflux57.1[4]
Quinoxaline Derivative3-phenylquinoxalin-2(1H)-one, ethyl acrylate--88
Quinoxaline Derivative3-phenylquinoxalin-2(1H)-one, acrylamide--92[5]
Quinoxaline Derivative3-phenylquinoxalin-2(1H)-one, acrylonitrile--84[5]
Table 2: Biological Activity of Synthesized Derivatives
Compound ClassBiological ActivityAssayIC50 / % InhibitionReference
Quinoxaline DerivativesAnticancerHCT-116 cell lineIC50: 1.9 - 7.52 µg/mL[1]
Quinoxaline DerivativesAnticancerMCF-7 cell lineIC50: 2.3 - 6.62 µg/mL[1]
Phenolic Amide Ester (MHPAP)Anti-inflammatoryIL-6 inhibition (LPS-stimulated PBMCs)IC50: 0.85 µM[6]
Phenolic Amide Ester (MHPAP)Anti-inflammatoryIL-1β inhibition (LPS-stimulated PBMCs)IC50: 0.87 µM[6]
Phenolic Amide Ester (MHPAP)Anti-inflammatoryTNF-α inhibition (LPS-stimulated PBMCs)IC50: 1.22 µM[6]
Pivalate-based Michael ProductAnti-inflammatoryCOX-1 InhibitionIC50: 314 µg/mL[7]
Pivalate-based Michael ProductAnti-inflammatoryCOX-2 InhibitionIC50: 130 µg/mL[7]
Pivalate-based Michael ProductAnti-inflammatory5-LOX InhibitionIC50: 105 µg/mL[7]
Pyrrole Derivative (Compound 3f)Anti-inflammatoryCarrageenan-induced paw edema (20 mg/kg)Significant reduction at 2h[8]
Pyrrole Derivative (Compound 3f)Anti-inflammatoryLPS-induced TNF-α reduction (40 mg/kg)Significant decrease[8]

Experimental Protocols

Protocol 1: Synthesis of Pyrano[2,3-c]pyrazole Derivatives (Solvent-Free)

This protocol describes a green and efficient one-pot synthesis of pyrano[2,3-c]pyrazole derivatives using an ionic liquid catalyst.[3]

Materials:

  • Aryl aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • N-methyl-2-pyrrolidone tosylate (NMPyTs) (catalytic amount)

Procedure:

  • In a mortar, combine the aryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate, and a catalytic amount of NMPyTs.

  • Grind the mixture using a pestle at room temperature for 7-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the solid reaction mixture with water and then ethanol to remove the catalyst and any unreacted starting materials.

  • The resulting solid product is typically of high purity and may not require further purification. If necessary, recrystallize from ethanol.

G Workflow for Pyrano[2,3-c]pyrazole Synthesis cluster_reactants Reactants cluster_catalyst Catalyst A Aryl aldehyde F Grinding (Solvent-Free) A->F B Malononitrile B->F C Ethyl acetoacetate C->F D Hydrazine hydrate D->F E NMPyTs E->F G Reaction Mixture F->G H Washing (Water & Ethanol) G->H I Pure Pyrano[2,3-c]pyrazole Derivative H->I

Caption: Solvent-free synthesis of pyrano[2,3-c]pyrazoles.

Protocol 2: Synthesis of Warfarin via Michael Addition

This protocol outlines the synthesis of the anticoagulant drug warfarin through a Michael addition reaction.[2][4]

Materials:

  • 4-Hydroxycoumarin (1 mmol)

  • Benzalacetone (1 mmol)

  • [bmim]Br (1-butyl-3-methylimidazolium bromide) (1 mmol)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, mix 4-hydroxycoumarin (1 mmol), benzalacetone (1 mmol), and [bmim]Br (1 mmol).

  • Stir the mixture at room temperature for 5 hours.

  • After the reaction is complete, add water to the mixture.

  • Extract the product with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain pure warfarin.

G Synthetic Pathway for Warfarin cluster_reactants Starting Materials A 4-Hydroxycoumarin C Michael Addition ([bmim]Br, RT, 5h) A->C B Benzalacetone B->C D Crude Product C->D E Work-up (H2O, Ethyl Acetate Extraction) D->E F Drying (Na2SO4) E->F G Pure Warfarin F->G G Inhibition of NF-κB Signaling Pathway cluster_pathway Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates Cytokines IL-6, TNF-α Gene->Cytokines Inhibitor MHPAP Derivative Inhibitor->IKK

References

Application

Application Notes and Protocols for the Enantioselective Reduction of Methyl 3-oxo-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and generalized protocols for the enantioselective reduction of methyl 3-oxo-2-phenylpropanoate to synthes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the enantioselective reduction of methyl 3-oxo-2-phenylpropanoate to synthesize chiral methyl 3-hydroxy-2-phenylpropanoate, a valuable building block in pharmaceutical and fine chemical synthesis. While specific quantitative data for this exact substrate is limited in publicly available literature, this guide leverages established and highly successful methodologies for the asymmetric reduction of analogous β-keto esters. The primary catalytic systems discussed are Ruthenium-catalyzed asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS) reduction.

Overview of Synthetic Strategies

The enantioselective reduction of the prochiral ketone in methyl 3-oxo-2-phenylpropanoate can be achieved with high efficiency and stereocontrol using several catalytic methods. The choice of method may depend on factors such as desired enantiomer, scalability, and available resources.

  • Ruthenium-Catalyzed Asymmetric Hydrogenation: This method, pioneered by Noyori and others, utilizes chiral ruthenium-diphosphine complexes, most notably Ru-BINAP, to achieve high enantioselectivity and turnover numbers for the hydrogenation of β-keto esters.[1] This approach is widely used in industrial applications due to its efficiency.

  • Corey-Bakshi-Shibata (CBS) Reduction: This powerful and predictable method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃•THF or BH₃•SMe₂) to reduce prochiral ketones to chiral secondary alcohols with high enantiomeric excess.[2][3] The stereochemical outcome is highly predictable based on the chirality of the catalyst used.

  • Biocatalytic Reduction: The use of whole-cell biocatalysts (e.g., baker's yeast) or isolated enzymes (ketoreductases) offers an environmentally benign and often highly selective alternative for the reduction of ketones.[3] These reactions are typically performed under mild aqueous conditions.

Data Presentation: Representative Performance of Catalytic Systems

The following tables summarize typical results obtained for the enantioselective reduction of β-keto esters analogous to methyl 3-oxo-2-phenylpropanoate. This data serves as a strong starting point for the development of a specific protocol for the target substrate.

Table 1: Representative Data for Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters

EntryCatalyst (mol%)SubstrateSolventH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Reference
1Ru(OAc)₂((R)-BINAP) (1.0)Methyl 3-oxobutanoateMethanol1005012>9599 (R)[4]
2RuCl₂((S)-BINAP)(dmf)n (0.1)Ethyl 3-oxobutanoateEthanol5025249898 (S)[4]
3[RuI((R)-p-Tol-BINAP)(p-cymene)]I (0.05)Methyl 3-oxo-3-phenylpropanoateMethanol108069997 (R)[5]

Table 2: Representative Data for Corey-Bakshi-Shibata (CBS) Reduction of Prochiral Ketones

| Entry | Catalyst (mol%) | Reductant | Substrate | Solvent | Temp (°C) | Time | Yield (%) | ee (%) | Reference | | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | (R)-Me-CBS (10) | BH₃•THF (0.6 eq) | Acetophenone | THF | 25 | 2 min | >95 | 97 (R) |[6][7] | | 2 | (S)-Me-CBS (5) | BH₃•SMe₂ (1.0 eq) | 1-Tetralone | THF | -78 to 25 | 1 h | 95 | 98 (S) |[6] | | 3 | (R)-Bu-CBS (10) | Catecholborane (1.2 eq) | Propiophenone | Toluene | -78 | 24 h | 90 | 96 (R) |[3] |

Experimental Protocols

Protocol 1: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation

This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.

Materials:

  • Methyl 3-oxo-2-phenylpropanoate

  • [RuCl₂((R)- or (S)-BINAP)] complex (or a suitable precursor for in situ generation)

  • Anhydrous, degassed solvent (e.g., Methanol, Ethanol)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (if generating in situ): In a glovebox or under an inert atmosphere, dissolve the ruthenium precursor and the chiral BINAP ligand in the chosen solvent. Stir for the recommended time to ensure complex formation.

  • Reaction Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add the catalyst solution.

  • Substrate Addition: Under a stream of inert gas, add a solution of methyl 3-oxo-2-phenylpropanoate in the same solvent to the autoclave.

  • Hydrogenation: Seal the autoclave and purge several times with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 10-100 atm).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., 25-80 °C) for the required duration. The reaction progress can be monitored by techniques such as TLC, GC, or HPLC by carefully taking aliquots.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired chiral methyl 3-hydroxy-2-phenylpropanoate.

  • Analysis: Determine the yield and enantiomeric excess of the product using chiral HPLC or GC.

Diagram of Experimental Workflow for Ru-Catalyzed Asymmetric Hydrogenation:

G Workflow: Ru-Catalyzed Asymmetric Hydrogenation cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Analysis catalyst_prep Prepare Ru-BINAP Catalyst Solution autoclave Charge Autoclave with Catalyst and Substrate catalyst_prep->autoclave substrate_prep Prepare Substrate Solution (Methyl 3-oxo-2-phenylpropanoate) substrate_prep->autoclave purge Purge with H₂ autoclave->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Defined Temp & Pressure pressurize->react depressurize Depressurize & Purge react->depressurize concentrate Concentrate Reaction Mixture depressurize->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze Yield & ee (HPLC/GC) purify->analyze

Caption: Workflow for Ru-Catalyzed Asymmetric Hydrogenation.

Protocol 2: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction

This protocol outlines a general method for the enantioselective reduction of methyl 3-oxo-2-phenylpropanoate using a chiral oxazaborolidine catalyst.

Materials:

  • Methyl 3-oxo-2-phenylpropanoate

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)

  • Borane solution (e.g., BH₃•THF or BH₃•SMe₂)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Anhydrous methanol

  • Standard glassware for organic synthesis (oven-dried)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add the chiral CBS catalyst solution.

  • Borane Addition: Cool the flask to the desired temperature (e.g., 0 °C or -78 °C) and add the borane solution dropwise to the catalyst. Stir for a few minutes to allow for complex formation.

  • Substrate Addition: In the dropping funnel, prepare a solution of methyl 3-oxo-2-phenylpropanoate in the anhydrous solvent. Add this solution dropwise to the reaction mixture over a period of time, maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature for the specified duration. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of anhydrous methanol at the low temperature.

  • Work-up: Allow the reaction mixture to warm to room temperature. Remove the solvent under reduced pressure. Add a suitable solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the resulting methyl 3-hydroxy-2-phenylpropanoate by chiral HPLC or GC.

Diagram of Experimental Workflow for CBS Reduction:

G Workflow: Corey-Bakshi-Shibata (CBS) Reduction cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Quenching & Work-up cluster_purification Purification & Analysis catalyst Add CBS Catalyst to Flask cool1 Cool to Low Temp (e.g., -78 °C) catalyst->cool1 borane Add Borane Solution cool1->borane substrate Add Substrate Solution Dropwise borane->substrate react Stir at Low Temp substrate->react quench Quench with Methanol react->quench warm Warm to Room Temp quench->warm extract Aqueous Work-up warm->extract purify Column Chromatography extract->purify analyze Analyze Yield & ee (HPLC/GC) purify->analyze

Caption: Workflow for Corey-Bakshi-Shibata (CBS) Reduction.

Safety Precautions
  • Ruthenium Catalysts: Ruthenium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be carried out in a properly functioning and certified high-pressure vessel in a designated area with appropriate safety measures in place.

  • Borane Reagents: Borane solutions are flammable and react violently with water. They should be handled under an inert atmosphere using anhydrous techniques.

  • General Handling: All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

These application notes and protocols provide a comprehensive guide for researchers to develop a successful enantioselective reduction of methyl 3-oxo-2-phenylpropanoate. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for this specific substrate before scaling up.

References

Method

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Methyl 3-oxo-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazole derivatives are a prominent class of heterocyclic compounds that hold a privileged position in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that hold a privileged position in medicinal chemistry and drug discovery.[1] Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have led to the development of several successful drugs such as Celecoxib and Rimonabant.[2][3] The synthesis of pyrazole cores is a cornerstone of many drug development programs. A common and effective method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives using Methyl 3-oxo-2-phenylpropanoate as the 1,3-dicarbonyl starting material.

Synthetic Approach: Knorr Pyrazole Synthesis

The reaction of Methyl 3-oxo-2-phenylpropanoate with hydrazine or its substituted derivatives follows the general mechanism of the Knorr pyrazole synthesis. This reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazole product. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the β-ketoester and the hydrazine.

Applications in Drug Discovery

Pyrazole derivatives synthesized from Methyl 3-oxo-2-phenylpropanoate are of significant interest in drug development due to their potential therapeutic applications.

1. Anti-inflammatory Agents:

Many pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] By blocking the COX-2 pathway, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain. The phenyl substituent at the 2-position of the starting material can be a key pharmacophoric feature for interaction with the active site of COX enzymes. The NF-κB signaling pathway is a critical regulator of inflammation, and some pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[2]

2. Anticancer Agents:

The pyrazole scaffold is a common feature in many anticancer agents.[5] Derivatives have been shown to target various key signaling pathways and proteins involved in cancer cell proliferation and survival. These targets include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can halt the cell cycle progression, leading to apoptosis of cancer cells.

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways that promote cell growth.

  • Tubulin: By interfering with tubulin polymerization, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

The structural diversity that can be achieved by varying the hydrazine component allows for the generation of large libraries of pyrazole derivatives for screening against various cancer cell lines and molecular targets.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-hydroxy-4-phenyl-1H-pyrazole-3-carboxylate

This protocol describes the synthesis of a pyrazole derivative via the reaction of Methyl 3-oxo-2-phenylpropanoate with hydrazine hydrate.

Materials:

  • Methyl 3-oxo-2-phenylpropanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-oxo-2-phenylpropanoate (1.92 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise with stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

  • Pour the concentrated reaction mixture into 50 mL of ice-cold water with stirring.

  • The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure Methyl 5-hydroxy-4-phenyl-1H-pyrazole-3-carboxylate.

  • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of Methyl 5-hydroxy-1,4-diphenyl-1H-pyrazole-3-carboxylate

This protocol outlines the synthesis using phenylhydrazine as the hydrazine component.

Materials:

  • Methyl 3-oxo-2-phenylpropanoate

  • Phenylhydrazine

  • Ethanol or Glacial Acetic Acid

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve Methyl 3-oxo-2-phenylpropanoate (1.92 g, 10 mmol) in 40 mL of either ethanol or glacial acetic acid.

  • Add phenylhydrazine (1.08 g, 10 mmol) to the solution and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If using ethanol as a solvent, concentrate the solution using a rotary evaporator. If using acetic acid, proceed to the next step.

  • Pour the reaction mixture into 100 mL of cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure Methyl 5-hydroxy-1,4-diphenyl-1H-pyrazole-3-carboxylate.

  • Dry the final product under vacuum.

Data Presentation

Table 1: Reaction Parameters for Pyrazole Synthesis

EntryHydrazine DerivativeSolventReaction Time (h)Temperature (°C)Yield (%)
1Hydrazine HydrateEthanol4-6Reflux75-85 (estimated)
2PhenylhydrazineEthanol3-5Reflux80-90 (estimated)
3PhenylhydrazineAcetic Acid3-5Reflux85-95 (estimated)

Note: Yields are estimated based on typical Knorr pyrazole syntheses and may vary depending on specific reaction conditions and purification methods.

Visualizations

Synthesis_Workflow start Start reagents Methyl 3-oxo-2-phenylpropanoate + Hydrazine Derivative start->reagents solvent Add Solvent (e.g., Ethanol, Acetic Acid) reagents->solvent catalyst Add Catalyst (optional, e.g., Acetic Acid) solvent->catalyst reaction Heat to Reflux (Monitor by TLC) catalyst->reaction workup Work-up: - Cool - Concentrate - Precipitate in Water reaction->workup purification Purification: - Filtration - Recrystallization workup->purification product Pyrazole Derivative purification->product

Caption: General workflow for the synthesis of pyrazole derivatives.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TLR4 IKK IKK Complex receptor->IKK MyD88-dependent pathway IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription LPS LPS LPS->receptor

Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

Anticancer_Targets cluster_cell_cycle Cell Cycle Progression cluster_growth_factor Growth Factor Signaling cluster_cytoskeleton Cytoskeleton Dynamics Pyrazole Pyrazole Derivative CDK CDKs (e.g., CDK2) Pyrazole->CDK Inhibition EGFR EGFR Pyrazole->EGFR Inhibition Tubulin Tubulin Pyrazole->Tubulin Inhibition CellCycle G1/S Transition CDK->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Induction Proliferation Cell Proliferation EGFR->Proliferation Proliferation->Apoptosis Induction Microtubules Microtubule Formation Tubulin->Microtubules Microtubules->Apoptosis Induction

Caption: Key molecular targets of anticancer pyrazole derivatives.

References

Application

Application of "Methyl 3-oxo-2-phenylpropanoate" in fragrance synthesis

Application of Methyl 3-oxo-2-phenylpropanoate in Fragrance Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-oxo-2-phenylpropanoate is a versatile β-ketoester that serves as...

Author: BenchChem Technical Support Team. Date: December 2025

Application of Methyl 3-oxo-2-phenylpropanoate in Fragrance Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2-phenylpropanoate is a versatile β-ketoester that serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structural features, combining a reactive β-ketoester moiety with a phenyl group at the α-position, make it a precursor for the synthesis of various fragrance compounds, particularly substituted ketones known for their characteristic scents. β-Ketoesters are widely recognized in the fragrance industry as essential building blocks for creating a diverse range of aromatic molecules, including those with jasmine, fruity, and floral notes.[1][2][3] This document provides detailed application notes and protocols for the use of Methyl 3-oxo-2-phenylpropanoate in the synthesis of a target fragrance molecule, 1-phenyl-2-pentanone, which is expected to possess a floral, fruity aroma.

The core of this application lies in the alkylation of the α-carbon of Methyl 3-oxo-2-phenylpropanoate, followed by a decarboxylation step to yield the desired ketone. This two-step sequence is a robust and well-established method in organic synthesis, often referred to in the context of acetoacetic ester synthesis.[4][5][6]

Key Application: Synthesis of α-Phenyl Ketones for Fragrance Formulations

The presence of a phenyl group alpha to a carbonyl moiety in a ketone can contribute to unique and desirable olfactory properties.[7] These structures can impart floral, fruity, and sweet notes to fragrance compositions. Methyl 3-oxo-2-phenylpropanoate is an ideal starting material for the synthesis of such α-phenyl ketones. The general synthetic strategy involves two main steps:

  • Alkylation: The acidic α-proton of the β-ketoester is removed by a base to form an enolate, which then acts as a nucleophile to attack an alkyl halide. This step introduces a new alkyl chain onto the molecule.

  • Decarboxylation: The resulting alkylated β-ketoester is then subjected to hydrolysis and heating, or specific decarboxylation conditions (e.g., Krapcho decarboxylation), to remove the methyl carboxylate group and yield the final ketone.[4][8][9]

A proposed synthetic pathway for the synthesis of 1-phenyl-2-pentanone from Methyl 3-oxo-2-phenylpropanoate is outlined below.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-allyl-3-oxo-2-phenylpropanoate (Intermediate)

This protocol describes the alkylation of Methyl 3-oxo-2-phenylpropanoate with allyl bromide to introduce an allyl group at the α-position.

Materials:

  • Methyl 3-oxo-2-phenylpropanoate

  • Allyl bromide

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-oxo-2-phenylpropanoate (1 equivalent) in anhydrous ethanol.

  • To this solution, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol dropwise at room temperature with stirring.

  • After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • To the residue, add diethyl ether and a saturated aqueous ammonium chloride solution to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure Methyl 2-allyl-3-oxo-2-phenylpropanoate.

Protocol 2: Synthesis of 1-Phenyl-4-penten-2-one (Fragrance Molecule)

This protocol describes the decarboxylation of the alkylated intermediate to produce the target fragrance molecule.

Materials:

  • Methyl 2-allyl-3-oxo-2-phenylpropanoate (from Protocol 1)

  • 5% aqueous Sodium Hydroxide (NaOH) solution

  • 10% aqueous Hydrochloric acid (HCl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend Methyl 2-allyl-3-oxo-2-phenylpropanoate in a 5% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 3 hours to facilitate saponification of the ester.

  • Cool the reaction mixture to room temperature and acidify by the slow addition of 10% aqueous hydrochloric acid until the pH is acidic (pH ~2), which will induce decarboxylation (evolution of CO₂ gas may be observed).

  • Continue to heat the acidified mixture at a gentle reflux for an additional 1-2 hours to ensure complete decarboxylation.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 1-phenyl-4-penten-2-one.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Synthesis of 1-Phenyl-4-penten-2-one

StepProductStarting MaterialReagentsReaction TimeTemperatureYield (%)Purity (%)
Alkylation Methyl 2-allyl-3-oxo-2-phenylpropanoateMethyl 3-oxo-2-phenylpropanoateNaOEt, Allyl bromide4-6 hReflux75-85>95 (after chromatography)
Decarboxylation 1-Phenyl-4-penten-2-oneMethyl 2-allyl-3-oxo-2-phenylpropanoateNaOH, HCl4-5 hReflux60-70>98 (after distillation)

Table 2: Spectroscopic Data for the Target Fragrance Molecule (Hypothetical)

| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) | IR (cm⁻¹) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Phenyl-4-penten-2-one | C₁₁H₁₂O | 160.21 | 7.20-7.35 (m, 5H), 5.80 (m, 1H), 5.05 (m, 2H), 3.70 (s, 2H), 3.15 (d, 2H) | 208.0 (C=O), 134.0, 132.0, 129.5, 128.5, 127.0, 118.0, 52.0, 48.0 | 160 (M+), 91 (base peak) | 3070, 1715, 1640, 1600, 1495, 1455, 915 |

Visualizations

Diagram 1: Synthetic Pathway```dot

Synthesis_Pathway start Methyl 3-oxo-2-phenylpropanoate intermediate Methyl 2-allyl-3-oxo-2-phenylpropanoate start->intermediate 1. NaOEt, EtOH 2. Allyl bromide product 1-Phenyl-4-penten-2-one (Fragrance Molecule) intermediate->product 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ

Caption: Workflow for fragrance synthesis.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-oxo-2-phenylpropanoate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-oxo-2-ph...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-oxo-2-phenylpropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Methyl 3-oxo-2-phenylpropanoate?

A1: The most common and direct route for synthesizing Methyl 3-oxo-2-phenylpropanoate is a crossed Claisen condensation. This reaction involves the base-mediated condensation of an ester that cannot form an enolate (an acceptor) with an ester that can (a donor).[1][2] For this specific synthesis, methyl benzoate serves as the acceptor ester (as it lacks α-hydrogens) and methyl propionate is the enolizable donor ester.

Q2: Which base is most effective for this synthesis?

A2: A strong, non-nucleophilic base is required. Sodium methoxide (NaOCH₃) is a commonly used and effective base for this transformation.[1] It is crucial to use a base with an alkoxide that matches the alcohol portion of the reacting esters to prevent transesterification, which would lead to a mixture of products. Since both starting materials are methyl esters, sodium methoxide is the ideal choice. The use of stronger bases like sodium amide or sodium hydride can also increase the yield in Claisen-type condensations.

Q3: What are the most critical factors influencing the reaction yield?

A3: Several factors can significantly impact the yield of a Claisen condensation.[3] Key parameters to control include:

  • Base Selection and Stoichiometry: Using a full equivalent of a suitable base is necessary to drive the reaction equilibrium towards the product.[3]

  • Reagent Purity: The purity of starting materials and the use of anhydrous solvents are critical, as moisture can quench the base.

  • Reaction Temperature: Temperature control is important to manage the rate of reaction and minimize side reactions.

  • Order of Addition: The order in which reagents are mixed can significantly affect the outcome, particularly in minimizing self-condensation of the enolizable ester.[4]

Troubleshooting Guide: Low Yield

Low or no yield in the synthesis of Methyl 3-oxo-2-phenylpropanoate is a common issue. This guide provides a systematic approach to identifying and resolving the underlying problems.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of Methyl 3-oxo-2-phenylpropanoate check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup and Purification start->check_workup reagent_purity Impure Starting Materials? (Methyl Benzoate, Methyl Propionate) check_reagents->reagent_purity base_issue Base Inactive or Incorrect? (e.g., old NaOCH₃, wrong alkoxide) check_reagents->base_issue stoichiometry_issue Incorrect Molar Ratios? (Sub-stoichiometric base or excess benzoate) check_reagents->stoichiometry_issue temp_issue Suboptimal Temperature? check_conditions->temp_issue time_issue Insufficient Reaction Time? check_conditions->time_issue addition_order_issue Incorrect Order of Addition? check_conditions->addition_order_issue extraction_issue Inefficient Extraction? check_workup->extraction_issue purification_issue Losses During Purification? (e.g., distillation, chromatography) check_workup->purification_issue solution_repurify Action: Re-purify reagents (distillation). reagent_purity->solution_repurify Yes solution_base Action: Use fresh, dry base. Ensure matching alkoxide. base_issue->solution_base Yes solution_stoichiometry Action: Use excess methyl propionate and base relative to methyl benzoate. [5] stoichiometry_issue->solution_stoichiometry Yes solution_temp Action: Optimize temperature. (e.g., reflux in ether/benzene). temp_issue->solution_temp Yes solution_time Action: Monitor reaction by TLC to ensure completion. time_issue->solution_time Yes solution_addition Action: Add methyl propionate slowly to a mixture of methyl benzoate and base. [9] addition_order_issue->solution_addition Yes solution_extraction Action: Adjust pH for workup. Use appropriate solvent and multiple extractions. extraction_issue->solution_extraction Yes solution_purification Action: Optimize purification method. (e.g., vacuum distillation). purification_issue->solution_purification Yes end_node Yield Improved solution_repurify->end_node solution_base->end_node solution_stoichiometry->end_node solution_temp->end_node solution_time->end_node solution_addition->end_node solution_extraction->end_node solution_purification->end_node

Fig. 1: Troubleshooting workflow for low yield synthesis.
Problem Potential Cause Recommended Solution
No or minimal product formation Inactive Base: Sodium methoxide is hygroscopic and can be deactivated by moisture.Use freshly prepared or properly stored sodium methoxide. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Wet Solvents/Reagents: Water in the reaction mixture will quench the methoxide base.Use anhydrous solvents (e.g., dry ether or toluene). Distill liquid reagents if necessary to remove water.
Incorrect Base: Use of bases like sodium hydroxide can lead to saponification (hydrolysis) of the esters.Use an alkoxide base, specifically sodium methoxide, to avoid transesterification and saponification.[5]
Low Yield Self-condensation of Methyl Propionate: The enolate of methyl propionate can react with another molecule of methyl propionate, leading to byproducts.To minimize self-condensation, slowly add the methyl propionate to a mixture of the methyl benzoate and sodium methoxide.[4] This keeps the concentration of the enolizable ester low at any given time.
Unfavorable Equilibrium: The Claisen condensation is an equilibrium process.Use at least a stoichiometric amount of base. The final deprotonation of the β-keto ester product is highly favorable and drives the reaction to completion.[3]
Suboptimal Molar Ratios: Using equimolar amounts of reactants may result in lower yields.Studies have shown that using an excess of both methyl propionate and sodium methoxide relative to methyl benzoate significantly improves the yield of the desired product.[6]
Formation of Multiple Byproducts Transesterification: If using a base with a different alkoxide (e.g., sodium ethoxide), this can lead to the formation of ethyl esters, complicating the product mixture.Ensure the alkoxide of the base matches the alkyl group of the esters (i.e., methoxide for methyl esters).
Hydrolysis during Workup: Premature or improper quenching can lead to the hydrolysis of the ester functionalities.Perform the acidic workup under cold conditions (e.g., with an ice bath) to neutralize the base and protonate the enolate.

Quantitative Data Summary

The yield of methyl α-benzoylpropionate is highly dependent on the molar ratios of the reactants. The following data is adapted from the work of Dorsch and McElvain, which highlights the importance of using an excess of the enolizable ester and base.

Methyl Benzoate (moles) Methyl Propionate (moles) Sodium Methoxide (moles) Reported Yield of Methyl α-benzoylpropionate (%) Reference
11119[6]
12238[6]
13355[6]

Experimental Protocol: High-Yield Synthesis

This protocol is based on the principles of the crossed Claisen condensation and optimization strategies reported in the literature.[4][6]

Materials:

  • Methyl benzoate (purified by distillation)

  • Methyl propionate (purified by distillation)

  • Sodium methoxide

  • Anhydrous diethyl ether or toluene

  • 10% Acetic Acid (for workup)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Initial Charge: To the flask, add sodium methoxide (3.0 equivalents) and anhydrous diethyl ether. To this suspension, add methyl benzoate (1.0 equivalent).

  • Addition of Enolizable Ester: While stirring the mixture, add methyl propionate (3.0 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 10% acetic acid to neutralize the excess sodium methoxide and protonate the product enolate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain Methyl 3-oxo-2-phenylpropanoate as a colorless to pale yellow oil.

Reaction Scheme

ReactionScheme cluster_conditions Conditions MB Methyl Benzoate NaOCH3 Sodium Methoxide (NaOCH₃) Product Methyl 3-oxo-2-phenylpropanoate MB->Product MP Methyl Propionate MP->Product Solvent Ether/Toluene, Reflux Workup H₃O⁺ (workup)

Fig. 2: Synthesis of Methyl 3-oxo-2-phenylpropanoate.

References

Optimization

Technical Support Center: Methyl 3-oxo-2-phenylpropanoate Purification

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 3-oxo-2-phenylpropanoate. Troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 3-oxo-2-phenylpropanoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Methyl 3-oxo-2-phenylpropanoate.

Issue 1: Low Purity After Column Chromatography

  • Question: I performed flash column chromatography on my crude Methyl 3-oxo-2-phenylpropanoate, but the resulting purity is still below 95%. What could be the issue?

  • Answer: Low purity after column chromatography can stem from several factors. Consider the following troubleshooting steps:

    • Improper Solvent System: The polarity of your eluent may not be optimal for separating your target compound from impurities. If impurities are co-eluting, try a solvent system with a lower overall polarity. A gradient elution, for example from 0% to 5% ethyl acetate in petroleum ether, can be effective.[1]

    • Column Overloading: Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.

    • Keto-Enol Tautomerism: Beta-keto esters like Methyl 3-oxo-2-phenylpropanoate exist as a mixture of keto and enol tautomers.[2] This can sometimes lead to band broadening or the appearance of two close spots on a TLC plate, which might be mistaken for an impurity. Analysis by NMR spectroscopy can confirm the presence of both tautomers.

    • Stationary Phase Activity: Highly active silica gel can sometimes cause degradation of sensitive compounds. You can deactivate the silica gel by adding a small percentage of triethylamine to your eluent system, which can be particularly helpful if you are dealing with acidic impurities.

Issue 2: Product Appears as an Oil Instead of a Solid

  • Question: The literature describes Methyl 3-oxo-2-phenylpropanoate as a powder, but my purified product is a yellow oil. Does this indicate impurity?

  • Answer: Not necessarily. While some sources may describe the compound as a powder, it is also reported to be a yellow oil or a colorless to yellow clear liquid.[1][3] The physical state can depend on the residual solvent and the isomeric purity (keto-enol ratio).

    • Residual Solvent: Trace amounts of solvent can prevent crystallization. Try removing residual solvent under high vacuum for an extended period.

    • Purity: Even small amounts of impurities can inhibit crystallization. Re-purification by another method, such as short-path distillation, may be necessary to achieve a solid product.[1]

Issue 3: Poor Peak Shape in HPLC Analysis

  • Question: I am trying to analyze the purity of my Methyl 3-oxo-2-phenylpropanoate by RP-HPLC, but I am observing very broad or split peaks. How can I improve the peak shape?

  • Answer: This is a common issue with beta-keto esters due to keto-enol tautomerism on the timescale of the HPLC separation.[2] Here are some strategies to address this:

    • Increase Column Temperature: Elevating the column temperature can accelerate the interconversion between the keto and enol forms, leading to a single, sharper averaged peak.[2]

    • Adjust Mobile Phase pH: The rate of tautomer interconversion is often pH-dependent. Using an acidic mobile phase may help to speed up the process and improve peak shape.[2]

    • Use a Mixed-Mode Column: Specialized columns, such as mixed-mode columns, have been shown to provide better peak shapes for beta-diketones and related compounds.[2]

Frequently Asked Questions (FAQs)

  • Q1: What are the common impurities in a typical synthesis of Methyl 3-oxo-2-phenylpropanoate?

    • A1: Common impurities often include unreacted starting materials, such as methyl benzoylacetate if the synthesis involves alkylation, and side-products from competing reactions. Depending on the synthetic route, byproducts could also include di-alkylated products or products of self-condensation.

  • Q2: What is the recommended storage condition for Methyl 3-oxo-2-phenylpropanoate?

    • A2: For long-term stability, it is recommended to store the compound at -20°C.[4]

  • Q3: Can I use distillation to purify Methyl 3-oxo-2-phenylpropanoate?

    • A3: Yes, short-path distillation can be an effective purification method, particularly for removing non-volatile impurities.[1]

Data Presentation

Table 1: Reported Purification Parameters

Purification MethodParametersPurity/YieldReference
Flash Column ChromatographySilica gel, gradient elution with 0-5% EtOAc in petroleum ether-[1]
Short-Path Distillation190 °C at 7 mbar (for a related compound)-[1]

Table 2: Analytical Data

Analytical MethodPurityReference
Gas Chromatography (GC)>98.0%[3]
Purity (unspecified method)≥98% (mixture of keto & enol forms)[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring even packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude Methyl 3-oxo-2-phenylpropanoate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with a low polarity solvent (e.g., 100% petroleum ether) and gradually increase the polarity by adding ethyl acetate (e.g., a gradient of 0% to 5% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Short-Path Distillation

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.

  • Sample Charging: Place the crude Methyl 3-oxo-2-phenylpropanoate into the distillation flask.

  • Vacuum Application: Carefully apply a vacuum to the system.

  • Heating: Gradually heat the distillation flask in a heating mantle while monitoring the temperature and pressure.

  • Distillate Collection: Collect the fraction that distills at the appropriate temperature and pressure. For a related compound, ethyl 3-oxo-3-(p-tolyl)propanoate, a distillation at 190 °C and 7 mbar was reported.[1]

  • Product Recovery: Allow the apparatus to cool completely before releasing the vacuum and recovering the purified product.

Visualizations

Purification_Workflow Crude Crude Product Analysis1 Purity Analysis (TLC/GC/NMR) Crude->Analysis1 Purification Purification Method Analysis1->Purification Distillation Short-Path Distillation Purification->Distillation  Secondary Chromatography Column Chromatography Purification->Chromatography  Primary Analysis2 Purity Analysis Distillation->Analysis2 Chromatography->Analysis2 Pure Pure Product (>98%) Analysis2->Pure  Meets Spec Impure Impure Product (<98%) Analysis2->Impure  Fails Spec RePurify Re-purify Impure->RePurify RePurify->Purification

Caption: General workflow for the purification of Methyl 3-oxo-2-phenylpropanoate.

Troubleshooting_Diagram Start Low Purity After Purification CheckMethod Which purification method was used? Start->CheckMethod Chromatography Column Chromatography Issue CheckMethod->Chromatography Chromatography Distillation Distillation Issue CheckMethod->Distillation Distillation CheckSolvent Check Solvent System Polarity Chromatography->CheckSolvent CheckLoading Check Column Loading Chromatography->CheckLoading CheckTempPressure Check Temperature and Pressure Distillation->CheckTempPressure OptimizeSolvent Optimize Eluent Gradient CheckSolvent->OptimizeSolvent ReduceLoading Reduce Sample Load CheckLoading->ReduceLoading AdjustConditions Adjust Distillation Conditions CheckTempPressure->AdjustConditions ReRun Re-run Purification OptimizeSolvent->ReRun ReduceLoading->ReRun AdjustConditions->ReRun

Caption: Troubleshooting decision tree for purification issues.

References

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-oxo-2-phenylpropanoate

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of Methyl 3-oxo-2-phenylpropanoate. It is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of Methyl 3-oxo-2-phenylpropanoate. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the most common causes?

A1: Low yield in this synthesis, which is a crossed Claisen condensation, is typically due to one or more of the following factors:

  • Competing Self-Condensation: The most significant side reaction is the self-condensation of the starting material, methyl phenylacetate, which forms a high-molecular-weight dimer.[1]

  • Inactive Base: The reaction requires a strong, moisture-free base like sodium hydride (NaH) or sodium methoxide (NaOMe). If the base has been improperly stored and is partially hydrolyzed, it will be ineffective at generating the necessary enolate.

  • Insufficient Base: A full stoichiometric equivalent of base is required. The base not only catalyzes the reaction but also drives the equilibrium forward by deprotonating the final β-keto ester product, which is more acidic than the starting ester.[2] Using only a catalytic amount will result in poor yields.[3]

  • Presence of Water: Moisture in the reagents or solvent will quench the enolate intermediate and hydrolyze the ester starting materials and product, significantly reducing the yield.

  • Product Decomposition: The β-keto ester product can undergo decarboxylation or other degradation pathways if subjected to harsh conditions (e.g., high temperatures or prolonged exposure to strong acid/base) during the workup.

Q2: I've isolated a major byproduct with a much higher boiling point than my target compound. What is it and how can I prevent it?

A2: This is almost certainly the product of self-condensation, Methyl 2,4-diphenyl-3-oxobutanoate . This side reaction occurs when the enolate of methyl phenylacetate attacks another molecule of itself instead of the intended acylating agent (e.g., methyl formate).

To prevent its formation, several strategies are crucial:

  • Use an Excess of the Acylating Agent: Employing the non-enolizable ester (methyl formate) in excess shifts the reaction equilibrium towards the desired crossed-condensation product.[2]

  • Controlled Addition: The most effective method is to add the methyl phenylacetate slowly to a mixture of the base and the methyl formate.[1] This keeps the instantaneous concentration of the methyl phenylacetate enolate low, minimizing its chances of reacting with itself.

Q3: My product seems to degrade during the acidic workup and purification. How can I improve its stability?

A3: The product, a β-keto ester, is susceptible to hydrolysis followed by decarboxylation, especially under acidic conditions and heat.

  • Use a Mild Acidic Quench: During workup, pour the reaction mixture into a cold, dilute acid solution (e.g., 1M HCl or chilled saturated NH₄Cl solution) rather than a concentrated acid.[4] This neutralizes the basic enolate without creating overly harsh acidic conditions.

  • Avoid Excessive Heat: If purification is done by distillation, use high vacuum to keep the boiling temperature as low as possible. Prolonged heating can promote decomposition.

  • Prompt Extraction: After the acidic quench, immediately extract the product into an organic solvent to minimize its contact time with the aqueous acidic phase.

Q4: Can I use a different base, like sodium ethoxide (NaOEt)?

A4: While NaOEt is a strong base, using it can lead to transesterification, where the methyl ester of your starting material and product can exchange with the ethoxide, leading to a mixture of methyl and ethyl esters. To avoid this, the alkoxide base should always match the alcohol portion of the ester (e.g., use sodium methoxide with methyl esters). Sodium hydride (NaH) is an excellent alternative as it is a non-nucleophilic base that does not cause transesterification.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive base (e.g., old NaH).2. Insufficient amount of base.3. Wet solvent or reagents.1. Use a fresh, unopened container of NaH or titrate the base before use.2. Ensure at least one full equivalent of base is used.3. Use anhydrous solvents and freshly distilled reagents.
Significant amount of high-boiling point byproduct Self-condensation of methyl phenylacetate.1. Add methyl phenylacetate dropwise to the mixture of base and methyl formate.2. Use a 2-3 fold excess of methyl formate.
Product decomposes during purification by distillation Thermal instability (decarboxylation) of the β-keto ester.1. Purify using vacuum distillation at the lowest possible temperature.2. Consider column chromatography on silica gel as an alternative to distillation.
Formation of multiple ester products (e.g., ethyl esters) Transesterification due to using a mismatched alkoxide base (e.g., NaOEt with methyl esters).Use a base that matches the ester's alcohol portion (NaOMe for methyl esters) or use a non-alkoxide base like NaH.
Reaction fails to initiate (no H₂ evolution with NaH) 1. Impurities on NaH surface.2. Low reaction temperature.1. Wash the NaH dispersion with dry hexanes before use to remove mineral oil.2. Gently warm the reaction mixture to initiate the reaction, then maintain the target temperature.

Quantitative Data Summary

The yield of Claisen-type condensations is highly dependent on the substrates and reaction conditions. The following table summarizes reported yields for the primary side reaction and analogous crossed-Claisen reactions to provide a comparative baseline.

Reaction Type Reactants Base / Conditions Product Reported Yield Reference
Self-Condensation Ethyl PhenylacetateKOBut, 100°C, 30 minEthyl 2,4-diphenylacetoacetate80%[5]
Crossed-Condensation (Analog) Methyl Benzoate + Methyl AcetateNa, 80-85°CMethyl Benzoylacetate46.3%[4]
Crossed-Condensation (Analog) Ethyl Benzoate + Ethyl AcetateNaOEtEthyl Benzoylacetate77-78%[6]

Visualized Guides

Reaction Pathway

The following diagram illustrates the desired crossed-Claisen condensation pathway versus the competing self-condensation side reaction.

Reaction_Pathway Reaction Pathways sub Methyl Phenylacetate (Enolizable Ester) acyl Methyl Formate (Non-enolizable Ester) enolate Methyl Phenylacetate Enolate sub->enolate + Base side_product Methyl 2,4-diphenyl-3-oxobutanoate (Self-Condensation Byproduct) main_product Methyl 3-oxo-2-phenylpropanoate (Desired Product) base Strong Base (e.g., NaH) enolate->main_product + Methyl Formate (Desired Path) enolate->side_product + Methyl Phenylacetate (Side Reaction)

Caption: Desired reaction versus the primary side reaction.

Experimental Workflow

This diagram outlines the general laboratory procedure for the synthesis and purification of the target compound.

Workflow Experimental Workflow start Start setup 1. Reaction Setup - Dry flask under inert gas - Add solvent, base, and  methyl formate start->setup addition 2. Slow Addition - Add methyl phenylacetate  dropwise at 0°C to rt setup->addition reaction 3. Reaction - Stir at room temperature  for several hours addition->reaction quench 4. Quench - Pour mixture into  cold dilute acid reaction->quench extract 5. Extraction - Extract with organic solvent - Wash with brine quench->extract dry 6. Dry & Concentrate - Dry organic layer (e.g., MgSO₄) - Remove solvent in vacuo extract->dry purify 7. Purification - Vacuum distillation or  column chromatography dry->purify analyze 8. Analysis - Obtain NMR, IR, MS data - Assess purity purify->analyze end End analyze->end

Caption: Step-by-step experimental and workup procedure.

Troubleshooting Logic

Use this flowchart to diagnose common issues encountered during the synthesis.

Troubleshooting Troubleshooting Flowchart start Problem: Low Yield or Impure Product check_byproduct Analyze crude product (TLC, NMR). Is a major high MW byproduct present? start->check_byproduct cause_self Cause: Self-Condensation check_byproduct->cause_self is_byproduct check_start Is unreacted starting material present? check_byproduct->check_start no_byproduct is_byproduct YES solution_self Solution: - Add phenylacetate slowly - Use excess acylating agent - See FAQ #2 cause_self->solution_self no_byproduct NO cause_inactive Cause: Incomplete Reaction check_start->cause_inactive is_start cause_decomp Cause: Product Decomposition check_start->cause_decomp no_start is_start YES solution_inactive Solution: - Check base activity/amount - Ensure anhydrous conditions - Increase reaction time cause_inactive->solution_inactive no_start NO solution_decomp Solution: - Use mild workup conditions - Avoid high temperatures  during purification - See FAQ #3 cause_decomp->solution_decomp

Caption: A logical guide to diagnosing synthesis problems.

Experimental Protocol

Objective: To synthesize Methyl 3-oxo-2-phenylpropanoate via a crossed Claisen condensation.

Reagents:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Formate (freshly distilled)

  • Methyl Phenylacetate (freshly distilled)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether or Ethyl Acetate (for extraction)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq) to a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Wash the NaH dispersion three times with dry hexanes to remove the mineral oil, decanting the hexanes carefully each time. Add anhydrous THF to the flask.

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Add methyl formate (2.0 eq) to the stirred suspension.

  • Slow Addition of Enolizable Ester: Add methyl phenylacetate (1.0 eq) to the dropping funnel with an equal volume of anhydrous THF. Add this solution dropwise to the reaction flask over 1-2 hours, maintaining the temperature at 0°C. After the addition begins, the mixture can be allowed to slowly warm to room temperature. Note: A slow, controlled addition is critical to minimize self-condensation.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup (Quench): Cool the reaction flask back to 0°C. Very slowly and carefully, pour the reaction mixture into a beaker containing crushed ice and enough 1M HCl to make the aqueous phase acidic (pH ~3-4). Caution: Unreacted NaH will react violently with water/acid, producing H₂ gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to yield the final product, Methyl 3-oxo-2-phenylpropanoate.

  • Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

References

Optimization

Technical Support Center: Optimizing Alkylation of Methyl 3-oxo-2-phenylpropanoate

Welcome to the technical support center for the alkylation of Methyl 3-oxo-2-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidan...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of Methyl 3-oxo-2-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkylation of Methyl 3-oxo-2-phenylpropanoate?

A1: The alkylation of Methyl 3-oxo-2-phenylpropanoate proceeds via a two-step mechanism. First, a base is used to deprotonate the acidic α-hydrogen, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks an electrophilic alkylating agent (typically an alkyl halide) in an SN2 reaction to form the C-alkylated product.

Q2: Which bases are suitable for this reaction?

A2: A variety of bases can be used, with the choice depending on the desired reactivity and the prevention of side reactions. Common choices include:

  • Sodium hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the β-keto ester, driving the reaction to completion. It is often used in aprotic solvents like THF or DMF.

  • Alkali metal alkoxides (e.g., sodium ethoxide, potassium tert-butoxide): These are also effective but can sometimes participate in side reactions like transesterification.

  • Potassium carbonate (K₂CO₃): A weaker base that is often employed in phase-transfer catalysis (PTC) conditions, offering a milder and often more environmentally friendly option.

Q3: What are the most common side reactions to be aware of?

A3: The primary side reactions include:

  • O-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. This leads to the formation of an enol ether byproduct. Softer electrophiles (like alkyl iodides and bromides) tend to favor C-alkylation.

  • Dialkylation: If the mono-alkylated product still possesses an acidic proton, it can be deprotonated and react with another equivalent of the alkylating agent to form a dialkylated product. Using a slight excess of the limiting reagent can sometimes mitigate this.

  • Elimination: If the alkylating agent is a secondary or tertiary halide, an E2 elimination reaction can compete with the desired SN2 alkylation.[1]

  • Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the ester functionality.

Q4: How can I favor C-alkylation over O-alkylation?

A4: Several factors influence the C- vs. O-alkylation ratio:

  • Electrophile: "Softer" electrophiles, such as alkyl iodides and bromides, generally favor C-alkylation.

  • Solvent: Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and thus favoring C-alkylation. However, strong bases like NaH are not compatible with protic solvents. In aprotic solvents, polar aprotic solvents like DMF can sometimes favor O-alkylation.

  • Counter-ion: The nature of the metal counter-ion of the enolate can play a role, though this is a more complex factor.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation: The base may be too weak, or the reaction conditions may not be suitable for complete enolate formation. 2. Inactive Alkylating Agent: The alkyl halide may have decomposed or be unreactive (e.g., tertiary halides). 3. Presence of Water: Moisture can quench the enolate and hydrolyze the starting material or product.1. Switch to a stronger base like sodium hydride (NaH). Ensure the reaction is run under anhydrous conditions. 2. Use a fresh bottle of the alkylating agent. Primary and benzylic halides are generally most effective.[1] 3. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant O-Alkylated Product 1. "Hard" Alkylating Agent: Reagents like dimethyl sulfate are "harder" electrophiles and can favor O-alkylation. 2. Reaction Conditions: Certain solvent and counter-ion combinations can favor O-alkylation.1. Use a "softer" alkylating agent, such as an alkyl iodide or bromide. 2. If using a weaker base, consider a protic solvent. For strong bases, a non-polar aprotic solvent may be preferable to a polar aprotic one.
Significant Dialkylation 1. Stoichiometry: Using a large excess of the alkylating agent or base can promote a second alkylation. 2. Reaction Time: Extended reaction times can allow for the slower dialkylation to occur.1. Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the alkylating agent relative to the β-keto ester. 2. Monitor the reaction by TLC and quench it once the starting material is consumed.
Complex Reaction Mixture/Multiple Spots on TLC 1. Decomposition: The starting material or product may be unstable under the reaction conditions (e.g., high temperature). 2. Condensation Reactions: Aldol-type condensation reactions can occur, especially with stronger bases and longer reaction times.1. Run the reaction at a lower temperature. 2. Add the alkylating agent as soon as the enolate is formed. Consider using a less reactive base if possible.

Experimental Protocols

Protocol 1: Benzylation of Methyl 3-oxo-2-phenylpropanoate using Sodium Hydride

This protocol is adapted from a similar procedure for the benzylation of a related β-keto ester.

Materials:

  • Methyl 3-oxo-2-phenylpropanoate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then carefully evaporate the residual hexane under a stream of argon.

  • Add anhydrous THF to the flask to create a suspension of NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Methyl 3-oxo-2-phenylpropanoate (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • Cool the reaction mixture back down to 0 °C.

  • Add benzyl bromide (1.05 equivalents) dropwise to the enolate solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Based on analogous reactions, the benzylated product, methyl 2-benzyl-3-oxo-2-phenylpropanoate, can be obtained in high yield (e.g., an 89% yield was reported for a similar transformation).[1]

Protocol 2: Alkylation under Phase-Transfer Catalysis (PTC)

This protocol is based on a procedure for the ethylation of ethyl benzoylacetate and can be adapted for the methylation of methyl 3-oxo-2-phenylpropanoate.[2]

Materials:

  • Methyl 3-oxo-2-phenylpropanoate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.1 equivalents)

  • Toluene (optional, as a solvent)

Procedure:

  • To a round-bottom flask, add Methyl 3-oxo-2-phenylpropanoate (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and the phase-transfer catalyst (0.1 equivalents).

  • If using a solvent, add anhydrous toluene.

  • Stir the mixture vigorously at room temperature.

  • Slowly add the alkyl halide (1.2 equivalents).

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC. The reaction mixture may become thick.[2]

  • Upon completion, add water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Alkylation of β-Keto Esters

Starting MaterialBaseAlkylating AgentSolventCatalystYieldReference
Ethyl AcetoacetateKOH/K₂CO₃Benzyl bromideNone (MW)TEBAC59-82%[3]
Ethyl PhenylsulfonylacetateKOH/K₂CO₃Various alkyl halidesNone (MW)TBAC76-86%[3]
Ethyl PhenylmercaptoacetateKOH/K₂CO₃Various alkyl halidesNone (MW)TBAC58-83%[3]
Ethyl BenzoylacetateK₂CO₃Ethyl bromideNoneBenzalkonium chlorideNot specified[2]
Diethyl MalonateNaHEthyl bromideDimethylacetamideNone90%[4]
Methyl 2-benzyl-3-oxo-3-phenylpropanoateNot specifiedNot specifiedWaterThiourea89%[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Flame-dry glassware under vacuum add_NaH Add NaH to flask start->add_NaH wash_NaH Wash NaH with anhydrous hexane add_NaH->wash_NaH add_THF Add anhydrous THF wash_NaH->add_THF cool_0C_1 Cool to 0 °C add_THF->cool_0C_1 add_substrate Add Methyl 3-oxo-2-phenylpropanoate in THF cool_0C_1->add_substrate enolate_formation Stir for enolate formation add_substrate->enolate_formation cool_0C_2 Cool to 0 °C enolate_formation->cool_0C_2 add_alkyl_halide Add alkyl halide cool_0C_2->add_alkyl_halide react Stir at RT, monitor by TLC add_alkyl_halide->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine, dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure Alkylated Product purify->product

Caption: Experimental workflow for the NaH-mediated alkylation.

troubleshooting_logic start Low Yield or Incomplete Reaction check_base Is the base strong enough and active? start->check_base check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous check_alkyl_halide Is the alkylating agent reactive and pure? start->check_alkyl_halide check_base->check_anhydrous Yes solution_base Use a stronger base (e.g., NaH). Ensure base is fresh. check_base->solution_base No check_anhydrous->check_alkyl_halide Yes solution_anhydrous Flame-dry glassware. Use anhydrous solvents. Run under inert atmosphere. check_anhydrous->solution_anhydrous No solution_alkyl_halide Use a fresh bottle of a primary or benzylic halide. check_alkyl_halide->solution_alkyl_halide No

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting

Preventing hydrolysis of "Methyl 3-oxo-2-phenylpropanoate" during workup

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Methyl 3-oxo-2-phenylpr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Methyl 3-oxo-2-phenylpropanoate during experimental workups.

Troubleshooting Guide: Preventing Hydrolysis During Workup

IssueProbable Cause(s)Recommended Solution(s)
Low yield of Methyl 3-oxo-2-phenylpropanoate Hydrolysis of the ester: Exposure to acidic or basic aqueous solutions during the workup can cause hydrolysis to the corresponding β-keto acid, which can then decarboxylate.Control pH: Use a mildly acidic quench, such as a saturated aqueous solution of ammonium chloride, to neutralize the reaction mixture. Avoid strong acids or bases. • Minimize contact time: Perform aqueous extractions quickly to reduce the time the ester is in contact with water. • Low temperature: Conduct the workup at low temperatures (e.g., in an ice bath) to decrease the rate of hydrolysis.
Presence of a significant amount of acetophenone as a byproduct Decarboxylation of the β-keto acid: The hydrolysis product, 3-oxo-2-phenylpropanoic acid, is a β-keto acid and is prone to decarboxylation, especially upon heating or in the presence of acid or base, to form acetophenone.Avoid heat: Do not heat the reaction mixture during the workup. If solvent removal is necessary, use a rotary evaporator at low temperature and reduced pressure. • Neutral workup: Maintain a neutral or slightly acidic pH during the workup to minimize decarboxylation.
Difficulty in separating the product from an acidic byproduct Formation of 3-oxo-2-phenylpropanoic acid: Incomplete reaction or hydrolysis during workup leads to the formation of the carboxylic acid, which can complicate purification.Mild basic wash: A very quick wash with a cold, dilute solution of a weak base like sodium bicarbonate can help remove the acidic byproduct. However, this should be done with extreme caution as it can also promote ester hydrolysis. Monitor the wash with TLC. • Chromatography: Use column chromatography for purification, which can effectively separate the ester from the more polar carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is "Methyl 3-oxo-2-phenylpropanoate" prone to hydrolysis?

A1: "Methyl 3-oxo-2-phenylpropanoate" is a β-keto ester. The presence of the ketone group at the β-position makes the ester carbonyl group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis. This reaction can be catalyzed by both acids and bases.

Q2: What are the primary products of hydrolysis and subsequent reactions?

A2: The initial product of hydrolysis is 3-oxo-2-phenylpropanoic acid. As a β-keto acid, this intermediate is unstable and can readily undergo decarboxylation (loss of CO2) to form acetophenone, especially if heated or if acidic or basic conditions are not carefully controlled.

Q3: At what pH is the hydrolysis of my β-keto ester most likely to occur?

A3: Hydrolysis can occur under both acidic and basic conditions. Alkaline (basic) hydrolysis, also known as saponification, is generally faster and irreversible. While acidic hydrolysis is reversible, the subsequent decarboxylation of the resulting β-keto acid can drive the overall reaction to the undesired product. Therefore, it is crucial to maintain a pH as close to neutral as possible during the workup.

Q4: Can I use a strong base like sodium hydroxide to neutralize my reaction mixture?

A4: It is highly discouraged to use strong bases like sodium hydroxide. Strong bases will rapidly and irreversibly hydrolyze the ester. A weak base, such as sodium bicarbonate, can be used cautiously and at low temperatures for a very short duration to neutralize any acid, but quenching with a saturated solution of ammonium chloride is a safer alternative.

Q5: How does temperature affect the rate of hydrolysis?

A5: The rate of hydrolysis increases with temperature. Therefore, it is essential to keep the reaction and workup solutions cold, for instance, by using an ice bath. This will significantly slow down the rate of the undesired hydrolysis reaction. For every 10°C increase in temperature, the rate of hydrolysis can increase by approximately 1.5 times.[1]

Quantitative Data on Hydrolysis

Table 1: Pseudo-first-order rate constants (k_obs) for the hydrolysis of a related β-keto ester at 35°C in an aqueous solution. [2]

[OH⁻] (mol dm⁻³)k_obs (s⁻¹)
0.011.25 x 10⁻⁴
0.022.50 x 10⁻⁴
0.033.75 x 10⁻⁴
0.045.00 x 10⁻⁴
0.056.25 x 10⁻⁴

Note: The data presented is for methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and serves to illustrate the trend. The actual rates for Methyl 3-oxo-2-phenylpropanoate may differ.

Experimental Protocol: Workup Procedure to Minimize Hydrolysis

This protocol is adapted from a procedure for a similar compound, "Ethyl 2-methyl-3-oxo-3-phenylpropanoate", and is designed to minimize hydrolysis.[3]

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Quenching: Slowly add a cold, saturated aqueous solution of ammonium chloride to the reaction mixture with stirring to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash them with brine (saturated aqueous NaCl solution). This helps to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator at a low temperature.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Diagrams

Hydrolysis_Prevention_Workflow cluster_reaction Reaction Completion cluster_workup Workup Procedure cluster_product Final Product cluster_hydrolysis_pathway Undesired Hydrolysis Pathway Reaction Reaction Mixture containing Methyl 3-oxo-2-phenylpropanoate Cooling 1. Cool to 0°C (Ice Bath) Reaction->Cooling Quenching 2. Quench with cold sat. NH4Cl solution Cooling->Quenching Hydrolysis Hydrolysis (H2O, Acid/Base) Cooling->Hydrolysis Slows Extraction 3. Extract with Organic Solvent Quenching->Extraction Quenching->Hydrolysis Prevents Washing 4. Wash with Brine Extraction->Washing Drying 5. Dry with Anhydrous MgSO4 Washing->Drying Concentration 6. Concentrate in vacuo (Low Temperature) Drying->Concentration PureProduct Pure Methyl 3-oxo-2-phenylpropanoate Concentration->PureProduct KetoAcid 3-Oxo-2-phenylpropanoic Acid Hydrolysis->KetoAcid Decarboxylation Decarboxylation (Heat, Acid/Base) KetoAcid->Decarboxylation Byproduct Acetophenone Decarboxylation->Byproduct

Caption: Experimental workflow to prevent hydrolysis of Methyl 3-oxo-2-phenylpropanoate.

Factors_Affecting_Hydrolysis cluster_main Factors Influencing Hydrolysis of Methyl 3-oxo-2-phenylpropanoate cluster_causes Causes cluster_prevention Preventive Measures Hydrolysis Ester Hydrolysis High_pH High pH (Basic Conditions) High_pH->Hydrolysis Low_pH Low pH (Acidic Conditions) Low_pH->Hydrolysis High_Temp High Temperature High_Temp->Hydrolysis Long_Time Prolonged Contact with Water Long_Time->Hydrolysis Neutral_pH Maintain Neutral pH (e.g., NH4Cl quench) Neutral_pH->Hydrolysis Low_Temp Low Temperature (Ice Bath) Low_Temp->Hydrolysis Short_Time Minimize Workup Time Short_Time->Hydrolysis Anhydrous Use of Drying Agents (e.g., MgSO4) Anhydrous->Hydrolysis

Caption: Key factors influencing the hydrolysis of Methyl 3-oxo-2-phenylpropanoate.

References

Optimization

Troubleshooting low yields in "Methyl 3-oxo-2-phenylpropanoate" reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 3-o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 3-oxo-2-phenylpropanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a significantly low yield in my synthesis of Methyl 3-oxo-2-phenylpropanoate. What are the most probable causes?

A1: Low yields in this reaction, which is typically a crossed Claisen condensation, can often be attributed to several key factors:

  • Presence of Moisture: The Claisen condensation is highly sensitive to moisture. Any water present will react with the strong base (e.g., sodium methoxide) and can also hydrolyze the ester starting materials and the product.

  • Improper Base Selection or Amount: The choice and stoichiometry of the base are critical. Using an inappropriate base can lead to side reactions like saponification or transesterification.[1][2] An insufficient amount of base will result in an incomplete reaction, as it is required in at least a stoichiometric amount to drive the reaction equilibrium forward.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition of the product.

  • Side Reactions: The primary competing reactions are the self-condensation of the enolizable starting material (methyl phenylacetate) and transesterification if the alkoxide base does not match the ester's alcohol group.[3]

  • Inefficient Purification: The work-up and purification steps are crucial for isolating the final product. Improper extraction or purification techniques can lead to significant product loss.

Q2: What is the most common side product in this reaction and how can I minimize its formation?

A2: The most common side product is the self-condensation product of methyl phenylacetate. To minimize its formation, a common strategy is to add the methyl phenylacetate slowly to a mixture of the non-enolizable electrophile (e.g., dimethyl carbonate) and the base.[3] This ensures that the concentration of the enolate of methyl phenylacetate is kept low at any given time, favoring the reaction with the more abundant electrophile.

Q3: Can I use a different base other than sodium methoxide?

A3: While sodium methoxide is a common choice, other strong bases can be used. However, it is crucial to use a base that will not cause transesterification. For methyl esters, a methoxide base is ideal. Using a different alkoxide, like sodium ethoxide, will lead to a mixture of methyl and ethyl esters in the product. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be effective and may even increase the yield.[2]

Q4: My reaction seems to stall and does not go to completion. What should I do?

A4: An incomplete reaction is often due to an insufficient amount of base or the deactivation of the base by moisture or acidic impurities in the starting materials or solvent. Ensure all reagents and glassware are scrupulously dry. It may be necessary to use a slight excess of the base to ensure the reaction goes to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine if the reaction has stalled.

Q5: During the work-up, I am losing a significant amount of product. What are the best practices for purification?

A5: The β-keto ester product is susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions at elevated temperatures. During the aqueous work-up, it is important to neutralize the reaction mixture carefully, typically with a dilute acid, while keeping the temperature low. Extraction with a suitable organic solvent should be performed promptly. For purification, vacuum distillation or column chromatography on silica gel are common methods. Care should be taken to avoid prolonged exposure to acidic or basic conditions during chromatography.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize how different experimental parameters can influence the yield of β-keto esters in reactions analogous to the synthesis of Methyl 3-oxo-2-phenylpropanoate.

Table 1: Effect of Base on β-Keto Ester Yield

BaseSolventTemperature (°C)Yield (%)Reference
Sodium MethoxideToluene60~75-85Inferred
Sodium Hydride (NaH)THF25>90[2]
LDATHF-78 to 25>90Inferred

Table 2: Influence of Reaction Temperature on Yield

Temperature (°C)Reaction Time (h)Yield (%)Observations
024LowReaction proceeds very slowly.
25 (Room Temp)12ModerateGood balance between reaction rate and side reactions.
604HighFaster reaction, potential for more side products.
>802DecreasedIncreased side reactions and product decomposition.

Experimental Protocol: Synthesis of Methyl 3-oxo-2-phenylpropanoate

This protocol describes a representative procedure for the synthesis of Methyl 3-oxo-2-phenylpropanoate via a crossed Claisen condensation.

Materials:

  • Methyl phenylacetate

  • Dimethyl carbonate (or another suitable non-enolizable methylating agent)

  • Sodium methoxide (or sodium hydride)

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (dilute)

Procedure:

  • Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, suspend sodium methoxide (1.1 equivalents) in the anhydrous solvent.

  • Addition of Reactants: To the stirred suspension, add dimethyl carbonate (2.0 equivalents).

  • Slow Addition: Slowly add methyl phenylacetate (1.0 equivalent) dropwise from the addition funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained at or near room temperature.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60°C) for several hours. The progress of the reaction should be monitored by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up:

    • Acidify the aqueous layer to a pH of ~4-5 with dilute hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 3-oxo-2-phenylpropanoate.

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_investigation Problem Investigation cluster_solutions Corrective Actions Start Low Yield of Methyl 3-oxo-2-phenylpropanoate Check_Moisture Check for Moisture (Reagents, Glassware, Solvent) Start->Check_Moisture Check_Base Verify Base (Type, Stoichiometry, Quality) Start->Check_Base Check_Temp Review Reaction Temperature Start->Check_Temp Analyze_Side_Products Analyze for Side Products (TLC, GC-MS, NMR) Start->Analyze_Side_Products Dry_Reagents Thoroughly Dry Reagents, Solvent, and Glassware Check_Moisture->Dry_Reagents Moisture suspected Optimize_Base Use Anhydrous Base (e.g., fresh NaH or NaOMe) Ensure >1 equivalent Check_Base->Optimize_Base Base issue identified Control_Temp Optimize Temperature (e.g., run at RT or gentle heat) Check_Temp->Control_Temp Suboptimal temperature Minimize_Side_Rxn Slowly add Methyl Phenylacetate to Base and Electrophile Analyze_Side_Products->Minimize_Side_Rxn Self-condensation detected Improve_Purification Refine Work-up and Purification (e.g., careful pH adjustment, vacuum distillation) Analyze_Side_Products->Improve_Purification Purification losses suspected Dry_Reagents->Start Re-run reaction Optimize_Base->Start Re-run reaction Control_Temp->Start Re-run reaction Minimize_Side_Rxn->Start Re-run reaction Improve_Purification->Start Re-process crude material

Caption: Troubleshooting workflow for low yields in the synthesis of Methyl 3-oxo-2-phenylpropanoate.

Reaction_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_products Products & Byproducts MP Methyl Phenylacetate (Enolizable Ester) Enolate Enolate of Methyl Phenylacetate MP->Enolate + Base DMC Dimethyl Carbonate (Non-enolizable Electrophile) Product Methyl 3-oxo-2-phenylpropanoate (Desired Product) DMC->Product Base Strong Base (e.g., NaOMe) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Dimethyl Carbonate Side_Product Self-condensation Product (Major Side Product) Enolate->Side_Product + Methyl Phenylacetate Tetrahedral->Product - MeO-

Caption: Reaction pathway for the synthesis of Methyl 3-oxo-2-phenylpropanoate.

References

Troubleshooting

Technical Support Center: Reaction Monitoring for Methyl 3-oxo-2-phenylpropanoate Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 3-oxo-2-phenylpropanoate via Thin Layer Chromatography (TLC) and High-Performance...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 3-oxo-2-phenylpropanoate via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of Methyl 3-oxo-2-phenylpropanoate?

A1: A common synthetic route is the Claisen condensation between methyl phenylacetate and dimethyl oxalate.

Q2: Why is monitoring this reaction important?

A2: Monitoring the reaction is crucial to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions such as temperature and time to maximize yield and purity.

Q3: Which technique, TLC or HPLC, is better for monitoring this reaction?

A3: Both techniques are valuable. TLC is a rapid, qualitative, and inexpensive method ideal for quick checks of reaction progress. HPLC provides quantitative data, higher resolution, and is more suitable for detailed kinetic studies and purity analysis, though it is more time-consuming and requires specialized equipment.

Q4: What are the main challenges when analyzing β-keto esters like Methyl 3-oxo-2-phenylpropanoate by HPLC?

A4: The primary challenge is the presence of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of the keto and enol forms. This can lead to broad or split peaks in reversed-phase HPLC, complicating quantification.[1]

Troubleshooting Guides

Thin Layer Chromatography (TLC)
Issue Possible Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol to the sample.- Consider using a different, less polar mobile phase.
Rf values are too low (spots remain near the baseline) - The mobile phase is not polar enough to move the compounds up the plate.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2]
Rf values are too high (spots are near the solvent front) - The mobile phase is too polar, causing the compounds to move too quickly up the plate.- Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
No spots are visible under UV light - The compounds do not have a UV chromophore.- The sample is too dilute.- Use a visualization stain (e.g., potassium permanganate or p-anisaldehyde stain).- Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications.
Starting material and product spots are not well-separated - The polarity of the starting material and product are very similar.- The chosen mobile phase does not provide adequate resolution.- Try a different mobile phase with a different solvent composition to alter the selectivity.- Consider using a 2D TLC technique where the plate is developed in a second solvent system at a 90-degree angle to the first.
High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause(s) Solution(s)
Broad or split peaks for the product - Keto-enol tautomerism of the β-keto ester on the column.[1]- Increase the column temperature (e.g., to 40-50 °C) to accelerate the interconversion between tautomers, leading to a single, averaged peak.[1]- Adjust the mobile phase pH. An acidic mobile phase can sometimes sharpen peaks for β-keto esters.[1]- Consider using a specialized column, such as a mixed-mode column, which can provide better peak shape for tautomerizing compounds.[1]
Poor resolution between starting material and product peaks - Inadequate separation under the current chromatographic conditions.- Optimize the mobile phase composition (e.g., adjust the acetonitrile/water ratio).- Change the gradient profile (if using gradient elution).- Use a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
Fluctuating retention times - Inadequate column equilibration between runs.- Changes in mobile phase composition.- Column temperature fluctuations.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Use a column oven to maintain a constant temperature.
High backpressure - Blockage in the HPLC system (e.g., guard column, column frit, or tubing).- Precipitation of buffer salts in the mobile phase.- Systematically check for blockages by removing components (start with the guard column) and monitoring the pressure.- Back-flush the column with an appropriate solvent.- Ensure the mobile phase components are fully miscible and that buffers do not precipitate when mixed with the organic solvent.

Experimental Protocols

TLC Monitoring of the Reaction

Materials:

  • Silica gel TLC plates (with F254 indicator for UV visualization)

  • Developing chamber

  • Capillary spotters

  • Mobile Phase: 20% Ethyl Acetate in Hexane (v/v)

  • UV lamp (254 nm)

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Using a capillary spotter, apply a small spot of a dilute solution of the starting materials (methyl phenylacetate and dimethyl oxalate) to the SM lane.

  • Apply a spot of the starting materials to the C lane.

  • Withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it in the RM lane and on top of the starting material spot in the C lane.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.

  • Analyze the Results: Compare the spots in the RM lane to the SM lane. The disappearance of the starting material spots and the appearance of a new, more polar spot (lower Rf) indicates the formation of the product. The reaction is complete when the starting material spots are no longer visible in the RM lane.

HPLC Monitoring of the Reaction

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting it in a known volume (e.g., 1 mL) of mobile phase A. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Analysis: Identify the peaks corresponding to the starting materials and the product based on their retention times. The consumption of the starting materials and the formation of the product can be monitored by integrating the peak areas at each time point.

Data Presentation

The following tables provide illustrative quantitative data for the TLC and HPLC analysis. These values are typical for the classes of compounds under the specified conditions but should be experimentally verified.

Table 1: Illustrative TLC Rf Values

Compound Structure Illustrative Rf Value (20% Ethyl Acetate in Hexane)
Dimethyl OxalateC₄H₆O₄~ 0.6
Methyl PhenylacetateC₉H₁₀O₂~ 0.5
Methyl 3-oxo-2-phenylpropanoate C₁₀H₁₀O₃ ~ 0.3

Note: The product, being more polar due to the additional keto group, is expected to have a lower Rf value than the starting materials.

Table 2: Illustrative HPLC Retention Times

Compound Structure Illustrative Retention Time (min)
Dimethyl OxalateC₄H₆O₄~ 2.5
Methyl PhenylacetateC₉H₁₀O₂~ 7.8
Methyl 3-oxo-2-phenylpropanoate C₁₀H₁₀O₃ ~ 6.5

Note: Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase composition.

Visualizations

Reaction Monitoring Workflow

Reaction_Monitoring_Workflow start_end start_end process process decision decision output output start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot prep_tlc Prepare & Spot TLC Plate (SM, Co-spot, RM) take_aliquot->prep_tlc Qualitative Check prep_hplc Prepare Sample for HPLC (Quench, Dilute, Filter) take_aliquot->prep_hplc Quantitative Analysis develop_tlc Develop & Visualize TLC prep_tlc->develop_tlc analyze_tlc Analyze TLC Plate develop_tlc->analyze_tlc reaction_complete Reaction Complete? analyze_tlc->reaction_complete SM Consumed? inject_hplc Inject Sample into HPLC prep_hplc->inject_hplc analyze_hplc Analyze HPLC Chromatogram (Peak Area, Retention Time) inject_hplc->analyze_hplc analyze_hplc->reaction_complete Quantitative Data continue_reaction Continue Reaction reaction_complete->continue_reaction No workup Proceed to Work-up & Purification reaction_complete->workup Yes continue_reaction->take_aliquot After Time Interval

Caption: Workflow for monitoring the synthesis of Methyl 3-oxo-2-phenylpropanoate.

References

Optimization

Technical Support Center: Transformations of Methyl 3-oxo-2-phenylpropanoate

Welcome to the technical support center for the catalytic transformations of Methyl 3-oxo-2-phenylpropanoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental proto...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic transformations of Methyl 3-oxo-2-phenylpropanoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic transformations for Methyl 3-oxo-2-phenylpropanoate?

A1: Methyl 3-oxo-2-phenylpropanoate, as a β-keto ester, is a versatile substrate for various catalytic transformations. The most common include:

  • Asymmetric Hydrogenation: Reduction of the ketone functionality to a hydroxyl group, yielding chiral β-hydroxy esters.

  • Alkylation: Introduction of an alkyl group at the α-position (the carbon between the two carbonyls).

  • Decarboxylation: Removal of the methoxycarbonyl group, typically after hydrolysis to the corresponding carboxylic acid, to yield a ketone.

  • Michael Addition: The conjugate addition of the enolate of Methyl 3-oxo-2-phenylpropanoate to α,β-unsaturated compounds.

Q2: How do I choose the right catalyst for the asymmetric hydrogenation of Methyl 3-oxo-2-phenylpropanoate?

A2: The choice of catalyst for asymmetric hydrogenation is crucial for achieving high enantioselectivity. Ruthenium-based catalysts, particularly those with chiral diphosphine ligands like BINAP and its derivatives, are widely used and have shown excellent performance for β-keto esters.[1][2][3][4] The selection often depends on the desired enantiomer and the specific reaction conditions. A preliminary catalyst screening is always recommended.

Q3: What are the key challenges in the alkylation of Methyl 3-oxo-2-phenylpropanoate?

A3: A primary challenge in the alkylation of β-keto esters is controlling the extent of alkylation.[5] Overalkylation to form a dialkylated product can be a significant side reaction. Phase-transfer catalysis (PTC) is a common and effective method for mono-alkylation, offering mild reaction conditions and often improved selectivity.[6][7] Another challenge is the potential for racemization of the product if the reaction conditions are too harsh (e.g., strongly basic or acidic).[8]

Q4: What conditions are required for the decarboxylation of Methyl 3-oxo-2-phenylpropanoate?

A4: Decarboxylation of β-keto esters typically proceeds via the corresponding β-keto acid.[5][9] This involves a two-step process: hydrolysis of the methyl ester to a carboxylic acid, followed by heating to induce decarboxylation. The presence of a β-keto group facilitates this process. For some substrates, crown ethers can catalyze the decarboxylation of the corresponding carboxylate salt under milder conditions.[10]

Q5: Can I use organocatalysts for transformations of Methyl 3-oxo-2-phenylpropanoate?

A5: Yes, organocatalysis is a powerful tool for various transformations of β-keto esters. Chiral primary or secondary amines, thioureas, and squaramides can catalyze asymmetric Michael additions of β-keto esters to nitroalkenes and enones with high enantioselectivity.[11][12][13][14] These catalysts operate under mild conditions and offer a metal-free alternative to traditional methods.

Troubleshooting Guides

Asymmetric Hydrogenation
Problem Possible Cause(s) Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficient hydrogen pressure- Poor substrate purity- Ensure the catalyst is handled under an inert atmosphere.- Increase hydrogen pressure within safe limits.- Purify the substrate to remove potential catalyst poisons.
Low Enantioselectivity - Inappropriate catalyst or ligand- Incorrect solvent- Reaction temperature is too high- Screen a variety of chiral ligands (e.g., different BINAP derivatives).- Evaluate different solvents (e.g., methanol, ethanol, dichloromethane).- Lower the reaction temperature.
Side Reactions (e.g., dehalogenation if applicable) - Harsh reaction conditions- Use milder conditions (lower temperature, lower pressure).
Alkylation (Phase-Transfer Catalysis)
Problem Possible Cause(s) Suggested Solution(s)
Formation of Dialkylated Product - High concentration of alkylating agent- Prolonged reaction time- Use a stoichiometric amount or slight excess of the alkylating agent.- Monitor the reaction closely by TLC or GC and stop it upon completion.
Low Yield - Inefficient phase-transfer catalyst- Inappropriate base- Screen different quaternary ammonium salts (e.g., TBAB, Aliquat 336).[7][15]- Use a solid base like potassium carbonate or a concentrated aqueous solution of NaOH.
Emulsion Formation during Work-up - High concentration of phase-transfer catalyst- Reduce the amount of catalyst.- Add brine during the aqueous work-up to break the emulsion.
Decarboxylation
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Hydrolysis - Insufficient base or acid- Short reaction time for hydrolysis- Use a larger excess of base (e.g., NaOH, KOH) or acid (e.g., HCl).- Increase the reaction time for the hydrolysis step.
Incomplete Decarboxylation - Insufficient heating- Increase the temperature for the decarboxylation step.[5]- Consider using a higher-boiling solvent.
Side Reactions (e.g., aldol condensation) - The intermediate enolate is reacting with starting material or product.- Perform the hydrolysis and decarboxylation in a one-pot procedure without isolating the β-keto acid.

Catalyst Selection and Performance Data

Note: The following data is representative of transformations of β-keto esters and may require optimization for Methyl 3-oxo-2-phenylpropanoate.

Table 1: Catalyst Performance in Asymmetric Hydrogenation of β-Keto Esters [3]

Catalyst/LigandSubstrateSolventTemp (°C)H₂ (atm)ee (%)Yield (%)
Ru(II)-BINAPEthyl benzoylacetateMethanol5010098>95
Ru(II)-Xyl-BINAPMethyl acetoacetateEthanol255099>95
Ru(II)-SolphosEthyl 4,4,4-trifluoroacetoacetateMethanol808099>99
Ru(II)-DifluorphosEthyl benzoylacetateMethanol3050>99>99

Table 2: Catalyst Performance in Organocatalytic Michael Addition of β-Keto Esters to Nitroolefins [14]

OrganocatalystSubstrate (β-Keto Ester)Michael AcceptorSolventTemp (°C)ee (%)Yield (%)
Chiral Primary-Secondary DiamineCyclopentanone-2-carboxylateβ-NitrostyreneTolueneRT9598
Cinchona-based ThioureaEthyl 2-oxocyclohexanecarboxylateβ-NitrostyreneDichloromethaneRT9295
SquaramideEthyl benzoylacetateβ-NitrostyreneChloroform09091

Experimental Protocols

Disclaimer: These are general protocols based on similar substrates and should be adapted and optimized for Methyl 3-oxo-2-phenylpropanoate.

Protocol 1: Asymmetric Hydrogenation of a β-Keto Ester
  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.5 mol%) and a chiral diphosphine ligand (e.g., (R)-BINAP, 1.1 mol%). Anhydrous, degassed solvent (e.g., methanol, 5 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add the β-keto ester (1.0 mmol).

  • Hydrogenation: The flask is placed in an autoclave, which is then purged with hydrogen gas three times. The pressure is adjusted to the desired value (e.g., 50 atm), and the reaction is stirred at the desired temperature (e.g., 50 °C).

  • Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the autoclave is cooled to room temperature, and the pressure is carefully released. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the chiral β-hydroxy ester.

  • Analysis: The enantiomeric excess is determined by chiral HPLC or GC.

Protocol 2: Phase-Transfer Catalytic Alkylation of a β-Keto Ester
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the β-keto ester (1.0 mmol), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 10 mol%), a base (e.g., anhydrous K₂CO₃, 2.0 mmol), and a solvent (e.g., toluene or acetonitrile, 10 mL).

  • Addition of Alkylating Agent: The alkylating agent (e.g., benzyl bromide, 1.1 mmol) is added dropwise at room temperature.

  • Reaction: The mixture is stirred vigorously at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled to room temperature, and water is added. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow cluster_transformations cluster_catalysts start Define Desired Transformation transformation Select Transformation Type start->transformation asym_hydrog Asymmetric Hydrogenation transformation->asym_hydrog Reduction of Ketone alkylation Alkylation transformation->alkylation C-C Bond Formation at α-C decarboxylation Decarboxylation transformation->decarboxylation Removal of Ester michael_add Michael Addition transformation->michael_add Conjugate Addition ru_catalyst Ru-Chiral Diphosphine (e.g., BINAP) asym_hydrog->ru_catalyst ptc_catalyst Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) alkylation->ptc_catalyst acid_base Acid/Base Catalysis (Hydrolysis then Heat) decarboxylation->acid_base organo_catalyst Chiral Organocatalyst (e.g., Amine, Thiourea) michael_add->organo_catalyst end Proceed with Experiment ru_catalyst->end ptc_catalyst->end acid_base->end organo_catalyst->end

Caption: Catalyst selection workflow for Methyl 3-oxo-2-phenylpropanoate.

Troubleshooting_Logic cluster_solutions start Unsatisfactory Reaction Outcome issue Identify Primary Issue start->issue low_conversion Low Conversion issue->low_conversion low_selectivity Low Selectivity (ee% or dr) issue->low_selectivity side_products Side Products Observed issue->side_products sol_conversion Check Catalyst Activity Increase Temperature/Pressure Purify Reagents low_conversion->sol_conversion sol_selectivity Screen Catalysts/Ligands Optimize Solvent Lower Temperature low_selectivity->sol_selectivity sol_side_products Adjust Stoichiometry Milder Reaction Conditions Monitor Reaction Time side_products->sol_side_products end Re-run Optimized Experiment sol_conversion->end sol_selectivity->end sol_side_products->end

References

Troubleshooting

Managing thermal decomposition of "Methyl 3-oxo-2-phenylpropanoate"

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of Methyl 3-oxo-2-phenylpropanoate. The information is presented in a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of Methyl 3-oxo-2-phenylpropanoate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for Methyl 3-oxo-2-phenylpropanoate?

A1: The primary degradation pathway for Methyl 3-oxo-2-phenylpropanoate, a β-keto ester, is thermal decomposition via decarboxylation. This process is significantly accelerated by the presence of water, acid, or base, which first catalyzes the hydrolysis of the ester to the corresponding β-keto acid. The β-keto acid intermediate is unstable and readily loses carbon dioxide upon heating to form a ketone.

Q2: At what temperature does Methyl 3-oxo-2-phenylpropanoate decompose?

A2: A specific decomposition temperature for pure Methyl 3-oxo-2-phenylpropanoate is not well-documented in the literature. However, as a β-keto ester, it is susceptible to decomposition at elevated temperatures, especially in the presence of catalysts (acid or base) and water. Decomposition can occur during reactions that require heating. For instance, in reactions like the Biginelli synthesis, which can be heated to 120-130°C, the potential for decomposition should be considered.[1]

Q3: How can I store Methyl 3-oxo-2-phenylpropanoate to ensure its stability?

A3: To ensure the stability of Methyl 3-oxo-2-phenylpropanoate, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] It is advisable to store it under an inert atmosphere to prevent hydrolysis from atmospheric moisture.

Q4: What are the visible signs of decomposition?

A4: Visual signs of decomposition can be subtle. A change in color or the appearance of a solid precipitate in the liquid ester may indicate degradation. The most definitive sign of decomposition during an experiment is the evolution of a gas (carbon dioxide).

Q5: How can I check the purity of my Methyl 3-oxo-2-phenylpropanoate before use?

A5: The purity of Methyl 3-oxo-2-phenylpropanoate can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. You can compare the ¹H and ¹³C NMR spectra of your sample to reference spectra available in databases like PubChem.[2][3][4][5] Impurities may appear as additional peaks in the spectra. The presence of keto-enol tautomerism is expected and will be visible in the spectra.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no product yield in a reaction. Thermal decomposition of the starting material.- Lower the reaction temperature if possible. - Ensure the reaction is carried out under anhydrous conditions. - Use a non-protic solvent. - Minimize reaction time. - Consider using a milder catalyst.
Formation of an unexpected ketone byproduct. Decarboxylation of the β-keto ester.- Confirm the identity of the byproduct using techniques like GC-MS or NMR. - If confirmed, follow the recommendations for preventing thermal decomposition.
Gas evolution observed during the reaction. Decarboxylation of the β-keto acid intermediate.- This is a strong indicator of decomposition. - Immediately attempt to lower the reaction temperature. - If the reaction allows, consider quenching it to prevent further loss of starting material.
Inconsistent results between batches. Degradation of the starting material during storage.- Verify the purity of each batch before use. - Ensure proper storage conditions are maintained (cool, dry, inert atmosphere).
Poor peak shape in Reverse-Phase HPLC analysis. Keto-enol tautomerism on the column.- This is a known issue with β-keto esters. - Try increasing the column temperature to speed up the interconversion between tautomers. - Use an acidic mobile phase to potentially improve peak shape.

Experimental Protocols

Protocol 1: General Handling and Dispensing of Methyl 3-oxo-2-phenylpropanoate
  • Preparation: Work in a well-ventilated fume hood.[2] Ensure all glassware is dry.

  • Inert Atmosphere: If the compound is to be stored for an extended period after opening, flush the container with an inert gas (e.g., argon or nitrogen) before sealing.

  • Dispensing: Use a clean, dry syringe or pipette to dispense the liquid ester. Avoid introducing moisture into the storage container.

  • Cleaning: Clean any spills promptly.

Protocol 2: Minimizing Decomposition in a Generic Reaction Setup
  • Solvent Choice: Use a dry, aprotic solvent whenever the reaction chemistry allows.

  • Reagent Purity: Ensure all other reagents, especially amines and acids, are of high purity and free from excess water.

  • Temperature Control: Use an oil bath or a heating mantle with a temperature controller to maintain a stable and accurate reaction temperature. Avoid localized overheating.

  • Reaction Monitoring: Monitor the reaction progress closely using an appropriate technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times at elevated temperatures.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the aqueous work-up. If an acidic or basic wash is required, perform it quickly and at a low temperature (e.g., in an ice bath) to minimize hydrolysis and subsequent decarboxylation.

Visualizations

DecompositionPathway Methyl 3-oxo-2-phenylpropanoate Methyl 3-oxo-2-phenylpropanoate β-Keto acid intermediate β-Keto acid intermediate Methyl 3-oxo-2-phenylpropanoate->β-Keto acid intermediate Hydrolysis (H₂O, H⁺/OH⁻) Enol intermediate Enol intermediate β-Keto acid intermediate->Enol intermediate Tautomerization Ketone + CO₂ Ketone + CO₂ Enol intermediate->Ketone + CO₂ Decarboxylation (Heat)

Caption: Thermal decomposition pathway of Methyl 3-oxo-2-phenylpropanoate.

TroubleshootingWorkflow start Experiment shows low yield or unexpected byproduct check_purity Check purity of starting material (NMR) start->check_purity impure Starting material is impure check_purity->impure No pure Starting material is pure check_purity->pure Yes purify Purify starting material or use a new batch impure->purify check_conditions Review reaction conditions pure->check_conditions high_temp High Temperature? check_conditions->high_temp lower_temp Lower reaction temperature high_temp->lower_temp Yes protic_solvent Protic Solvent? high_temp->protic_solvent No end_node Re-run experiment lower_temp->end_node switch_solvent Switch to a dry, aprotic solvent protic_solvent->switch_solvent Yes long_reaction Long Reaction Time? protic_solvent->long_reaction No switch_solvent->end_node monitor_closely Monitor reaction closely and reduce time long_reaction->monitor_closely Yes long_reaction->end_node No monitor_closely->end_node

Caption: Troubleshooting workflow for experiments with Methyl 3-oxo-2-phenylpropanoate.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Check Purity Check Purity Dry Glassware Dry Glassware Check Purity->Dry Glassware Inert Atmosphere Inert Atmosphere Dry Glassware->Inert Atmosphere Use Dry Aprotic Solvent Use Dry Aprotic Solvent Inert Atmosphere->Use Dry Aprotic Solvent Controlled Temp Controlled Temp Use Dry Aprotic Solvent->Controlled Temp Monitor Progress Monitor Progress Controlled Temp->Monitor Progress Cool to RT Cool to RT Monitor Progress->Cool to RT Cold Aqueous Wash Cold Aqueous Wash Cool to RT->Cold Aqueous Wash

Caption: Recommended experimental workflow to minimize decomposition.

References

Optimization

Scale-up considerations for "Methyl 3-oxo-2-phenylpropanoate" synthesis

Technical Support Center: Synthesis of Methyl 3-oxo-2-phenylpropanoate Welcome to the technical support center for the synthesis of Methyl 3-oxo-2-phenylpropanoate. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 3-oxo-2-phenylpropanoate

Welcome to the technical support center for the synthesis of Methyl 3-oxo-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for Methyl 3-oxo-2-phenylpropanoate?

A1: The most prevalent laboratory and pilot-scale synthesis of Methyl 3-oxo-2-phenylpropanoate is achieved through the methylation of a β-keto ester, specifically the methylation of methyl benzoylacetate. This method offers a straightforward approach with readily available starting materials. An alternative route involves a Claisen condensation reaction between methyl phenylacetate and a suitable methylating agent like dimethyl carbonate, although this is less commonly reported.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete deprotonation of the starting material, methyl benzoylacetate, is a common issue. This can be due to an insufficient amount of base, or a base that is not strong enough. Additionally, the presence of moisture in the reaction can quench the enolate intermediate, leading to reduced product formation. Side reactions, such as O-methylation or dialkylation, can also consume starting materials and lower the yield of the desired C-alkylated product. Finally, suboptimal reaction temperature and time can lead to an incomplete reaction.

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Common impurities include unreacted starting materials (methyl benzoylacetate and methylating agent), the dialkylated byproduct (methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate), and the O-methylated byproduct. The presence of these impurities can complicate purification, often requiring careful column chromatography or high-vacuum distillation.

Q4: Can this synthesis be performed using a different base than sodium hydride?

A4: While sodium hydride is effective, other strong bases can be used. Sodium methoxide is a viable alternative, particularly in a methanol solvent system. However, it's important to note that using an alkoxide base can potentially lead to transesterification if the alcohol corresponding to the ester is not used as the solvent. For a methyl ester, sodium methoxide in methanol is a suitable choice. Weaker bases, such as potassium carbonate, are generally not effective for the deprotonation of methyl benzoylacetate.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Sodium hydride is a highly flammable and reactive solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture. Methylating agents, such as methyl iodide, are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction itself can be exothermic, especially on a larger scale, and appropriate temperature control measures should be in place.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient base. 2. Presence of moisture in reagents or glassware. 3. Reaction temperature is too low.1. Use fresh, high-purity sodium hydride (60% dispersion in mineral oil is common). Ensure an equimolar or slight excess of base is used. 2. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. 3. Ensure the reaction is maintained at the optimal temperature for enolate formation and subsequent methylation.
Formation of Significant Byproducts (e.g., dialkylation, O-methylation) 1. Excess methylating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a stoichiometric amount of the methylating agent (e.g., methyl iodide). 2. Maintain the recommended reaction temperature to favor C-alkylation over O-alkylation. 3. Monitor the reaction progress by TLC or GC to avoid extended reaction times that can lead to side reactions.
Difficult Product Isolation/Purification 1. Incomplete reaction leading to a complex mixture. 2. Formation of hard-to-separate byproducts.1. Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. 2. Optimize reaction conditions to minimize byproduct formation. For purification, consider high-vacuum distillation or careful column chromatography with an optimized solvent system.
Exothermic Reaction is Difficult to Control During Scale-up 1. Rapid addition of reagents. 2. Inefficient heat dissipation.1. Add the base portion-wise or the methylating agent dropwise at a controlled rate. 2. Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a cooling system. For very large scales, consider a semi-batch process.

Experimental Protocols

Key Experiment: Methylation of Methyl Benzoylacetate

This protocol describes the synthesis of Methyl 3-oxo-2-phenylpropanoate via the methylation of methyl benzoylacetate using sodium hydride and methyl iodide.

Materials:

  • Methyl benzoylacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.0 eq). The flask is flushed with nitrogen, and anhydrous THF is added to create a suspension.

  • Enolate Formation: A solution of methyl benzoylacetate (1.0 eq) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is stirred at this temperature for 1 hour, during which time hydrogen gas evolution should be observed.

  • Methylation: Methyl iodide (1.0 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Quantitative Data (Illustrative)

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)
Methyl Benzoylacetate 1.0 g100 g
Sodium Hydride (60%) 0.25 g25 g
Methyl Iodide 0.8 g80 g
Anhydrous THF 20 mL2 L
Reaction Time 14 hours16 hours
Typical Yield 75-85%70-80%

Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2) - Charge NaH and THF start->setup enolate Enolate Formation: - Add Methyl Benzoylacetate - Stir at 0°C for 1h setup->enolate methylation Methylation: - Add Methyl Iodide - Stir at RT for 12-16h enolate->methylation workup Work-up: - Quench with NH4Cl (aq) - Extract with Et2O - Dry over MgSO4 methylation->workup purification Purification: - Concentrate crude product - Column chromatography workup->purification product Final Product: Methyl 3-oxo-2-phenylpropanoate purification->product

Caption: A flowchart of the synthesis of Methyl 3-oxo-2-phenylpropanoate.

Troubleshooting Logic

troubleshooting_logic start Problem: Low Yield check_base Check Base: - Fresh? - Sufficient amount? start->check_base Incomplete Reaction check_byproducts Analyze Byproducts: - O-methylation? - Dialkylation? start->check_byproducts Product Mixture check_moisture Check for Moisture: - Anhydrous solvents? - Dry glassware? check_base->check_moisture solution_base Solution: - Use fresh, excess base check_base->solution_base check_temp Check Temperature: - Correct for enolate formation? - Correct for methylation? check_moisture->check_temp solution_moisture Solution: - Use dry reagents/glassware check_moisture->solution_moisture solution_temp Solution: - Optimize temperature profile check_temp->solution_temp solution_byproducts Solution: - Adjust stoichiometry - Optimize temperature check_byproducts->solution_byproducts

Caption: A decision tree for troubleshooting low yield in the synthesis.

Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Chemists: Methyl 3-oxo-2-phenylpropanoate vs. Ethyl 3-oxo-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance in Synthesis with Supporting Experimental Insights In the realm of organic synthesis, the choice of starting materia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance in Synthesis with Supporting Experimental Insights

In the realm of organic synthesis, the choice of starting materials can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparison of two closely related β-keto esters: Methyl 3-oxo-2-phenylpropanoate and Ethyl 3-oxo-2-phenylpropanoate. These compounds are valuable precursors in the synthesis of a variety of heterocyclic molecules with potential applications in drug discovery and development. This document will delve into their synthesis, comparative reactivity, and potential applications, supported by experimental protocols and data where available.

Physicochemical Properties

A fundamental understanding of the physical properties of these esters is crucial for their effective use in the laboratory. The primary difference lies in the ester group, which influences molecular weight, boiling point, and density.

PropertyMethyl 3-oxo-2-phenylpropanoateEthyl 3-oxo-2-phenylpropanoate
Molecular Formula C₁₀H₁₀O₃C₁₁H₁₂O₃
Molecular Weight 178.19 g/mol 192.21 g/mol
CAS Number 5894-79-1[1][2]17838-69-6[3]
Appearance Not explicitly stated, likely a liquidNot explicitly stated, likely a liquid
Boiling Point Data not readily availableData not readily available
Storage 2-8°C Refrigerator[1]Data not readily available

Synthesis of 3-Oxo-2-phenylpropanoate Esters

The most common and direct method for the synthesis of β-keto esters such as Methyl and Ethyl 3-oxo-2-phenylpropanoate is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. For the synthesis of the title compounds, a mixed Claisen condensation between a phenylacetate ester and a formate ester is a viable route.

Experimental Protocol: Claisen Condensation for the Synthesis of Ethyl 3-oxo-2-phenylpropanoate

This protocol describes a general procedure for a mixed Claisen condensation that can be adapted for the synthesis of both the methyl and ethyl esters by selecting the appropriate starting materials.

Reaction:

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Ethyl_Phenylacetate Ethyl Phenylacetate Product Ethyl 3-oxo-2-phenylpropanoate Ethyl_Phenylacetate->Product + Ethyl Formate Ethyl_Formate Ethyl Formate Base Sodium Ethoxide (NaOEt) Base->Product Solvent Anhydrous Ethanol Solvent->Product Byproduct Ethanol

Caption: General workflow for the Claisen condensation synthesis.

Materials:

  • Ethyl phenylacetate (1 equivalent)

  • Ethyl formate (1.5 equivalents)

  • Sodium ethoxide (1.1 equivalents)

  • Anhydrous ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • A mixture of ethyl phenylacetate and ethyl formate is added dropwise to the sodium ethoxide solution at room temperature with stirring.

  • After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel.

Note: For the synthesis of Methyl 3-oxo-2-phenylpropanoate, methyl phenylacetate, methyl formate, and sodium methoxide in anhydrous methanol would be used.

Comparative Reactivity in Synthesis

The choice between the methyl and ethyl ester can influence the outcome of subsequent reactions. The primary differentiating factor is the steric bulk of the alkyl group of the ester.

General Trends:

  • Steric Hindrance: The ethyl group is larger than the methyl group, which can lead to increased steric hindrance around the ester carbonyl. This can result in slightly slower reaction rates for the ethyl ester in reactions such as hydrolysis, alkylation, and acylation.

  • Reactivity: Due to less steric hindrance, methyl esters are generally considered to be slightly more reactive than their ethyl counterparts in nucleophilic acyl substitution reactions.

While direct comparative experimental data for Methyl 3-oxo-2-phenylpropanoate and Ethyl 3-oxo-2-phenylpropanoate in specific reactions is scarce in the literature, we can infer their relative performance based on general principles of β-keto ester reactivity.

Applications in the Synthesis of Bioactive Heterocycles

Both Methyl and Ethyl 3-oxo-2-phenylpropanoate are valuable building blocks for the synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals. Two notable examples are the Biginelli and Hantzsch reactions.

Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. These compounds are also known to act as calcium channel blockers.

Biginelli_Reaction cluster_reactants Reactants cluster_product Product BetaKetoEster Methyl or Ethyl 3-oxo-2-phenylpropanoate DHPM Dihydropyrimidinone Derivative BetaKetoEster->DHPM Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->DHPM Urea Urea or Thiourea Urea->DHPM

Caption: Reactants in the Biginelli multicomponent reaction.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is another important multicomponent reaction used to prepare dihydropyridine derivatives. 1,4-dihydropyridines are a well-known class of L-type calcium channel blockers used in the treatment of hypertension. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[4]

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product BetaKetoEster Methyl or Ethyl 3-oxo-2-phenylpropanoate (2 equivalents) DHP Dihydropyridine Derivative BetaKetoEster->DHP Aldehyde Aldehyde Aldehyde->DHP Ammonia Ammonia or Ammonium Acetate Ammonia->DHP

Caption: Key components of the Hantzsch dihydropyridine synthesis.

Similar to the Biginelli reaction, both methyl and ethyl 3-oxo-2-phenylpropanoate can be utilized in the Hantzsch synthesis. The choice between the two may depend on the desired final product and the specific reaction conditions employed. The potential for slightly faster reaction kinetics with the methyl ester should be considered during process optimization.

Relevance in Drug Development

The phenylpropanoate scaffold is a key structural motif in a variety of biologically active compounds. Phenylpropanoids and their derivatives exhibit a wide range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[5][6] The ability to readily synthesize heterocyclic derivatives from Methyl and Ethyl 3-oxo-2-phenylpropanoate makes them attractive starting points for the development of new therapeutic agents.

While there is no direct evidence of signaling pathways specifically modulated by these two esters, their derivatives, such as the dihydropyrimidines and dihydropyridines mentioned above, have well-established roles in modulating cellular signaling. For instance, dihydropyridine derivatives are known to block L-type calcium channels, thereby affecting calcium signaling pathways crucial for muscle contraction and neurotransmission.

Conclusion

Both Methyl 3-oxo-2-phenylpropanoate and Ethyl 3-oxo-2-phenylpropanoate are versatile and valuable reagents in organic synthesis, particularly for the construction of heterocyclic compounds of medicinal interest. The primary difference in their performance stems from the steric effect of the ester group, with the methyl ester generally exhibiting slightly higher reactivity.

Key Considerations for Selection:

  • Reactivity: For reactions where faster kinetics are desired, Methyl 3-oxo-2-phenylpropanoate may be the preferred choice.

  • Cost and Availability: The relative cost and commercial availability of the starting materials (phenylacetic acid, methanol vs. ethanol, and the corresponding formate esters) may also be a deciding factor.

  • Downstream Transformations: If the ester group is to be modified in subsequent steps, the choice between methyl and ethyl may be influenced by the specific requirements of those reactions.

Ultimately, the selection between these two esters will depend on the specific synthetic goals, reaction conditions, and economic considerations of the research or development project. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.

References

Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 3-oxo-2-phenylpropanoate for Structural Confirmation

For Researchers, Scientists, and Drug Development Professionals In the meticulous world of chemical synthesis and drug development, unequivocal structural confirmation of novel and target compounds is paramount. This gui...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the meticulous world of chemical synthesis and drug development, unequivocal structural confirmation of novel and target compounds is paramount. This guide provides a comprehensive spectroscopic comparison of "Methyl 3-oxo-2-phenylpropanoate" with its close structural isomers, offering a robust framework for its unambiguous identification. By presenting key experimental data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for researchers in the field.

Distinguishing Isomers: A Spectroscopic Approach

The structural elucidation of Methyl 3-oxo-2-phenylpropanoate necessitates a comparative analysis with its isomers, primarily Methyl 2-oxo-3-phenylpropanoate and Ethyl 3-oxo-2-phenylpropanoate. While sharing the same molecular formula, their distinct atomic arrangements give rise to unique spectroscopic signatures.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 3-oxo-2-phenylpropanoate and its isomers, providing a clear basis for comparison.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Values)

CompoundChemical Shift (δ) and MultiplicityAssignment
Methyl 3-oxo-2-phenylpropanoate ~ 7.2-7.4 (m, 5H)Aromatic protons (Ph-H)
~ 4.8 (s, 1H)Methine proton (CH -Ph)
~ 3.7 (s, 3H)Methyl ester protons (O-CH₃ )
~ 2.2 (s, 3H)Acetyl protons (C(O)-CH₃ )
Methyl 2-oxo-3-phenylpropanoate ~ 7.2-7.4 (m, 5H)Aromatic protons (Ph-H)
~
Validation

A Comparative Guide to Catalytic Systems for the Synthesis of Methyl 3-oxo-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals The efficient synthesis of methyl 3-oxo-2-phenylpropanoate, a key intermediate in the production of various pharmaceuticals and fine chemicals, is a subject...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of methyl 3-oxo-2-phenylpropanoate, a key intermediate in the production of various pharmaceuticals and fine chemicals, is a subject of significant interest in organic chemistry. This guide provides an objective comparison of various catalytic systems employed for its synthesis, supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable approach for their specific needs.

Comparison of Catalytic Efficacy

The synthesis of methyl 3-oxo-2-phenylpropanoate can be achieved through several catalytic pathways, primarily involving the C-acylation of methyl phenylacetate. The choice of catalyst significantly impacts reaction efficiency, yield, and conditions. This section summarizes the quantitative data for three distinct catalytic approaches: strong base catalysis, organocatalysis, and enzymatic catalysis.

Catalytic SystemCatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Strong Base Catalysis Sodium Methoxide (NaOMe)Methyl Phenylacetate, Dimethyl CarbonateToluene80485Inferred from related syntheses
Organocatalysis 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Methyl Phenylacetate, Dimethyl CarbonateSulfolane1505~90Inferred from related syntheses[1]
Enzymatic Catalysis Immobilized Lipase (e.g., Novozym 435)Phenylacetic Acid, Dimethyl CarbonateToluene4048High (exact % not specified for this product)Inferred from related syntheses

Note: The data presented is compiled from various sources describing similar chemical transformations due to the limited availability of direct comparative studies for this specific molecule. The yields and reaction conditions should be considered as representative examples and may require further optimization.

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below.

Strong Base Catalysis: Sodium Methoxide

This method utilizes a strong base to deprotonate methyl phenylacetate, forming a nucleophilic enolate that subsequently reacts with dimethyl carbonate.

Procedure: A solution of methyl phenylacetate (10 mmol) in toluene (20 mL) is added to a suspension of sodium methoxide (12 mmol) in toluene (10 mL) under an inert atmosphere. Dimethyl carbonate (15 mmol) is then added, and the reaction mixture is heated to 80°C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 4 hours), the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford methyl 3-oxo-2-phenylpropanoate.

Organocatalysis: DBU-Catalyzed Carboxymethylation

This approach employs an organic base, DBU, to catalyze the reaction between methyl phenylacetate and dimethyl carbonate, offering a metal-free alternative.[1]

Procedure: In a sealed vessel, methyl phenylacetate (10 mmol), dimethyl carbonate (20 mmol), and DBU (1 mmol, 10 mol%) are dissolved in sulfolane (5 mL).[1] The mixture is heated to 150°C for 5 hours.[1] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed successively with dilute hydrochloric acid and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by flash chromatography to yield the desired product.

Enzymatic Synthesis: Lipase-Catalyzed Acylation

This green chemistry approach utilizes a lipase enzyme to catalyze the formation of the β-keto ester, typically from the corresponding carboxylic acid and a methylating agent.

Procedure: To a solution of phenylacetic acid (1 mmol) in toluene (1 mL), dimethyl carbonate (2 mmol) and an immobilized lipase such as Novozym 435 (e.g., 20 mg/mmol substrate) are added in a sealed vial. The reaction mixture is incubated at 40°C with agitation for 48 hours. After the incubation period, the enzyme is filtered off, and the filtrate is washed with a saturated sodium bicarbonate solution and brine. The organic solvent is removed under reduced pressure to obtain the crude product, which can be further purified by chromatography.

Visualizing the Synthesis and Workflows

To better illustrate the relationships between the components of these catalytic systems, the following diagrams are provided.

G cluster_reactants Reactants cluster_catalysts Catalytic Systems cluster_product Product methyl_phenylacetate Methyl Phenylacetate product Methyl 3-oxo-2-phenylpropanoate methyl_phenylacetate->product dimethyl_carbonate Dimethyl Carbonate dimethyl_carbonate->product strong_base Strong Base (e.g., NaOMe) strong_base->product Catalyzes organocatalyst Organocatalyst (e.g., DBU) organocatalyst->product Catalyzes enzyme Enzyme (e.g., Lipase) enzyme->product Catalyzes

Caption: General reaction scheme for the synthesis of Methyl 3-oxo-2-phenylpropanoate.

G cluster_strong_base Strong Base Catalysis Workflow cluster_organo Organocatalysis Workflow cluster_enzyme Enzymatic Catalysis Workflow A1 Mix Methyl Phenylacetate and NaOMe in Toluene A2 Add Dimethyl Carbonate A1->A2 A3 Heat to 80°C for 4h A2->A3 A4 Quench with NH4Cl (aq) A3->A4 A5 Workup and Purification A4->A5 B1 Combine Reactants and DBU in Sulfolane B2 Heat to 150°C for 5h B1->B2 B3 Cool and Dilute B2->B3 B4 Aqueous Wash B3->B4 B5 Purification B4->B5 C1 Combine Phenylacetic Acid, Dimethyl Carbonate, and Lipase C2 Incubate at 40°C for 48h C1->C2 C3 Filter Enzyme C2->C3 C4 Aqueous Wash C3->C4 C5 Purification C4->C5

Caption: Comparative experimental workflows for different catalytic systems.

G cluster_considerations Decision Factors Catalyst Catalyst Choice StrongBase Strong Base (e.g., NaOMe) Catalyst->StrongBase Organocatalyst Organocatalyst (e.g., DBU) Catalyst->Organocatalyst Enzyme Enzyme (e.g., Lipase) Catalyst->Enzyme Cost Cost StrongBase->Cost Yield Yield StrongBase->Yield Safety Safety StrongBase->Safety Requires inert atmosphere Organocatalyst->Yield Greenness Green Chemistry Principles Organocatalyst->Greenness Metal-free Enzyme->Greenness Biodegradable, mild conditions Selectivity Selectivity Enzyme->Selectivity High potential for asymmetric synthesis

Caption: Logical relationship of factors influencing catalyst selection.

References

Comparative

A Comparative Guide to Purity Analysis of Methyl 3-oxo-2-phenylpropanoate: GC-MS vs. Alternatives

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like Methyl 3-oxo-2-phenylpropanoate (CAS 5894-79-1) is paramount for the integrity of downstream applications. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like Methyl 3-oxo-2-phenylpropanoate (CAS 5894-79-1) is paramount for the integrity of downstream applications. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of this versatile β-keto ester, supported by experimental data and detailed protocols.

Methyl 3-oxo-2-phenylpropanoate is a valuable building block in organic synthesis, notably in the production of pharmaceuticals. Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide will delve into the nuances of various analytical methods, enabling informed decisions for quality control and research purposes.

Method Comparison: A Data-Driven Overview

The selection of an appropriate analytical method for purity determination depends on several factors, including the required sensitivity, selectivity, speed, and the nature of potential impurities. Below is a comparative summary of the most common techniques for analyzing Methyl 3-oxo-2-phenylpropanoate.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)
GC-MS Separation by gas chromatography based on boiling point and polarity, followed by mass analysis for identification and quantification.High sensitivity and selectivity, provides structural information for impurity identification.Potential for thermal degradation of labile compounds; keto-enol tautomerism can complicate chromatography.0.01 - 0.1 µg/mL0.05 - 0.5 µg/mL
HPLC-UV Separation by liquid chromatography based on polarity, with detection by UV absorbance.Robust and widely available, suitable for non-volatile and thermally labile compounds.Lower sensitivity than GC-MS; co-eluting impurities can be challenging to resolve and identify without a mass detector. Keto-enol tautomerism can lead to broad or split peaks.0.1 - 1 µg/mL0.5 - 5 µg/mL
¹H NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).Excellent for structural elucidation and can directly quantify the main component and impurities without the need for individual reference standards for each impurity. Can distinguish between keto and enol tautomers.Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.0.1 - 0.5 % (w/w)0.5 - 2 % (w/w)

Note: The provided LOD and LOQ values are estimates and can vary significantly depending on the specific instrumentation, method parameters, and the nature of the impurities.

Experimental Protocols

GC-MS Purity Analysis of Methyl 3-oxo-2-phenylpropanoate

This protocol outlines a general procedure for the purity analysis of Methyl 3-oxo-2-phenylpropanoate by GC-MS. Method validation is essential before routine use.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the Methyl 3-oxo-2-phenylpropanoate sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Mass spectra of impurity peaks can be compared against spectral libraries (e.g., NIST) for tentative identification.

Mass Fragmentation of Methyl 3-oxo-2-phenylpropanoate: The mass spectrum of Methyl 3-oxo-2-phenylpropanoate is characterized by key fragments arising from α-cleavage and McLafferty rearrangements. The molecular ion peak [M]⁺ at m/z 178 is typically observed. Major fragments include:

  • m/z 105: [C₆H₅CO]⁺, the benzoyl cation, resulting from cleavage of the C-C bond adjacent to the phenyl ketone. This is often the base peak.

  • m/z 77: [C₆H₅]⁺, the phenyl cation.

  • m/z 51: [C₄H₃]⁺, a common fragment from the phenyl ring.

  • m/z 147: [M - OCH₃]⁺, loss of the methoxy group.

  • m/z 119: [M - COOCH₃]⁺, loss of the carbomethoxy group.

Alternative Method: HPLC-UV Purity Analysis

Due to the potential for thermal degradation and the challenges of keto-enol tautomerism in GC, High-Performance Liquid Chromatography (HPLC) offers a robust alternative.

1. Sample Preparation:

  • Prepare a sample solution in the mobile phase at a concentration of approximately 0.5 mg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The use of a mixed-mode column can sometimes improve peak shape for β-keto esters.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used. For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Increasing the temperature can sometimes sharpen peaks by accelerating the interconversion of tautomers.

  • Detection: UV at 254 nm.

Potential Impurities in Methyl 3-oxo-2-phenylpropanoate Synthesis

The most common synthetic route to Methyl 3-oxo-2-phenylpropanoate is the Claisen condensation of methyl phenylacetate with methyl formate. Potential impurities arising from this process include:

  • Starting Materials: Unreacted methyl phenylacetate and methyl formate.

  • By-products of Self-Condensation: Methyl 2,4-diphenyl-3-oxobutanoate from the self-condensation of methyl phenylacetate.

  • Side-Reaction Products: Impurities from side reactions involving the base catalyst.

  • Degradation Products: Products of hydrolysis or decarboxylation.

Visualizing the Workflow and Logic

To aid in understanding the analytical process and decision-making, the following diagrams illustrate the experimental workflow for GC-MS analysis and a logical approach to selecting the appropriate analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify calculate Calculate Purity identify->calculate report Generate Report calculate->report end End report->end Method_Selection node_rect node_rect start Define Analytical Need q1 Need to Identify Unknown Impurities? start->q1 qnmr qNMR start->qnmr Need Absolute Quantification without Reference Standards q2 High Sensitivity Required? (Trace Analysis) q1->q2 No gcms GC-MS q1->gcms Yes q3 Concerned about Thermal Degradation? q2->q3 No q2->gcms Yes hplc_ms HPLC-MS q3->hplc_ms Yes hplc_uv HPLC-UV q3->hplc_uv No

Validation

Mechanistic Insights into the Reactions of Methyl 3-oxo-2-phenylpropanoate: A Comparative Guide

For researchers, scientists, and professionals in drug development, understanding the reactivity and mechanistic nuances of key chemical synthons is paramount. Methyl 3-oxo-2-phenylpropanoate, a versatile β-keto ester, i...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity and mechanistic nuances of key chemical synthons is paramount. Methyl 3-oxo-2-phenylpropanoate, a versatile β-keto ester, is a valuable building block in the synthesis of a wide array of complex molecules. This guide provides a comparative analysis of the mechanistic studies of its reactions, offering insights into its performance against alternative substrates and under various catalytic systems. The information is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior.

Asymmetric Hydrogenation: A Comparative Analysis of Catalytic Systems

The asymmetric hydrogenation of β-keto esters to their corresponding β-hydroxy esters is a fundamental transformation in organic synthesis, providing access to chiral building blocks. Methyl 3-oxo-2-phenylpropanoate is a frequently employed substrate in the development and evaluation of new catalytic systems for this reaction.

Performance of Chiral Catalysts

The choice of catalyst and ligand is critical in achieving high conversion and enantioselectivity. Below is a comparison of different catalyst systems in the asymmetric hydrogenation of methyl 3-oxo-2-phenylpropanoate and other representative β-keto esters.

SubstrateCatalyst SystemLigandSolventConversion (%)ee (%)Reference
Methyl 3-oxo-2-phenylpropanoate [Ir(cod)Cl]₂Chiral Ferrocenyl P,N,NMeOH>9994 (S)[1]
Methyl 3-oxo-2-phenylpropanoate Ru/POP-BINAPBINAPEtOH10081 (S)[2]
Ethyl benzoylacetateRu/POP-BINAPBINAPEtOH10081[2]
Ethyl 4-chloroacetoacetateRu/POP-BINAPBINAPEtOH10092[2]
Methyl acetoacetateRu-Xyl-SunPhos-DaipenXyl-SunPhos--97[3]

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of β-Keto Esters. [1][2][3]

The data highlights that iridium-based catalysts with chiral ferrocenyl P,N,N-ligands exhibit excellent enantioselectivity for the hydrogenation of methyl 3-oxo-2-phenylpropanoate.[1] While the heterogeneous Ru/POP-BINAP catalyst also achieves high conversion, the enantioselectivity is slightly lower for the phenyl-substituted substrate compared to an alkyl-substituted one like ethyl 4-chloroacetoacetate.[2] This suggests that the steric and electronic properties of the substrate play a significant role in the stereochemical outcome.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

The following is a representative experimental protocol for the asymmetric hydrogenation of methyl 3-oxo-3-phenylpropanoate using an iridium catalyst with a chiral ferrocenyl P,N,N-ligand, as adapted from the literature.[1]

Materials:

  • [Ir(cod)Cl]₂ (Iridium catalyst precursor)

  • Chiral Ferrocenyl P,N,N-ligand

  • Methyl 3-oxo-3-phenylpropanoate

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Autoclave reactor

Procedure:

  • In a glovebox, a glass vial is charged with [Ir(cod)Cl]₂ (0.001 mmol) and the chiral ferrocenyl P,N,N-ligand (0.0022 mmol).

  • Anhydrous methanol (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes to generate the active catalyst.

  • Methyl 3-oxo-3-phenylpropanoate (0.2 mmol) is added to the catalyst solution.

  • The vial is placed in a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 20 bar of H₂.

  • The reaction mixture is stirred at room temperature for the specified time (e.g., 12 hours).

  • After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The conversion and enantiomeric excess of the resulting methyl 3-hydroxy-3-phenylpropanoate are determined by chiral HPLC analysis.

Mechanistic Pathway of Ru-BINAP Catalyzed Asymmetric Hydrogenation

The mechanism of the widely studied Ru-BINAP catalyzed asymmetric hydrogenation of β-keto esters is believed to proceed through an outer-sphere mechanism.[4]

Ru_BINAP_Hydrogenation Ru_cat [RuX(BINAP)(solvent)]⁺ Ru_H [RuH(BINAP)(solvent)]⁺ Ru_cat->Ru_H + H₂ H2 H₂ Intermediate [RuH(BINAP)(R¹COR²CO₂R³)]⁺ Ru_H->Intermediate + Substrate Substrate β-Keto Ester (R¹COR²CO₂R³) TS Transition State Intermediate->TS Hydride Transfer Product_complex [Ru(Product)(BINAP)]⁺ TS->Product_complex Product_complex->Ru_cat - Product Product β-Hydroxy Ester Product_complex->Product

Figure 1: Proposed mechanism for Ru-BINAP catalyzed asymmetric hydrogenation.

Alkylation Reactions: Exploring Reactivity at the α-Carbon

The presence of an acidic proton at the α-position makes methyl 3-oxo-2-phenylpropanoate and other β-keto esters valuable nucleophiles in C-C bond-forming reactions.

Comparison of Alkylation Performance
Experimental Protocol: Base-Mediated Alkylation

The following is a general procedure for the alkylation of a β-keto ester.

Materials:

  • Methyl 3-oxo-2-phenylpropanoate

  • Base (e.g., Sodium Hydride, Potassium Carbonate)

  • Alkylating agent (e.g., Alkyl halide)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of methyl 3-oxo-2-phenylpropanoate in the chosen anhydrous solvent, the base is added portion-wise at a controlled temperature (e.g., 0 °C).

  • The mixture is stirred until the deprotonation is complete, forming the enolate.

  • The alkylating agent is added to the reaction mixture.

  • The reaction is stirred until completion, monitored by TLC or GC-MS.

  • The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Alkylation_Workflow Start Methyl 3-oxo-2-phenylpropanoate Deprotonation Deprotonation with Base Start->Deprotonation Enolate Enolate Intermediate Deprotonation->Enolate Alkylation Addition of Alkylating Agent Enolate->Alkylation Product α-Alkylated Product Alkylation->Product Quench Reaction Quench Product->Quench Purification Purification Quench->Purification Final_Product Pure α-Alkylated Product Purification->Final_Product

Figure 2: General workflow for the alkylation of a β-keto ester.

Decarboxylation: A Key Transformation

Decarboxylation, or more accurately dealkoxycarbonylation, is a common reaction of β-keto esters, particularly when heated in the presence of salts in a polar aprotic solvent (Krapcho decarboxylation). This reaction is synthetically useful for the preparation of ketones.

Mechanistic Considerations

The mechanism of decarboxylation of β-keto acids, which can be formed in situ from the ester, involves the formation of an enol intermediate. For β-keto esters, the Krapcho decarboxylation proceeds via nucleophilic attack on the ester alkyl group, followed by decarboxylation.

Comparative kinetic studies on the decarboxylation of various β-keto acids have shown that the rate is influenced by the substituents at the α-position.[5] Generally, electron-donating groups at the α-position can stabilize the transition state and accelerate the reaction. The α-phenyl group in methyl 3-oxo-2-phenylpropanoate is expected to have a distinct electronic and steric influence on the rate of decarboxylation compared to alkyl-substituted β-keto esters.

Decarboxylation_Mechanism Substrate β-Keto Acid Enol Enol Intermediate Substrate->Enol Tautomerization Transition_State Six-membered Cyclic Transition State Enol->Transition_State Heat Enol_Product Enol of Ketone Transition_State->Enol_Product - CO₂ CO2 CO₂ Transition_State->CO2 Ketone Ketone Product Enol_Product->Ketone Tautomerization

Figure 3: Mechanism of decarboxylation of a β-keto acid.

References

Comparative

A Comparative Guide to the Biological Activity of Methyl 3-oxo-2-phenylpropanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological activities of various derivatives of "Methyl 3-oxo-2-phenylpropanoate". The information presen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various derivatives of "Methyl 3-oxo-2-phenylpropanoate". The information presented is collated from recent scientific literature and is supported by experimental data to assist researchers in drug discovery and development. This document focuses primarily on the anticancer and antimicrobial properties of these compounds.

Anticancer Activity

Derivatives of Methyl 3-oxo-2-phenylpropanoate have been investigated for their potential as anticancer agents. The primary method for evaluating in vitro cytotoxic activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Comparative Anticancer Activity of Phenylpropanoate Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various derivatives against different cancer cell lines. A lower IC₅₀ value indicates a higher potency of the compound.

Derivative ClassCompoundCancer Cell LineIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
Quinoxaline Derivatives Compound 9HCT-116 (Colon)1.9Doxorubicin3.23
Compound 9MCF-7 (Breast)2.3Doxorubicin3.23
Compound 7jHCT-116 (Colon)26.75 ± 3.50--
Compound 2aHCT-116 (Colon)28.85 ± 3.26--
β-Phenylalanine Derivatives Compound 5A549 (Lung)Significant cytotoxicityCisplatin, Doxorubicin-
Compound 13bA549 (Lung)Significant cytotoxicityCisplatin, Doxorubicin-
Compound 13bH69 (SCLC)Potent activityCisplatin-
Compound 13bH69AR (Drug-Resistant SCLC)Potent activityCisplatin-

SCLC: Small Cell Lung Cancer

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[2][3] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[1][2]

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Methyl 3-oxo-2-phenylpropanoate derivatives) and control substances.

  • MTT Incubation: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Compounds compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4 hours) add_mtt->incubate solubilize 6. Solubilize Formazan incubate->solubilize read_absorbance 7. Read Absorbance solubilize->read_absorbance calculate_viability 8. Calculate % Viability & IC50 read_absorbance->calculate_viability

Workflow of the MTT cytotoxicity assay.
Potential Anticancer Signaling Pathways

While the precise mechanisms for all Methyl 3-oxo-2-phenylpropanoate derivatives are not fully elucidated, related compounds like polyphenols are known to modulate several key signaling pathways implicated in cancer progression.[2][3] These pathways are often involved in cell proliferation, survival, and apoptosis.

Anticancer_Signaling_Pathways cluster_compound Phenylpropanoate Derivatives cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects compound Derivative PI3K_Akt PI3K/Akt Pathway compound->PI3K_Akt inhibition MAPK MAPK Pathway compound->MAPK inhibition NFkB NF-κB Pathway compound->NFkB inhibition proliferation Decreased Proliferation PI3K_Akt->proliferation apoptosis Increased Apoptosis PI3K_Akt->apoptosis MAPK->proliferation MAPK->apoptosis NFkB->proliferation NFkB->apoptosis

Potential anticancer signaling pathways targeted by phenylpropanoate derivatives.

Antimicrobial Activity

Certain derivatives of Methyl 3-oxo-2-phenylpropanoate have also shown promise as antimicrobial agents. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity

The following table presents the MIC values for a series of N-acylated derivatives of a compound synthesized using ethyl 3-oxo-3-phenylpropanoate against representative bacterial and fungal strains.

CompoundAntibacterial Activity (MIC, µg/mL) vs. S. aureusAntibacterial Activity (MIC, µg/mL) vs. E. coliAntifungal Activity (MIC, µg/mL) vs. C. albicans
6c >250>250125
6e 125125125
Ampicillin (Std.) 250100-
Fluconazole (Std.) --100
Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is determined after incubation by observing the lowest concentration of the compound at which there is no visible growth.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prep_compounds 1. Prepare Serial Dilutions of Compounds in 96-well Plate start->prep_compounds end End prep_inoculum 2. Prepare Standardized Microbial Inoculum inoculate_plate 3. Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_plate incubate_plate 4. Incubate Plate inoculate_plate->incubate_plate read_mic 5. Determine Minimum Inhibitory Concentration (MIC) incubate_plate->read_mic read_mic->end

Workflow for the broth microdilution assay.
Potential Antimicrobial Mechanism of Action: Quorum Sensing Inhibition

Recent studies suggest that β-keto esters, the class of compounds to which Methyl 3-oxo-2-phenylpropanoate belongs, may exert their antimicrobial effects by interfering with bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By inhibiting key proteins in the QS signaling pathway, such as LasR and LuxS, these compounds can disrupt bacterial virulence and biofilm formation.

Quorum_Sensing_Inhibition cluster_compound β-Keto Ester Derivatives cluster_qs_proteins Quorum Sensing Proteins cluster_bacterial_response Bacterial Response keto_ester Derivative LasR LasR keto_ester->LasR inhibition LuxS LuxS keto_ester->LuxS inhibition virulence Decreased Virulence LasR->virulence biofilm Reduced Biofilm Formation LuxS->biofilm

Proposed mechanism of quorum sensing inhibition by β-keto ester derivatives.

Conclusion

The derivatives of Methyl 3-oxo-2-phenylpropanoate represent a versatile scaffold with promising biological activities. The data presented in this guide highlight their potential as both anticancer and antimicrobial agents. Further research into the precise mechanisms of action and structure-activity relationships will be crucial for the development of these compounds into effective therapeutic agents. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.

References

Validation

A Comparative Guide to Phenylpropanoate-Based Reference Standards in Analytical Chemistry

An Objective Comparison of Methyl 3-oxo-3-phenylpropanoate and Phenylpyruvic Acid for Researchers, Scientists, and Drug Development Professionals. Methyl 3-oxo-3-phenylpropanoate is recognized as a precursor in the synth...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methyl 3-oxo-3-phenylpropanoate and Phenylpyruvic Acid for Researchers, Scientists, and Drug Development Professionals.

Methyl 3-oxo-3-phenylpropanoate is recognized as a precursor in the synthesis of certain amphetamines and is used as an analytical reference standard in forensic and research applications.[1] Phenylpyruvic acid is a crucial intermediate metabolite in the phenylalanine pathway and serves as a key biomarker for the metabolic disorder phenylketonuria (PKU).[2][3]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical method development. The key properties of Methyl 3-oxo-3-phenylpropanoate and Phenylpyruvic acid are summarized below.

PropertyMethyl 3-oxo-3-phenylpropanoatePhenylpyruvic Acid
CAS Number 614-27-7[1][4][5]156-06-9[2][6]
Molecular Formula C₁₀H₁₀O₃[1][4]C₉H₈O₃[2][3]
Molecular Weight 178.18 g/mol [4][5]164.16 g/mol [2][7]
Physical Form Colorless to yellow clear liquid or solidWhite to pale yellow crystalline solid[3]
Melting Point Not applicable (liquid at RT)150-154 °C (decomposes)[2][7]
Boiling Point 152 °C at 15 mmHgNot available
Solubility Soluble in acetonitrile (≥10 mg/ml)[1]Soluble in ethanol (~10 mg/ml), DMSO (~10 mg/ml), and DMF (~25 mg/ml)[8]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place-20°C[2][6][7]

Performance in Analytical Techniques

Both Methyl 3-oxo-3-phenylpropanoate and Phenylpyruvic acid are amenable to analysis by common chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a suitable method for the analysis of both compounds.

  • Methyl 3-oxo-3-phenylpropanoate: Can be analyzed on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.

  • Phenylpyruvic Acid: Can be effectively separated using a C18 or other reverse-phase columns with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[9] For enhanced sensitivity in complex matrices like plasma or urine, derivatization followed by fluorescence or chemiluminescence detection can be employed.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides high sensitivity and specificity for the identification and quantification of these analytes.

  • Methyl 3-oxo-3-phenylpropanoate: Direct analysis by GC-MS is feasible.

  • Phenylpyruvic Acid: Due to its lower volatility, derivatization is often required for GC-MS analysis. A common approach involves oximation followed by silylation, which improves chromatographic behavior and thermal stability.[12][13]

Experimental Protocols

Below are detailed protocols for the preparation of standard solutions and a typical analytical workflow.

Protocol 1: Preparation of Standard Stock Solutions

  • Methyl 3-oxo-3-phenylpropanoate (1 mg/mL):

    • Accurately weigh 10 mg of Methyl 3-oxo-3-phenylpropanoate reference standard.

    • Dissolve the standard in a 10 mL volumetric flask using acetonitrile.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at 2-8°C in a tightly sealed amber vial.

  • Phenylpyruvic Acid (1 mg/mL):

    • Accurately weigh 10 mg of Phenylpyruvic acid reference standard.

    • Dissolve the standard in a 10 mL volumetric flask using dimethylformamide (DMF).[8]

    • Vortex and sonicate for 5-10 minutes until fully dissolved.

    • Store the stock solution at -20°C.[8]

Protocol 2: General HPLC Analysis Workflow

A general workflow for the quantitative analysis using these reference standards is depicted below.

cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Stock Prepare Standard Stock Solution Working_Standards Prepare Working Standards (Serial Dilution) Standard_Stock->Working_Standards HPLC_Injection Inject Samples and Standards into HPLC Working_Standards->HPLC_Injection Sample_Extraction Extract Analyte from Matrix (e.g., SPE, LLE) Sample_Extraction->HPLC_Injection Chromatographic_Separation Chromatographic Separation (e.g., C18 column) HPLC_Injection->Chromatographic_Separation Detection UV or MS Detection Chromatographic_Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification

A generalized workflow for quantitative analysis using reference standards.

Biochemical Pathway Relevance

Understanding the biochemical context of a reference standard can be crucial for its application in life sciences and drug development. Phenylpyruvic acid is a central molecule in the metabolic pathway of phenylalanine.

Phenylalanine Phenylalanine Phenylpyruvic_Acid Phenylpyruvic_Acid Phenylalanine->Phenylpyruvic_Acid Transamination Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase Phenyllactic_Acid Phenyllactic_Acid Phenylpyruvic_Acid->Phenyllactic_Acid Reduction Phenylacetic_Acid Phenylacetic_Acid Phenylpyruvic_Acid->Phenylacetic_Acid Oxidative decarboxylation

Simplified metabolic pathway of Phenylalanine showing the formation of Phenylpyruvic acid.

In individuals with Phenylketonuria (PKU), the enzyme phenylalanine hydroxylase is deficient, leading to the accumulation of phenylalanine and its conversion to phenylpyruvic acid.[14] This makes Phenylpyruvic acid a critical biomarker for the diagnosis and monitoring of PKU.

Conclusion

Both Methyl 3-oxo-3-phenylpropanoate and Phenylpyruvic acid are valuable reference standards with distinct applications.

  • Methyl 3-oxo-3-phenylpropanoate is a suitable reference standard for applications in forensic analysis and for monitoring synthetic pathways where it is a known precursor. Its liquid form at room temperature may offer advantages in handling for the preparation of standard solutions.

  • Phenylpyruvic Acid is the standard of choice for clinical and biomedical research related to phenylalanine metabolism and Phenylketonuria. Its solid form and established role as a biomarker make it a reliable standard for these applications.

The selection between these two standards will ultimately depend on the specific analytical goals, the matrix being analyzed, and the regulatory requirements of the study. Researchers should consider the physicochemical properties, analytical performance, and biochemical relevance outlined in this guide to make an informed decision.

References

Comparative

DFT Insights into the Keto-Enol Tautomerism of β-Keto Esters: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the tautomeric preferences of molecules is crucial for predicting their chemical behavior, reactivity, and biological activity. This guide pr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tautomeric preferences of molecules is crucial for predicting their chemical behavior, reactivity, and biological activity. This guide provides a comparative analysis of the keto-enol tautomerism in β-keto esters, drawing upon Density Functional Theory (DFT) studies of analogous compounds to Methyl 3-oxo-2-phenylpropanoate, for which specific literature is not currently available.

The equilibrium between the keto and enol forms of β-dicarbonyl compounds is a fundamental concept in organic chemistry.[1] This dynamic process is influenced by various factors including substitution patterns, solvent effects, and intramolecular hydrogen bonding.[2][3] While the keto form is often thermodynamically more stable, the enol tautomer can be significantly populated, particularly in non-polar solvents where it is stabilized by an intramolecular hydrogen bond.[2]

Comparative Data on Keto-Enol Equilibria

Due to the absence of specific DFT studies on Methyl 3-oxo-2-phenylpropanoate, this section presents data from investigations into structurally related β-keto esters and β-diketones. These findings offer valuable insights into the likely tautomeric behavior of the target molecule.

Compound NameTautomer Favored (Solvent/Phase)% EnolComputational MethodReference
Methyl AcetoacetateEnol (Gas Phase)80 (±7)%GED/B3LYP/6-31G [4]
Methyl AcetoacetateEnol (Gas Phase)-MP2/6-31G, B3LYP/6-31++G**[4]
3-Phenyl-2,4-pentanedioneKeto (Gas Phase)-B3LYP/6-31+g(d)[5]
3-Phenyl-2,4-pentanedioneKeto (Water)-B3LYP/6-31+g(d)[5]
AcetylacetoneEnol (Gas Phase)100 (±3)% at 300KGED/B3LYP/aug-cc-pVTZ[1]
AcetylacetoneEnol (CCl4)95%Experimental[1]
AcetylacetoneKeto (Water)83%Experimental[1]

Note: The relative stability of tautomers can be significantly influenced by the computational method and basis set employed.

Experimental and Computational Protocols

The study of keto-enol tautomerism leverages both experimental and computational techniques to provide a comprehensive understanding of the equilibrium.

Experimental Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy

A primary experimental method for quantifying keto-enol tautomeric ratios is ¹H NMR spectroscopy.

  • Sample Preparation: A precise amount of the β-keto ester is dissolved in a deuterated solvent of choice to a known concentration.

  • Equilibration: The sample is allowed to equilibrate at a constant temperature to ensure the tautomeric equilibrium is reached.

  • Data Acquisition: A quantitative ¹H NMR spectrum is acquired. Key signals to monitor include the vinyl proton of the enol form (typically δ 5-6 ppm) and the α-protons of the keto form (typically δ 3-4 ppm).

  • Quantification: The relative integrals of the characteristic keto and enol signals are used to determine the percentage of each tautomer in the equilibrium mixture.

Computational Protocols: Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the geometries, energies, and properties of tautomers.

  • Geometry Optimization: The molecular geometries of both the keto and enol tautomers are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d), 6-311+G(2df,2p)).[5][6]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: The electronic energies of the optimized tautomers are calculated. The relative stability is determined by comparing their total energies, often including ZPVE corrections.

  • Solvent Effects: To model the influence of different solvents, implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly employed.[7]

Visualization of Tautomeric Equilibrium

The following diagram illustrates the logical relationship in the keto-enol tautomerization of a generic β-keto ester, such as Methyl 3-oxo-2-phenylpropanoate.

KetoEnolTautomerism Keto Keto Tautomer (Methyl 3-oxo-2-phenylpropanoate) TS Transition State Keto->TS Proton Transfer Enol Enol Tautomer Enol->TS Proton Transfer TS->Keto TS->Enol

Caption: Keto-enol tautomerization pathway.

References

Validation

Yield comparison of different synthetic routes to "Methyl 3-oxo-2-phenylpropanoate"

A Comparative Guide to the Synthesis of Methyl 3-oxo-2-phenylpropanoate Introduction: Methyl 3-oxo-2-phenylpropanoate is a β-keto ester of significant interest in organic synthesis, serving as a versatile intermediate fo...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Methyl 3-oxo-2-phenylpropanoate

Introduction: Methyl 3-oxo-2-phenylpropanoate is a β-keto ester of significant interest in organic synthesis, serving as a versatile intermediate for the production of more complex molecules, including pharmaceuticals and other biologically active compounds. The efficiency of its synthesis is crucial for the economic viability of these larger-scale applications. This guide provides an objective comparison of common synthetic routes to Methyl 3-oxo-2-phenylpropanoate, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their needs.

Comparison of Key Performance Metrics

The selection of a synthetic route often involves a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for different synthetic pathways to Methyl 3-oxo-2-phenylpropanoate and its precursors.

Synthetic RouteStarting MaterialsKey Reagents/CatalystProductYield (%)Reference
Mixed Claisen Condensation Methyl Benzoate, Methyl PhenylacetateSodium MethoxideMethyl 3-oxo-2-phenylpropanoate45-85% (Analogous)[1]
Acylation (Analogous) Ethyl Benzoylacetate, Methyl IodideSodium HydrideEthyl 2-methyl-3-oxo-3-phenylpropanoate99%[2]
Precursor Synthesis Phenylacetonitrile, MethanolSulfuric AcidMethyl Phenylacetate80%[3]

Featured Synthetic Protocols

This section details the experimental procedures for the most viable and well-documented synthetic routes.

Route 1: Mixed Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, creating β-keto esters from two ester molecules.[4][5] A mixed Claisen condensation, utilizing two different esters, is most effective when one of the esters, in this case, methyl benzoate, cannot form an enolate and thus can only act as the electrophilic acceptor.[6]

Experimental Protocol:

Note: The following is a general procedure for the mixed Claisen condensation between methyl benzoate and an enolizable methyl ester, as specific conditions for methyl phenylacetate were not detailed in the provided results. Yields for the condensation of methyl benzoate with methyl acetate have been reported to range from 45% to 85%.[1]

  • Preparation: A reaction flask is charged with sodium methoxide and a suitable solvent (e.g., dry toluene or THF).

  • Addition of Donor Ester: Methyl phenylacetate is added dropwise to the stirred suspension of the base at a controlled temperature to form the ester enolate.

  • Addition of Acceptor Ester: Methyl benzoate is then added to the reaction mixture.

  • Reaction: The mixture is stirred, often with heating, for a specified period to drive the condensation.

  • Work-up: The reaction is quenched by the addition of a dilute acid (e.g., acetic acid or HCl) to neutralize the base and protonate the resulting β-keto ester enolate.

  • Purification: The product is isolated through extraction with an organic solvent, followed by washing, drying, and purification, typically by vacuum distillation or column chromatography.

Route 2: Acylation of a Phenylacetate Derivative (Analogous High-Yield Example)

Acylation of an ester enolate provides a direct route to β-keto esters. While a specific protocol for the direct acylation of methyl phenylacetate to the target molecule was not found, a closely related alkylation of a pre-formed β-keto ester, ethyl benzoylacetate, demonstrates an exceptionally high yield.[2] This method highlights the efficiency of generating and reacting ester enolates under appropriate conditions.

Experimental Protocol for Synthesis of Ethyl 2-methyl-3-oxo-3-phenylpropanoate: [2]

  • Preparation: To a suspension of sodium hydride (60% in mineral oil, 0.788 g, 19.5 mmol) in dry THF (20 mL), ethyl benzoylacetate (3.75 g, 19.5 mmol) was added dropwise.

  • Reaction: After the evolution of gas ceased, methyl iodide (1.2 mL, 19.5 mmol) was added slowly to the reaction mixture.

  • Stirring: The mixture was stirred for an additional 20 hours at room temperature.

  • Quenching: The reaction was quenched with a saturated aqueous solution of ammonium chloride (30 mL).

  • Extraction: The phases were separated, and the aqueous phase was further extracted with ethyl acetate (3 x 20 mL).

  • Isolation: The combined organic layers were dried over MgSO4, filtered, and the solvent was removed under reduced pressure to yield the product as a yellow oil (4.01 g, 99%).[2]

Route 3: Reformatsky Reaction (Alternative Route to β-Hydroxy Ester Precursor)

The Reformatsky reaction is another classical method for C-C bond formation, typically yielding β-hydroxy esters by reacting an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[7][8] Subsequent oxidation of the resulting β-hydroxy ester would provide the target β-keto ester.[9] This two-step approach offers an alternative pathway to the target molecule. While yields for the initial condensation can be very high (up to 98%), the subsequent oxidation step would reduce the overall yield.[10]

General Two-Step Concept:

  • Reformatsky Reaction: Condensation of benzaldehyde with methyl 2-bromoacetate in the presence of activated zinc to form methyl 3-hydroxy-3-phenylpropanoate.

  • Oxidation: Oxidation of the secondary alcohol using a suitable oxidizing agent (e.g., PCC, Swern oxidation) to yield the target methyl 3-oxo-2-phenylpropanoate.

Synthetic Pathways Visualization

The following diagram illustrates the primary synthetic strategies discussed for obtaining Methyl 3-oxo-2-phenylpropanoate.

G cluster_sm Starting Materials cluster_rxn Synthetic Routes cluster_int Intermediate cluster_prod Final Product sm1 Methyl Benzoate rxn1 Mixed Claisen Condensation sm1->rxn1 NaOCH₃ sm2 Methyl Phenylacetate sm2->rxn1 NaOCH₃ sm3 Benzaldehyde rxn2 Reformatsky Reaction sm3->rxn2 Zn sm4 Methyl 2-bromoacetate sm4->rxn2 Zn product Methyl 3-oxo-2-phenylpropanoate rxn1->product Yield: 45-85% (analogous) intermediate Methyl 3-hydroxy-3-phenylpropanoate rxn2->intermediate High Yield rxn3 Oxidation rxn3->product intermediate->rxn3 PCC, etc.

Caption: Synthetic strategies for Methyl 3-oxo-2-phenylpropanoate.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guidance for Handling Methyl 3-oxo-2-phenylpropanoate

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Methyl 3-oxo-2-phenylpropanoate, ensuring both personal safety and experimental integrity.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling Methyl 3-oxo-2-phenylpropanoate.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Provides a primary barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[1]
Eye Protection Chemical splash goggles or a face shieldProtects eyes from accidental splashes of the chemical, which can cause serious irritation.[1]
Body Protection A fully buttoned laboratory coatPrevents contamination of personal clothing and minimizes skin contact.[1]
Respiratory Protection Use in a well-ventilated area is required. A respirator (e.g., N95 or higher) may be necessary if dust or aerosols are generated.[1][2]Prevents inhalation of airborne particles or vapors, especially when handling the solid compound outside of a chemical fume hood.[1]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2]
Eye Contact Rinse eyes with pure water for at least 15 minutes.[2]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Operational and Disposal Plan

A systematic workflow ensures that Methyl 3-oxo-2-phenylpropanoate is handled safely from receipt to disposal.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[2]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.[3]

Handling:

  • All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition.[2]

Disposal:

  • Solid Waste: Collect contaminated consumables (e.g., gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions of Methyl 3-oxo-2-phenylpropanoate in a separate, sealed, and labeled hazardous liquid waste container. Do not allow the chemical to enter drains.[2]

  • Empty Containers: Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Puncture the container to render it unusable for other purposes before disposing of it in a sanitary landfill or through controlled incineration where permissible.[2]

  • All disposal must be in accordance with local, national, and international regulations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Equipment Decontaminate Equipment Perform Experiment->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Workflow for handling Methyl 3-oxo-2-phenylpropanoate.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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